7(S)-Maresin 1
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(7S,14R)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHYXXBCQOUTGK-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC=CCC=CC[C@H](C=CC=CC=C[C@H](CC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849514 | |
| Record name | (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268720-66-6 | |
| Record name | (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of 7(S)-Maresin 1
Introduction
7(S)-Maresin 1, also known as 7-epi-Maresin 1, is a stereoisomer of the potent pro-resolving lipid mediator, Maresin 1 (MaR1). Maresins are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] While Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid) is recognized for its potent anti-inflammatory and pro-resolving activities, this compound is often utilized in research as a less active or inactive control to elucidate the stereospecificity of MaR1's biological actions.[2] This technical guide provides a comprehensive overview of the structure, stereochemistry, and related technical data for this compound, intended for researchers, scientists, and professionals in drug development.
Structure and Stereochemistry of this compound
The complete stereochemistry of this compound is defined as 7(S),14(S)-dihydroxy-4Z,8E,10E,12E,16Z,19Z-docosahexaenoic acid. It shares the same molecular formula (C₂₂H₃₂O₄) and molecular weight (360.49 g/mol ) as Maresin 1, differing only in the spatial orientation of the hydroxyl group at the 7-position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its analytical characterization and in designing experimental protocols.
| Property | Value |
| Systematic Name | 7S,14S-dihydroxy-4Z,8E,10E,12E,16Z,19Z-docosahexaenoic acid |
| Synonyms | 7-epi-Maresin 1 |
| Molecular Formula | C₂₂H₃₂O₄ |
| Exact Mass | 360.230061 |
| Molecular Weight | 360.49 g/mol |
| Heavy Atoms | 26 |
| Rotatable Bonds | 14 |
| Topological Polar Surface Area | 77.76 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| logP | 5.06 |
| Molar Refractivity | 108.89 cm³ |
Data sourced from LIPID MAPS Structure Database.
Biosynthesis and Chemical Synthesis
Biosynthesis
This compound can be formed through both enzymatic and non-enzymatic pathways. The biosynthesis of Maresin 1 is initiated by the 12-lipoxygenase (12-LOX) enzyme in macrophages, which converts DHA into a 13S,14S-epoxy-maresin intermediate.[3] Enzymatic hydrolysis of this epoxide by an epoxide hydrolase specifically yields Maresin 1 (7R-hydroxyl). However, non-enzymatic hydrolysis of the same 13S,14S-epoxy intermediate can lead to the formation of 7-epi-Maresin 1 (this compound).[1] Additionally, the enzyme 5-lipoxygenase (ALOX5) can oxidize 14(S)-Hp-DHA to 7(S),14(S)-diHp-DHA, which is then reduced to 7-epi-MaR1.[1]
Biosynthetic pathways leading to Maresin 1 and this compound.
Chemical Synthesis
The total synthesis of both Maresin 1 and its 7(S)-isomer has been achieved, which was crucial for the complete stereochemical assignment of the natural product.[3] While detailed, step-by-step protocols are often proprietary to the research groups that developed them, the general synthetic strategy involves several key steps.
Experimental Protocol Outline for Maresin 1 and this compound Synthesis:
A convergent synthetic approach is typically employed. The synthesis can be conceptually divided into the preparation of two key fragments, which are then coupled together. The stereochemistry at the C7 and C14 positions is introduced through stereoselective reactions.
-
Fragment Synthesis: Two main fragments, for instance, a C1-C9 unit and a C10-C22 unit, are synthesized from commercially available starting materials.
-
Introduction of Stereocenters:
-
The stereocenter at C14 is often established using methods like asymmetric epoxidation followed by kinetic resolution of a racemic alcohol.[4]
-
The stereocenter at C7 is created with high stereoselectivity. For the synthesis of this compound, a specific stereoselective reduction of a ketone precursor is performed. A Ru-catalyzed asymmetric reduction is a method that has been reported for this purpose.[4]
-
-
Fragment Coupling: The conjugated triene system is constructed by a palladium-catalyzed coupling reaction, such as a Suzuki-Miyaura coupling, between the two synthesized fragments (e.g., a vinyl iodide and a dienylborane).[3]
-
Deprotection and Purification: Final deprotection steps are carried out to reveal the carboxylic acid and hydroxyl groups, followed by purification, typically using high-performance liquid chromatography (HPLC).
A generalized workflow for the chemical synthesis of this compound.
Analytical Methods
The separation and identification of Maresin isomers are critical for studying their distinct biological activities. HPLC, particularly with chiral stationary phases, coupled with mass spectrometry is the primary analytical technique.
Chromatographic Separation
The separation of Maresin 1 from its 7S-epimer and other isomers is achieved using reverse-phase HPLC. It has been demonstrated that this compound (referred to as compound I in some studies) has a different retention time than Maresin 1 (compound III), with the 7S isomer typically eluting earlier.[2]
Experimental Protocol for Chiral HPLC Separation of Maresin Isomers:
While specific, detailed protocols are often optimized for particular laboratory setups, a general method can be outlined.
-
Column: A chiral stationary phase column is essential for separating enantiomers and diastereomers. Columns such as Chiralpak AD-RH are suitable for resolving hydroxy and hydroperoxy eicosanoids.[1]
-
Mobile Phase: A typical mobile phase for reverse-phase separation of these lipids consists of a mixture of methanol, water, and an acid modifier like acetic acid. The gradient is optimized to achieve baseline separation of the isomers.
-
Detection: A UV detector is used to monitor the characteristic conjugated triene chromophore of maresins (λmax ≈ 270 nm). This is followed by tandem mass spectrometry (MS/MS) for structural confirmation and quantification.
-
Sample Preparation: Biological samples are typically extracted using solid-phase extraction (SPE) to concentrate the lipid mediators and remove interfering substances before injection into the LC-MS/MS system.
Biological Activity and Signaling Pathways
A key aspect of this compound is its significantly reduced biological activity compared to Maresin 1, which underscores the high degree of stereoselectivity in the biological actions of these mediators.
Comparative Biological Activity
Studies have shown that Maresin 1 is a potent agonist for enhancing the phagocytosis of apoptotic neutrophils by human macrophages (efferocytosis). In direct comparisons, this compound was found to be less potent in this key pro-resolving function.[2] This difference in activity highlights the critical importance of the 7R configuration for the biological functions of Maresin 1.
| Mediator | Relative Potency in Enhancing Macrophage Efferocytosis |
| Maresin 1 (7R,14S) | Potent |
| This compound (7S,14S) | Less Potent |
Data from Serhan, C. N., et al. (2012).[2]
Signaling Pathways
Maresin 1 has been shown to exert its effects by interacting with specific receptors. It is an activator of the human leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6), which is expressed on phagocytes.[5][6] Activation of LGR6 by MaR1 initiates downstream signaling cascades that promote pro-resolving functions like phagocytosis. MaR1 has also been reported to interact with the retinoic acid-related orphan receptor α (RORα).[7][8]
Currently, there is a lack of specific information in the scientific literature regarding the receptor binding and signaling pathways of this compound. It is plausible that the altered stereochemistry at the C7 position significantly reduces or abolishes its ability to effectively bind to and activate the receptors targeted by Maresin 1, which would explain its diminished biological activity. The diagram below illustrates the known signaling pathway for Maresin 1 and the presumed lack of interaction for this compound.
Signaling pathway of Maresin 1 via the LGR6 receptor and the hypothesized lack of interaction for this compound.
Conclusion
This compound is a crucial chemical tool for understanding the structure-activity relationship of the Maresin family of pro-resolving mediators. Its distinct stereochemistry at the C7 position renders it significantly less biologically active than Maresin 1, thereby confirming the stereospecificity of Maresin 1's potent pro-resolving and anti-inflammatory functions. This technical guide has provided a detailed overview of the structure, synthesis, analytical separation, and comparative biological activity of this compound, offering valuable information for researchers in the fields of inflammation, lipidomics, and drug discovery. Further investigation into the potential, albeit weak, interactions of this compound with biological systems may yet reveal more subtle aspects of SPM signaling and metabolism.
References
- 1. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maresin-1 and its receptors RORα/LGR6 as potential therapeutic target for respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maresin-1 resolution with RORα and LGR6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 7(S)-Maresin 1 from Docosahexaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent regulator of inflammation resolution. Its biosynthesis is a tightly controlled enzymatic cascade, primarily occurring in macrophages, that yields the stereospecific molecule 7(S)-Maresin 1. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound from DHA, detailing the enzymatic steps, key intermediates, and cellular players. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the biosynthetic and regulatory pathways to serve as a comprehensive resource for researchers in inflammation biology and drug development.
The Core Biosynthetic Pathway
The biosynthesis of this compound (MaR1) from docosahexaenoic acid (DHA) is a two-step enzymatic process initiated by the enzyme 12-lipoxygenase (12-LOX) and completed by an epoxide hydrolase. This process can occur within a single cell, such as a macrophage, or via transcellular biosynthesis involving platelets and neutrophils.[1][2]
Step 1: 12-Lipoxygenase-mediated Oxygenation and Epoxidation
The first and rate-limiting step is catalyzed by 12-lipoxygenase (ALOX12). This enzyme exhibits dual functionality in the synthesis of MaR1.
-
14S-Hydroperoxidation: 12-LOX abstracts a hydrogen atom from the carbon at position 11 of DHA, leading to the insertion of molecular oxygen at carbon 14. This produces the intermediate 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).[3][4]
-
Epoxidation: The same 12-LOX enzyme then catalyzes the conversion of 14S-HpDHA into the unstable epoxide intermediate, 13S,14S-epoxy-maresin.[3][5]
Step 2: Epoxide Hydrolase-mediated Hydrolysis
The final step involves the enzymatic hydrolysis of the 13S,14S-epoxy-maresin intermediate. An epoxide hydrolase attacks the epoxide ring, leading to the formation of 7(R),14(S)-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid, the complete chemical structure of Maresin 1.[6][7] While the specific epoxide hydrolase responsible for MaR1 synthesis in macrophages has not been definitively identified, soluble epoxide hydrolase (sEH) has been shown to convert the 13S,14S-epoxy-maresin to Maresin 2 (MaR2).[1][8] It is proposed that a distinct epoxide hydrolase activity leads to the formation of MaR1.[9]
Cellular Mechanisms of Maresin 1 Synthesis
Macrophage-mediated Biosynthesis
Macrophages are the primary producers of Maresin 1. They express both 12-lipoxygenase and the necessary epoxide hydrolase activity to convert DHA to MaR1 within a single cell.[2][4]
Transcellular Biosynthesis: Platelet-Neutrophil Interaction
Maresin 1 can also be produced through the cooperation of platelets and neutrophils. In this transcellular pathway, platelets, which are rich in 12-LOX, generate the 13S,14S-epoxy-maresin intermediate from DHA. This intermediate is then transferred to nearby neutrophils, which possess the epoxide hydrolase activity to complete the synthesis of MaR1.[1][2]
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of Maresin 1.
| Enzyme | Substrate | Product | kcat/KM (s⁻¹µM⁻¹) | Product Selectivity (%) | Reference |
| Human 12-LOX | DHA | 14S-HpDHA | 14.0 ± 0.8 | 81 | [3] |
| Human 15-LOX-1 | DHA | 14S-HpDHA | 0.36 ± 0.08 | 46 | [3] |
| Human 12-LOX | 14S-HpDHA | 13S,14S-epoxy-DHA | 0.0024 ± 0.0002 | - | [3] |
| Human 15-LOX-1 | 14S-HpDHA | 13S,14S-epoxy-DHA | 0.11 ± 0.006 | - | [3] |
| Cell Type | Product | Amount (pg/10⁶ cells) | Condition | Reference |
| Human Macrophages (Healthy) | Maresin 1 | 239.1 ± 32 | Endogenous production | |
| Human Macrophages (LAP) | Maresin 1 | 87.8 ± 50 | Endogenous production | |
| Human Macrophages (Healthy) | 14-HDHA | 935 ± 217 | Endogenous production | |
| Human Macrophages (LAP) | 14-HDHA | 625 ± 251 | Endogenous production |
Experimental Protocols
Expression and Purification of Recombinant Human 12-Lipoxygenase
A detailed protocol for the expression and purification of recombinant human 12-LOX can be adapted from established methods.[3] Briefly, the cDNA for human ALOX12 is cloned into a suitable expression vector (e.g., baculovirus system) for transfection into insect cells (e.g., Sf9). The expressed His-tagged protein is then purified using nickel-affinity chromatography.
12-Lipoxygenase Activity Assay
The activity of 12-LOX can be determined spectrophotometrically by monitoring the formation of the conjugated diene in the product 14S-HpDHA.
-
Reagents:
-
25 mM HEPES buffer, pH 8.0
-
Docosahexaenoic acid (DHA) substrate solution
-
Purified recombinant human 12-LOX
-
-
Procedure:
-
Prepare a reaction mixture containing HEPES buffer and DHA in a quartz cuvette.
-
Initiate the reaction by adding a known amount of purified 12-LOX.
-
Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.[3]
-
Analysis of Maresin 1 and Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of Maresin 1 and its intermediates.
-
Sample Preparation:
-
Extract lipids from cell culture supernatants or biological fluids using solid-phase extraction (SPE) with C18 columns.
-
-
LC Separation:
-
Employ a reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18) with a binary solvent gradient.
-
A typical gradient might involve a mobile phase of methanol (B129727)/water/acetic acid, with an increasing proportion of methanol over the run.[10][11]
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect specific parent and daughter ion transitions for DHA, 14S-HpDHA, 13S,14S-epoxy-maresin, and Maresin 1.[10]
-
Regulatory Signaling Pathways
The biosynthesis of Maresin 1 is subject to regulation at the level of enzyme expression and activity.
Regulation of ALOX12 Expression
The expression of the ALOX12 gene, which encodes 12-lipoxygenase, can be modulated by various stimuli. In human macrophages, the expression of ALOX12 remains relatively stable during monocyte-to-macrophage differentiation and is not significantly affected by cytokines such as IL-4, IL-13, or LPS.
The MaR1/RORα/12-LOX Autoregulatory Circuit
A positive feedback loop involving Maresin 1, the nuclear receptor RORα, and 12-lipoxygenase has been identified in liver macrophages.[5][12]
-
MaR1 activates RORα: Maresin 1 acts as an endogenous ligand for RORα, enhancing its transcriptional activity.
-
RORα induces ALOX12 expression: Activated RORα transcriptionally upregulates the expression of Alox12, the gene encoding 12-lipoxygenase.
-
Increased MaR1 Synthesis: The resulting increase in 12-LOX levels leads to enhanced biosynthesis of Maresin 1 from DHA.
This autoregulatory circuit serves to amplify the pro-resolving signals initiated by Maresin 1.
References
- 1. Maresin biosynthesis and identification of maresin 2, a new anti-inflammatory and pro-resolving mediator from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoxygenase activity determination [protocols.io]
- 3. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]
- 9. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase inhibition enhances Specialized Pro-resolving Lipid Mediator production and promotes macrophage plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. dash.harvard.edu [dash.harvard.edu]
The Enzymatic Architecture of 7S,14S-diHDHA Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7S,14S-dihydroxydocosahexaenoic acid (7S,14S-diHDHA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the maresin family of lipid mediators, it plays a crucial role in the resolution of inflammation, a tightly regulated process essential for tissue homeostasis.[1][2][3] This technical guide provides an in-depth exploration of the enzymatic pathways responsible for the biosynthesis of 7S,14S-diHDHA. It details the key lipoxygenase (LOX) enzymes involved, delineates the primary and alternative biosynthetic routes, presents quantitative kinetic data, and offers comprehensive experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of 7S,14S-diHDHA and other SPMs in inflammatory diseases.
Introduction to 7S,14S-diHDHA and its Biological Significance
7S,14S-diHDHA is a dihydroxy-derivative of DHA that has been identified in macrophages and inflammatory exudates.[1][2][3] Its structure suggests a biosynthesis involving sequential oxygenation reactions at carbons 7 and 14 by lipoxygenase enzymes.[1] Functionally, 7S,14S-diHDHA, along with other SPMs, actively participates in the resolution phase of inflammation by, for example, inhibiting platelet aggregation.[2][3] Understanding the precise enzymatic pathways leading to its formation is critical for elucidating its physiological roles and for developing novel therapeutic strategies that harness its pro-resolving activities.
Key Enzymes in 7S,14S-diHDHA Biosynthesis
The biosynthesis of 7S,14S-diHDHA is a multi-step process orchestrated by several members of the lipoxygenase (LOX) family of enzymes. These enzymes catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids like DHA. The primary enzymes implicated in the formation of 7S,14S-diHDHA are:
-
Human 5-Lipoxygenase (h5-LOX): This enzyme is responsible for the initial oxygenation of DHA at the C7 position to form 7(S)-hydroperoxy-docosahexaenoic acid (7S-HpDHA), a key intermediate.
-
Human 12-Lipoxygenase (h12-LOX): This platelet-type lipoxygenase can subsequently act on 7S-HpDHA to introduce a second hydroperoxy group at the C14 position.[2][4][5]
-
Human 15-Lipoxygenase-1 (h15-LOX-1): This enzyme has been shown to be surprisingly efficient in converting 7S-HDHA to 7S,14S-diHDHA, with a high degree of product specificity.[2][3]
Enzymatic Pathways for 7S,14S-diHDHA Production
There are several proposed pathways for the biosynthesis of 7S,14S-diHDHA from DHA, which can occur within a single cell type expressing the requisite enzymes or via transcellular biosynthesis involving multiple cell types.[1]
The Canonical Pathway: h5-LOX followed by h12-LOX or h15-LOX-1
The most well-established pathway begins with the action of h5-LOX on DHA.
-
Step 1: Formation of 7S-HpDHA: h5-LOX catalyzes the oxygenation of DHA to produce 7S-hydroperoxy-4Z,8E,10Z,13Z,16Z,19Z-docosahexaenoic acid (7S-HpDHA). This intermediate is then reduced to its corresponding alcohol, 7S-hydroxy-docosahexaenoic acid (7S-HDHA).
-
Step 2: Conversion to 7S,14S-diHDHA: The intermediate 7S-HDHA can then be further oxygenated by either h12-LOX or h15-LOX-1 at the C14 position to yield 7S,14S-dihydroxydocosahexaenoic acid.[2][6] Notably, h15-LOX-1 exhibits a non-canonical reaction, producing over 80% 7S,14S-diHDHA from 7S-HDHA.[2][3]
References
- 1. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-EPMC7328043 - 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5. - OmicsDI [omicsdi.org]
- 5. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5. [escholarship.org]
- 6. researchgate.net [researchgate.net]
biological activity of 7(S)-Maresin 1 isomer
An In-depth Technical Guide to the Biological Activity of 7(S)-Maresin 1 Isomer
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators that actively orchestrate the resolution of inflammation. Maresins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are a key family within this class. The archetypal member, Maresin 1 (MaR1), possesses the 7R,14S-dihydroxy stereochemistry and exhibits potent anti-inflammatory, pro-resolving, and tissue regenerative properties. Its stereoisomer, this compound (7S,14S-diHDHA), often used as a stable analog in research, shares significant biological activities. This document provides a comprehensive technical overview of the biological functions of the this compound isomer, its mechanisms of action, relevant quantitative data, and detailed experimental protocols.
Introduction
Inflammation is a critical host defense mechanism, but its failure to resolve in a timely manner can lead to chronic diseases and tissue damage. The resolution of inflammation is an active, highly regulated process governed by SPMs, including lipoxins, resolvins, protectins, and maresins.[1][2] Maresins ("macrophage mediators in resolving inflammation") were first identified as products of macrophage metabolism of DHA.
The primary naturally occurring form is Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid).[3][4] Its isomer, this compound, is an epimer that has been utilized in studies to explore the therapeutic potential of this pathway.[1][5] Research indicates that 7S-MaR1 shares the protective actions of MaR1 and is a valuable tool for investigating the mechanisms of action of this family of mediators.[1] This guide will focus on the known biological activities of the this compound isomer, with contextual data from its more extensively studied 7R counterpart where relevant.
Biosynthesis of the Maresin 1 Backbone
The biosynthesis of the maresin scaffold is a stereospecific enzymatic process initiated within macrophages. While 7(S)-MaR1 is primarily a synthetic analog, understanding the natural pathway for 7R-MaR1 is crucial. The process begins with the omega-3 fatty acid DHA. Human macrophage 12-lipoxygenase (12-LOX) abstracts a hydrogen atom and inserts molecular oxygen to form 14S-hydroperoxy-DHA (14S-HpDHA).[6][7] This intermediate is then enzymatically converted to a 13S,14S-epoxy-maresin.[8][9][10] Finally, this epoxide is hydrolyzed, introducing a hydroxyl group at the C7 position to yield 7R,14S-MaR1.[9][10]
References
- 1. jneurosci.org [jneurosci.org]
- 2. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maresin - Wikipedia [en.wikipedia.org]
- 5. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pnas.org [pnas.org]
- 9. JCI - Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions [jci.org]
- 10. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Resolving Power of 7(S)-Maresin 1: A Technical Guide to its Mechanism of Action in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent endogenous molecule that orchestrates the resolution of inflammation.[1][2] Synthesized primarily by macrophages, MaR1 plays a critical role in switching off the inflammatory response and promoting tissue repair.[3][4] Its stereoisomer, 7(S)-Maresin 1, exhibits significant biological activity, contributing to the overall pro-resolving effects of this unique lipid mediator family.[2][5] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on macrophages, the key orchestrators of the resolution phase of inflammation. We will delve into its receptor interactions, downstream signaling cascades, and the subsequent functional consequences for macrophage-mediated inflammatory and reparative processes.
Core Mechanism of Action: From Receptor to Resolution
The pro-resolving actions of this compound in macrophages are initiated by its interaction with a specific cell surface receptor, leading to the activation of intracellular signaling pathways that ultimately modulate gene expression and cellular function.
Receptor Binding and Activation
An unbiased screening of over 200 G-protein coupled receptors (GPCRs) identified the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) as a stereoselective receptor for Maresin 1.[6][7][8] This interaction is specific and potent, with MaR1 activating LGR6 in the nanomolar range.[6][7] The binding of MaR1 to LGR6 has been confirmed using radiolabeled MaR1.[6][7][8] This ligand-receptor interaction is the critical first step in initiating the downstream signaling events that underpin the pro-resolving functions of MaR1 in phagocytes.[6][7]
Intracellular Signaling Pathways
Upon binding to LGR6, this compound triggers a cascade of intracellular signaling events. A key early event is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, activates Protein Kinase A (PKA) .[9] The MaR1-LGR6 signaling axis also leads to the phosphorylation of downstream kinases, including extracellular signal-regulated kinase (ERK) .[6][7]
A major consequence of this signaling cascade is the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[10][11][12] MaR1 has been shown to reduce TNF-α-induced NF-κB activation in various cell types, including vascular smooth muscle cells and endothelial cells.[11] In macrophages, this inhibition of NF-κB is crucial for dampening the production of pro-inflammatory cytokines and promoting a switch towards a pro-resolving phenotype.[13]
Furthermore, the cAMP-PKA pathway activated by MaR1 plays a significant role in the negative regulation of the NLRP3 inflammasome .[9] MaR1 promotes the K63-linked ubiquitination of NLRP3, which inhibits its activation and the subsequent maturation and secretion of the potent pro-inflammatory cytokine IL-1β.[9]
References
- 1. rupress.org [rupress.org]
- 2. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions [jci.org]
- 9. Posttreatment of Maresin1 Inhibits NLRP3 inflammasome activation via promotion of NLRP3 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 12. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Receptor Identification for 7(S)-Maresin 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation, tissue regeneration, and pain management. The biological activity of MaR1 is highly dependent on its stereochemistry, with the naturally occurring form being 7(R),14(S)-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid (7R-MaR1). This guide focuses on the current understanding of the receptor identification for its stereoisomer, 7(S)-Maresin 1 (7S-MaR1), and provides a comparative analysis with the well-characterized 7R-MaR1.
While the G protein-coupled receptor LGR6 and the nuclear receptor RORα have been identified as primary receptors for 7R-MaR1, the specific receptor for 7S-MaR1 remains less defined. This document summarizes the existing data, details key experimental protocols, and visualizes the known signaling pathways to provide a comprehensive resource for researchers in the field.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of Maresin 1 stereoisomers with their identified or putative targets.
Table 1: Receptor Binding and Functional Potency of 7R-Maresin 1
| Ligand | Receptor/Target | Cell Type | Assay Type | Parameter | Value | Reference |
| 7R-MaR1 | LGR6 | HEK-293 cells | cAMP accumulation | EC50 | ~10-100 nM | [1] |
| 7R-MaR1 | LGR6 | CHO-β-arrestin-LGR6 cells | β-arrestin recruitment | EC50 | ~1 nM | [2] |
| 7R-MaR1 | RORα | Liver macrophages | Luciferase reporter assay | - | - | [3][4] |
| 7R-MaR1 | TRPV1 | Dorsal root ganglion neurons | Electrophysiology (inward current inhibition) | IC50 | 0.49 ± 0.02 nM | [5] |
Table 2: Biological Activity of this compound
| Ligand | Target/Pathway | Cell Type | Assay Type | Observation | Reference |
| 7S-MaR1 | Platelet aggregation (ADP-induced) | Human platelets | Aggregometry | Inactive isomer of 7R-MaR1 | [6] |
| 7S-MaR1 | MEK1 | - | Docking analysis | High binding affinity (-7.0 kcal/mol) | [7] |
| 7S-MaR1 | p38 MAPK | HaCaT keratinocytes | Western blot | Inhibits PM10-induced phosphorylation | [7] |
| 7S-MaR1 | ERK | HaCaT keratinocytes | Western blot | Inhibits PM10-induced phosphorylation | [7] |
| 7S-MaR1 | NF-κB | HaCaT keratinocytes | Immunofluorescence/Luciferase assay | Inhibits PM10-induced translocation and activity | [7] |
Experimental Protocols
Receptor Screening and Validation for 7R-MaR1 (LGR6)
a. Unbiased GPCR Screening (β-arrestin PathHunter Assay):
-
Objective: To identify potential G protein-coupled receptors for 7R-MaR1 from a large panel of known GPCRs.
-
Methodology: A panel of over 200 GPCRs was screened using the β-arrestin PathHunter GPCR system.[2] This assay measures the interaction of β-arrestin with an activated GPCR.
-
Procedure:
-
Cells engineered to co-express a specific GPCR fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (EA) are used.
-
Upon ligand binding (10 nM 7R-MaR1), the GPCR is activated and phosphorylated, leading to the recruitment of β-arrestin.
-
The interaction between the GPCR and β-arrestin brings the ProLink and EA tags into close proximity, forcing the complementation of a β-galactosidase enzyme.
-
The active enzyme hydrolyzes a substrate, generating a chemiluminescent signal that is proportional to receptor activation.
-
-
Results: This screening identified LGR6 as a primary candidate receptor for 7R-MaR1.[1][2]
b. Radioligand Binding Assay:
-
Objective: To confirm the direct and specific binding of 7R-MaR1 to LGR6.
-
Methodology: A competitive binding assay using tritium-labeled MaR1 ([³H]-MaR1).
-
Procedure:
-
Membranes from cells overexpressing human LGR6 are prepared.
-
A constant concentration of [³H]-MaR1 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled MaR1.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The data are used to calculate the binding affinity (Kd) and the maximal number of binding sites (Bmax).
c. Functional Assay (cAMP Measurement):
-
Objective: To determine the functional consequence of 7R-MaR1 binding to LGR6.
-
Methodology: Measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to 7R-MaR1 stimulation.
-
Procedure:
-
HEK-293 cells transfected with human LGR6 or mock-transfected cells are cultured.
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are stimulated with varying concentrations of 7R-MaR1 (10-100 nM) for a defined period.[1]
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Results: 7R-MaR1 significantly increased intracellular cAMP accumulation in LGR6-transfected cells but not in mock-transfected cells, indicating LGR6-mediated Gαs signaling.[1]
Nuclear Receptor Interaction for 7R-MaR1 (RORα)
a. Luciferase Reporter Assay:
-
Objective: To assess the ability of 7R-MaR1 to activate the transcriptional activity of RORα.
-
Methodology: A reporter gene assay using a luciferase gene under the control of a promoter containing RORα response elements (ROREs).
-
Procedure:
-
Cells (e.g., liver macrophages) are co-transfected with an expression vector for RORα and a reporter plasmid containing the RORE-luciferase construct.
-
Transfected cells are treated with 7R-MaR1 or a vehicle control.
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: An increase in luciferase activity in the presence of 7R-MaR1 indicates activation of RORα transcriptional activity.[3][4]
Signaling Pathways and Experimental Workflows
7R-Maresin 1 Signaling Pathways
The interaction of 7R-MaR1 with its receptors initiates distinct signaling cascades that mediate its pro-resolving functions.
The binding of 7R-Maresin 1 to the G protein-coupled receptor LGR6 activates Gαs, leading to the stimulation of adenylate cyclase and an increase in intracellular cAMP levels.[1] This in turn activates Protein Kinase A (PKA), which can phosphorylate transcription factors like CREB. Additionally, LGR6 activation by MaR1 leads to the phosphorylation of ERK.[2] These signaling events culminate in enhanced phagocyte functions, such as phagocytosis and efferocytosis, which are crucial for the resolution of inflammation.
7R-Maresin 1 has also been identified as an endogenous ligand for the retinoic acid-related orphan receptor α (RORα), a nuclear receptor.[3][4] Upon binding, MaR1 enhances the transcriptional activity of RORα. This complex then binds to RORα response elements in the promoter regions of target genes, leading to the upregulation of genes associated with M2 macrophage polarization. This shift in macrophage phenotype contributes to the anti-inflammatory and pro-resolving effects of MaR1.
This compound Experimental Workflow and Current Understanding
The receptor-mediated signaling pathway for this compound is not yet clearly elucidated. However, studies have investigated its biological effects, suggesting potential intracellular targets.
References
- 1. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A maresin 1/RORα/12-lipoxygenase autoregulatory circuit prevents inflammation and progression of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A maresin 1/RORα/12-lipoxygenase autoregulatory circuit prevents inflammation and progression of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
role of 7(S)-Maresin 1 in inflammation resolution
An In-Depth Technical Guide to the Role of 7(S)-Maresin 1 in Inflammation Resolution
Executive Summary
Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active, highly orchestrated process governed by specialized pro-resolving mediators (SPMs). Among these, Maresin 1 (MaR1), specifically the 7(S) stereoisomer, has emerged as a potent macrophage-derived molecule with significant anti-inflammatory and pro-resolving capabilities. This document provides a comprehensive technical overview of this compound, detailing its biosynthesis, mechanism of action, cellular effects, and the molecular pathways it modulates. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising therapeutic target.
Biosynthesis of this compound
Maresin 1 is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] The pathway is initiated in macrophages and involves a series of precise enzymatic steps. Human macrophages, platelets, and neutrophils are all implicated in its production, sometimes acting in concert via transcellular biosynthesis.[2][3]
The primary pathway in macrophages involves two key enzymatic reactions:
-
14-Lipoxygenation: The enzyme 12-lipoxygenase (12-LOX) abstracts a hydrogen atom and inserts molecular oxygen at the 14th carbon position of DHA, producing the intermediate 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).[4][5]
-
Epoxidation and Hydrolysis: 14S-HpDHA is rapidly converted by 12-LOX into a crucial epoxide intermediate, 13S,14S-epoxy-maresin.[6][7] This epoxide is then enzymatically hydrolyzed, which introduces a hydroxyl group at the C7 position, yielding the final bioactive product, this compound (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid).[3][4][7] In some pathways, soluble epoxide hydrolase (sEH) can also hydrolyze the epoxide intermediate to form Maresin 2 (MaR2).[6][8]
Mechanism of Action: Receptor-Mediated Signaling
MaR1 exerts its pro-resolving functions by activating specific cell surface and nuclear receptors. This dual-action capability allows it to orchestrate a complex and multifaceted resolution program.
G-Protein Coupled Receptor: LGR6
Recent studies have identified the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) as a high-affinity receptor for MaR1.[9][10] LGR6 is expressed on phagocytes, including neutrophils and macrophages.[9][11] The binding of MaR1 to LGR6 initiates downstream signaling cascades that are central to its immunoresolvent functions.[9] Activation of LGR6 by MaR1 leads to the phosphorylation of key signaling proteins, including extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which in turn enhances phagocytosis and efferocytosis.[9][10]
Nuclear Receptor: RORα
In addition to cell surface receptors, MaR1 can influence cellular function by interacting with the nuclear receptor Retinoic acid-related orphan receptor α (RORα).[12][13] MaR1 acts as a ligand for RORα, enhancing its expression. This interaction is particularly important in promoting the polarization of macrophages towards the anti-inflammatory M2 phenotype, which is crucial for tissue repair and the dampening of pro-inflammatory signals.[12][14]
Cellular Effects and Molecular Pathways
MaR1 orchestrates inflammation resolution by directly modulating the function of key immune cells and inhibiting pro-inflammatory signaling pathways.
Effects on Macrophages
Macrophages are central to both the generation of MaR1 and its pro-resolving effects. MaR1 potently stimulates:
-
Phagocytosis and Efferocytosis: It enhances the capacity of macrophages to engulf and clear apoptotic neutrophils, cellular debris, and pathogens like E. coli and Porphyromonas gingivalis.[2][15][16] This action is crucial for cleaning the inflammatory site and preventing secondary necrosis.
-
M2 Polarization: MaR1 promotes the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory, pro-repair M2 phenotype.[2][17] M2 macrophages release anti-inflammatory cytokines like IL-10 and TGF-β, further contributing to resolution.[2]
Effects on Neutrophils
Neutrophils are the first responders to inflammation, and their timely removal is a hallmark of resolution. MaR1 regulates neutrophil activity by:
-
Inhibiting Infiltration: MaR1 is a potent inhibitor of polymorphonuclear neutrophil (PMN) infiltration into inflamed tissues.[2][16][18] It achieves this by reducing the expression of chemokines like CXCL1 and adhesion molecules.[2][17]
-
Promoting Apoptosis: MaR1 accelerates the programmed cell death (apoptosis) of neutrophils, which packages their harmful contents and marks them for removal by macrophages.[2][19]
Inhibition of Pro-inflammatory Signaling
A key aspect of MaR1's function is its ability to actively "turn off" pro-inflammatory signaling. It counter-regulates the production of pro-inflammatory cytokines and mediators by inhibiting central signaling pathways, including:
-
NF-κB Pathway: MaR1 has been shown to inhibit the Toll-like receptor 4 (TLR4)-mediated NF-κB pathway, a master regulator of inflammatory gene expression.[2][20]
-
MAPK and STAT Pathways: In models of spinal cord injury, MaR1 treatment attenuated the activation of p38 MAPK, ERK1/2, and several STAT proteins (STAT1, STAT3, STAT5), which are critical for cytokine production.[21]
Quantitative Data Summary
The pro-resolving actions of this compound are potent, often occurring at picomolar to nanomolar concentrations. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Effects of this compound on Phagocyte Function
| Assay | Model System | MaR1 Concentration | Observed Effect | Citation(s) |
|---|---|---|---|---|
| Phagocytosis (Zymosan) | Human Macrophages | 10 pM | ~90% increase | [8] |
| Phagocytosis (E. coli) | Human Macrophages | 0.01 nM | ~90% phagocytosis achieved | [22][23] |
| Phagocytosis (E. coli) | LGR6-transfected MΦ | 1 nM | ~60% increase above vehicle | [10] |
| Efferocytosis (Apoptotic PMNs) | Human Macrophages | 1 nM | Potently enhanced uptake | [16] |
| Bactericidal Activity | LAP Patient Leukocytes | 1 nM | 22-38% reduction in bacterial titers | [15][23] |
| Intracellular ROS | LAP Patient Leukocytes | 1 nM | 26-71% increase |[15][23] |
Table 2: Effects of this compound on Neutrophil Infiltration and Cytokine Production
| Parameter Measured | Model System | MaR1 Dose/Concentration | Observed Effect | Citation(s) |
|---|---|---|---|---|
| Neutrophil Infiltration | Murine Peritonitis | 1 ng/mouse | ~40% reduction | [8] |
| Neutrophil Infiltration | Murine Peritonitis | 0.2 ng/mouse | Potently reduced PMN infiltration | [18] |
| TNF-α, IL-1β, IL-6 | LPS-induced ALI (mice) | 100 nmol/L | Significant attenuation | [6][20] |
| TNF-α, IL-6 | Amyloid-β42 model | Not specified | Decreased production | [2] |
| IL-1β, TNF-α, IL-6, IFN-γ | Murine Colitis | Not specified | Decreased production |[2] |
Key Experimental Protocols
Investigating the function of SPMs like MaR1 requires specialized in vivo, in vitro, and analytical methodologies.
In Vivo Model: Zymosan-Induced Peritonitis
This is a classic self-resolving inflammation model used to assess the in vivo efficacy of pro-resolving mediators.
-
Objective: To quantify the effect of MaR1 on leukocyte infiltration and resolution indices.
-
Methodology:
-
Induction: Mice are administered an intraperitoneal (i.p.) injection of Zymosan A (e.g., 1 mg/mouse).
-
Treatment: Synthetic MaR1 (in the nanogram range) or vehicle (e.g., saline) is administered via intravenous (i.v.) or i.p. injection at a specified time point post-zymosan challenge.
-
Sample Collection: At various time points (e.g., 4, 12, 24 hours), mice are euthanized, and the peritoneal cavity is washed with sterile saline to collect the inflammatory exudate (lavage).
-
Analysis:
-
Total leukocyte and differential cell counts (neutrophils, macrophages) are determined using a hemocytometer and stained cytospins.
-
The exudate supernatant is collected for lipid mediator metabololipidomics (LC-MS/MS) to quantify SPMs and eicosanoids, and for cytokine analysis (ELISA).
-
-
-
Key Endpoint: The resolution interval (Ri), the time from maximum neutrophil infiltration to the point where infiltration is reduced by 50%, is calculated. A shorter Ri indicates enhanced resolution.
In Vitro Assay: Macrophage Phagocytosis
This assay measures the direct effect of MaR1 on the primary function of macrophages.
-
Objective: To quantify the enhancement of macrophage phagocytic capacity by MaR1.
-
Methodology:
-
Cell Culture: Human monocyte-derived macrophages (MΦ) or a macrophage-like cell line (e.g., THP-1) are cultured in plates.
-
Treatment: Cells are pre-incubated with various concentrations of MaR1 (typically 0.01-10 nM) or vehicle for a short period (e.g., 15 minutes).
-
Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan, E. coli bioparticles, or apoptotic neutrophils) are added to the cultures.
-
Incubation: The cells are incubated for a defined period (e.g., 30-60 minutes) to allow for phagocytosis.
-
Analysis: Non-ingested particles are washed away. The uptake of fluorescent particles by macrophages is quantified using fluorescence microscopy or flow cytometry. The phagocytic index (% of macrophages with ingested particles × average number of particles per macrophage) is calculated.
-
Analytical Technique: LC-MS/MS-based Lipid Mediator Metabololipidomics
This is the gold standard for identifying and quantifying the minute amounts of SPMs present in biological samples.
-
Objective: To identify and quantify MaR1 and other lipid mediators in biological matrices.
-
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Biological samples (exudate, plasma, tissue homogenate) are spiked with a deuterium-labeled internal standard (e.g., d5-MaR1) to account for sample loss.[24]
-
Proteins are precipitated with cold methanol.
-
The sample is acidified (pH ~3.5) and loaded onto a C18 solid-phase extraction (SPE) cartridge.[24]
-
The cartridge is washed to remove impurities.
-
Lipid mediators are eluted with methyl formate.[24]
-
-
LC-MS/MS Analysis:
-
The extracted sample is reconstituted and injected into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
Mediators are separated based on their retention time on the LC column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific parent-to-daughter ion transitions for each mediator are monitored, providing high specificity and sensitivity.[3]
-
-
Quantification: The amount of each endogenous mediator is calculated based on the ratio of its peak area to that of the corresponding internal standard.
-
Therapeutic Potential and Future Directions
The potent and multifaceted pro-resolving actions of this compound make it and its signaling pathways attractive targets for therapeutic development. By promoting the natural resolution of inflammation rather than simply blocking its initial stages, MaR1-based therapies could offer a novel approach to treating a wide range of chronic inflammatory diseases, including cardiovascular disease, neurodegenerative disorders, colitis, and arthritis, without the side effects of broad immunosuppressants.[2][22] Future research will focus on developing stable MaR1 analogs and small molecule LGR6 agonists to harness the therapeutic potential of this endogenous resolution pathway.
References
- 1. Maresin - Wikipedia [en.wikipedia.org]
- 2. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 5. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]
- 9. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions [jci.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Maresin-1 resolution with RORα and LGR6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
- 15. Maresin 1 Biosynthesis and Proresolving Anti-infective Functions with Human-Localized Aggressive Periodontitis Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. rupress.org [rupress.org]
- 19. MARESIN 1 PREVENTS LIPOPOLYSACCHARIDE-INDUCED NEUTROPHIL SURVIVAL AND ACCELERATES RESOLUTION OF ACUTE LUNG INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dash.harvard.edu [dash.harvard.edu]
- 21. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury | Journal of Neuroscience [jneurosci.org]
- 22. mdpi.com [mdpi.com]
- 23. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
An In-depth Technical Guide to 7(S)-Maresin 1: A Specialized Pro-Resolving Mediator
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is a highly orchestrated, active process governed by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). These molecules are biosynthesized from polyunsaturated fatty acids and play a critical role in terminating the inflammatory response, promoting tissue repair, and returning the host to homeostasis without causing immunosuppression.[1] Among the key families of SPMs are the maresins (macrophage mediators in resolving inflammation), which are derived from docosahexaenoic acid (DHA).
The principal and first identified member of this family is Maresin 1 (MaR1), a potent immunoresolvent with the stereochemistry 7(R),14(S)-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid.[2][3] This guide focuses on its stereoisomer, 7(S)-Maresin 1 , also known as 7-epi-Maresin 1. While often demonstrating lower potency in canonical pro-resolving functions compared to its 7(R) counterpart, this compound is emerging as a molecule with distinct bioactivities and serves as an important tool for understanding the stringent structure-activity relationships that govern the resolution of inflammation.[2][4] This document provides a comprehensive technical overview of the biosynthesis, mechanism of action, and experimental basis for this compound.
Chapter 1: Biosynthesis and Stereochemistry
The generation of maresins is a multi-step enzymatic process initiated within macrophages and platelets. The stereochemical outcome at the C7 position, which distinguishes MaR1 from 7(S)-MaR1, is a critical determinant of biological activity and is dictated by the final hydrolysis step.
The Common Precursor: 13S,14S-epoxy-maresin
The biosynthesis for both 7(R) and 7(S) isomers begins with the essential omega-3 fatty acid, docosahexaenoic acid (DHA).[5] The pathway proceeds as follows:
-
14-Lipoxygenation: Human macrophage or platelet 12-lipoxygenase (12-LOX) acts on DHA, inserting molecular oxygen at the carbon-14 (B1195169) position to produce the intermediate 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).[6][7]
-
Epoxidation: The same 12-LOX enzyme further transforms 14S-HpDHA into a key labile intermediate, 13S,14S-epoxy-maresin (13S,14S-epoxy-docosa-4Z,7Z,9E,11E,16Z,19Z-hexaenoic acid).[5][6]
This epoxide is the branching point from which the different maresin isomers are formed.[5]
Formation of 7(R)-Maresin 1 vs. This compound
The final stereochemistry is determined by the hydrolysis of the 13S,14S-epoxy-maresin intermediate:
-
7(R)-Maresin 1 (MaR1): This is the primary bioactive product, formed via enzymatic hydrolysis of the epoxide. An epoxide hydrolase facilitates a nucleophilic attack by water at carbon-7, leading to the formation of the 7(R)-hydroxyl group and a rearrangement of the double-bond system to create the characteristic conjugated triene structure of MaR1.[5]
-
This compound (7-epi-MaR1): This isomer is generated through the non-enzymatic hydrolysis of the same 13S,14S-epoxy-maresin intermediate.[6] This alternative route of hydrolysis results in the opposite stereoconfiguration at the C7 position, yielding 7(S),14S-dihydroxy-docosa-4Z,8E,10E,12E,16Z,19Z-hexaenoic acid.
The total organic synthesis of both 7(R)-Maresin 1 and this compound has been achieved, confirming their absolute stereochemistries and enabling detailed investigation of their distinct biological functions.[8][9]
Chapter 2: Mechanism of Action and Signaling Pathways
While Maresin 1 (7R) is known to signal through the G-protein coupled receptor LGR6 to promote phagocyte functions, the mechanisms for this compound are less defined and appear to be context-specific.[10] Recent evidence highlights a direct anti-inflammatory signaling role for 7(S)-MaR1 in human keratinocytes by modulating key intracellular pathways involved in the inflammatory response.[11]
Inhibition of Pro-inflammatory Signaling Cascades
In human keratinocytes exposed to inflammatory stimuli like particulate matter (PM10), this compound has been shown to potently suppress the inflammatory cascade by targeting multiple nodes:[11]
-
Reduction of Reactive Oxygen Species (ROS): 7(S)-MaR1 mitigates the initial oxidative stress induced by inflammatory triggers.
-
Inhibition of MAPK Pathway: It prevents the phosphorylation, and thus activation, of key Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and Extracellular signal-regulated kinase (ERK) . Molecular docking studies suggest 7(S)-MaR1 binds to the ATP-binding pocket of p38 MAPK, functioning as a direct inhibitor.[11]
-
Suppression of NF-κB Activation: By inhibiting the upstream MAPK pathway, 7(S)-MaR1 prevents the translocation of the Nuclear Factor-kappa B (NF-κB) p50 subunit into the nucleus. This action blocks the transcription of a wide array of pro-inflammatory genes.[11]
-
Downregulation of Cytokine Expression: The culmination of this signaling inhibition is a significant reduction in the expression and secretion of pro-inflammatory cytokines, most notably Interleukin-6 (IL-6) .[11]
This signaling cascade demonstrates that 7(S)-MaR1, despite being less potent in certain resolution-defining functions like efferocytosis, possesses direct and significant anti-inflammatory properties by disrupting core signaling pathways.
Chapter 3: Biological Activity and Quantitative Data
The stereochemistry at the C7 position has a profound impact on biological activity. Comparative studies consistently show that 7(R)-Maresin 1 is significantly more potent in stimulating key pro-resolving functions. However, this compound is not inert and exhibits quantifiable biological effects.
Table 1: Comparative Bioactivity of Maresin 1 Isomers in Pro-Resolving Functions
| Biological Function | 7(R)-Maresin 1 (MaR1) | This compound | Key Findings | Reference(s) |
| Macrophage Efferocytosis | Potent agonist; ~40% increase at 100 pM | Less potent agonist; ~20% increase at 100 pM | The 7R configuration is critical for maximal stimulation of apoptotic cell clearance by macrophages. | [2][4] |
| Neutrophil (PMN) Infiltration | Potent inhibitor; 50-80% reduction at 10 ng/mouse | Not reported, but implied lower activity | MaR1 strongly limits the influx of neutrophils into inflamed sites, a key step in initiating resolution. | [2] |
| Phagocytosis (Zymosan) | Significant enhancement; ~90% increase at 10 pM (as MaR2) | Not specified, but generally less active | Maresins enhance the capacity of macrophages to engulf foreign particles. | [7] |
Table 2: Quantitative Anti-Inflammatory Effects of this compound in Human Keratinocytes
| Parameter | Stimulus | Treatment | Effect | Reference(s) |
| IL-6 Protein Expression | PM10 (400 µg/ml) | 40 µM 7(S)-MaR1 | Significant reduction in IL-6 levels. | [11] |
| p38 Phosphorylation | PM10 (400 µg/ml) | 40 µM 7(S)-MaR1 | Significant inhibition of PM10-induced phosphorylation. | [11] |
| ERK Phosphorylation | PM10 (400 µg/ml) | 40 µM 7(S)-MaR1 | Significant inhibition of PM10-induced phosphorylation. | [11] |
| NF-κB p50 Translocation | PM10 (400 µg/ml) | 40 µM 7(S)-MaR1 | Markedly inhibited nuclear translocation. | [11] |
| NF-κB Luciferase Activity | PM10 (400 µg/ml) | 40 µM 7(S)-MaR1 | Significant reduction in NF-κB transcriptional activity. | [11] |
Additionally, a study on spinal cord injury used a compound referred to as 7S-MaR1 (1 µ g/mouse , daily) and found that it enhanced neutrophil clearance and reduced macrophage accumulation, indicating pro-resolving actions in a complex in vivo model.[12]
Chapter 4: Key Experimental Protocols
Reproducible and standardized protocols are essential for studying the bioactions of SPMs. Below are detailed methodologies for key in vitro assays used to characterize the function of this compound.
Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to phagocytose apoptotic neutrophils, a hallmark of inflammation resolution.
Methodology:
-
Isolation of Human Neutrophils (PMNs):
-
Isolate PMNs from healthy donor blood using density-gradient centrifugation (e.g., with Ficoll-Paque).
-
Induce apoptosis by incubating PMNs in culture medium for 18-24 hours. Confirm apoptosis via flow cytometry (Annexin V/Propidium Iodide staining).
-
Label apoptotic PMNs with a fluorescent dye such as carboxyfluorescein diacetate succinimidyl ester (CFDA-SE).
-
-
Culture of Human Macrophages:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.
-
Differentiate monocytes into macrophages by culturing for 7-10 days in the presence of M-CSF.
-
Plate macrophages in a 24-well or 96-well plate (e.g., 1 x 10^5 cells/well) and allow them to adhere.
-
-
Efferocytosis Reaction:
-
Pre-treat adherent macrophages with vehicle control, 7(R)-Maresin 1, or this compound at desired concentrations (e.g., 10 pM to 100 nM) for 15 minutes at 37°C.
-
Add the fluorescently-labeled apoptotic PMNs to the macrophage culture at a ratio of approximately 3:1 (PMN:Macrophage).
-
Co-incubate for 60-90 minutes at 37°C in 5% CO2 to allow for phagocytosis.
-
-
Quantification:
-
Gently wash away non-phagocytosed PMNs with cold PBS.
-
Quench the fluorescence of any remaining extracellular (but adherent) PMNs using a quenching agent like Trypan Blue.
-
Lyse the macrophages and quantify the intracellular fluorescence using a plate reader (Excitation/Emission ~492/517 nm for CFDA-SE).
-
Results are often expressed as a percentage increase in fluorescence over the vehicle-treated control.
-
Western Blotting for MAPK Phosphorylation
This protocol details the detection of phosphorylated p38 and ERK to assess the inhibitory activity of this compound on MAPK signaling.
Methodology:
-
Cell Culture and Treatment:
-
Culture human keratinocytes (e.g., HaCaT cells) to ~80% confluency in appropriate media.
-
Pre-incubate cells with this compound (e.g., 40 µM) or vehicle for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., PM10 at 400 µg/ml) for a short duration (e.g., 15-30 minutes) to induce maximal phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a standard assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p38, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-total-p38, anti-total-ERK) or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound occupies a unique position in the landscape of specialized pro-resolving mediators. While its stereochemistry renders it less potent than the canonical 7(R)-Maresin 1 in classic resolution assays like efferocytosis, it is not biologically inert. Emerging research has defined a clear anti-inflammatory role for this compound in specific cellular contexts, such as its ability to suppress the ROS-MAPK-NF-κB signaling axis in keratinocytes.[11]
For researchers, this compound serves two primary purposes:
-
A Critical Negative Control: It is an indispensable tool for demonstrating the stereospecificity of the pro-resolving actions of 7(R)-Maresin 1, reinforcing the precise structure-activity relationship required for receptor engagement and downstream signaling.
-
A Bioactive Molecule in its Own Right: It is a subject of investigation for its distinct, receptor-independent or alternative receptor-mediated anti-inflammatory mechanisms.
Understanding the subtle yet significant differences between maresin isomers is crucial for the rational design of novel therapeutics that can harness the power of inflammation resolution to treat a wide range of chronic inflammatory diseases. Further investigation into the unique targets and pathways of this compound will undoubtedly provide deeper insights into the complex and elegant process of returning inflamed tissues to a state of health and homeostasis.
References
- 1. Stereoselective Synthesis of Maresin-like Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin - Wikipedia [en.wikipedia.org]
- 4. DSpace [cora.ucc.ie]
- 5. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Endogenous Levels of Maresin 1 and Related Mediators
An In-depth Technical Guide on the Endogenous Levels of 7(S)-Maresin 1 in Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the endogenous levels of this compound (7(S),14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid), a specialized pro-resolving mediator (SPM) derived from docosahexaenoenoic acid (DHA). Maresin 1, including its 7(S) epimer, plays a crucial role in the resolution of inflammation and tissue repair. Understanding its basal and inflammation-related levels in various tissues is critical for the development of novel therapeutics targeting inflammatory diseases.
The following tables summarize the quantitative data for Maresin 1 (MaR1) and its related compounds, including 7(S),14S-diHDHA, in various human and murine tissues and fluids. The concentrations are typically in the picogram (pg) to nanogram (ng) range, highlighting their potency. Quantification is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Endogenous Levels of Maresin 1 and Related Compounds in Human Tissues and Fluids
| Tissue/Fluid | Condition | Mediator | Concentration | Reference |
| Plasma | Healthy Volunteers | Sum of Maresins | Mean values reported, specific concentration not detailed | [1] |
| Plasma | Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) | Sum of Maresins | Significantly decreased compared to healthy controls | [1] |
| Nasal Secretions | Healthy Volunteers | Sum of Maresins | Mean values reported, specific concentration not detailed | [1] |
| Nasal Secretions | CRSwNP | Sum of Maresins | Significantly upregulated compared to healthy controls | [1] |
| Serum | Healthy | MaR1 | 21.2 ± 7.2 pg/mL | [2] |
| Serum | Post-menopausal Osteoporosis (PMOP) | MaR1 | 124.68 ± 31.35 pg/mL | [3] |
| Serum | Osteopenia | MaR1 | 140.1 ± 30.5 pg/mL | [3] |
| Serum | Healthy (Post-menopausal) | MaR1 | 167.4 ± 24.9 pg/mL | [3] |
| Lymph Nodes (Axillary) | Healthy | MCTR1 | 0.8 ± 0.2 pg/mg | [4] |
| Lymph Nodes (Axillary) | Healthy | MCTR2 | 0.3 ± 0.1 pg/mg | [4] |
| Lymph Nodes (Axillary) | Healthy | MCTR3** | 0.5 ± 0.1 pg/mg | [4] |
| Macrophages (from LAP patients) | Localized Aggressive Periodontitis | MaR1 | Reduced levels compared to healthy controls | [2] |
*Sum of Maresins includes MaR1, 7S,14S-diHDHA, MaR2, and their metabolites.[1] **Maresin conjugates in tissue regeneration (MCTR) are peptide-lipid conjugates derived from Maresin 1.
Table 2: Endogenous Levels of Maresin 1 and Related Compounds in Murine Tissues and Fluids
| Tissue/Fluid | Condition | Mediator | Concentration | Reference |
| Peritoneal Exudate | E. coli induced peritonitis (4h post-infection) | MaR1 | 2.2 ± 0.4 pg/lavage | [5] |
| Lung Homogenate | HCl-induced acute lung injury (24h post-injury) | MaR1 | Levels detected, specific concentration not detailed | [6] |
| Endometrial Cancer Tumor | High-Fat Diet | MaR1 | Decreased expression compared to lean diet | [7] |
Experimental Protocols
The quantification of this compound and other specialized pro-resolving mediators from biological matrices is a challenging analytical task due to their low endogenous concentrations and susceptibility to degradation. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Collection and Storage
Proper sample handling is critical to prevent the degradation of lipid mediators.
-
Blood: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at a low speed to separate plasma. Add an antioxidant, such as butylated hydroxytoluene (BHT), to the plasma.
-
Tissues: Harvest tissues immediately and snap-freeze in liquid nitrogen.
-
Storage: Store all samples at -80°C until extraction.
Lipid Mediator Extraction
Solid-phase extraction (SPE) is the most common method for extracting and concentrating lipid mediators from biological samples.
-
Sample Preparation:
-
Thaw the biological sample (e.g., plasma, tissue homogenate) on ice.
-
Add a solution of deuterated internal standards (e.g., d5-MaR1) to the sample to allow for accurate quantification and to account for sample loss during extraction.
-
Precipitate proteins by adding two volumes of cold methanol (B129727).
-
Centrifuge to pellet the precipitated protein.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the lipid mediators with methyl formate (B1220265) or a high percentage of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of lipid mediators.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a weak acid (e.g., acetic acid or formic acid) is employed to achieve separation.
-
Gradient: A typical gradient starts with a lower organic phase concentration, which is gradually increased to elute the more hydrophobic analytes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate ions of the lipid mediators.
-
Detection: Multiple Reaction Monitoring (MRM) is the most common acquisition mode. In MRM, specific precursor-to-product ion transitions for each analyte and internal standard are monitored, providing high selectivity and sensitivity. For this compound, the precursor ion [M-H]⁻ is m/z 359.2, and characteristic product ions are monitored for quantification.
-
Mandatory Visualizations
Signaling Pathways of Maresin 1
Maresin 1 exerts its pro-resolving and anti-inflammatory effects through various signaling pathways. A key receptor for MaR1 is the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6). Activation of LGR6 can trigger multiple downstream signaling cascades.
Caption: Signaling pathways activated by Maresin 1.
Experimental Workflow for this compound Quantification
The following diagram illustrates the typical workflow for the quantification of this compound from biological samples using LC-MS/MS.
Caption: Workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.unc.edu [med.unc.edu]
Maresin Stereoisomers: A Technical Guide to Synthesis, Bioactivity, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresins are a family of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] They play a crucial role in the resolution of inflammation, tissue regeneration, and pain reduction.[3][4] The biological activity of maresins is highly dependent on their stereochemistry, with different stereoisomers exhibiting distinct potencies and signaling mechanisms. This technical guide provides a comprehensive overview of Maresin stereoisomers, focusing on their synthesis, quantitative bioactivity, experimental protocols for their study, and the signaling pathways they modulate.
Data Presentation: Quantitative Bioactivity of Maresin Stereoisomers
The biological effects of Maresin stereoisomers are potent and stereospecific. The following tables summarize the key quantitative data on the bioactivity of various Maresin stereoisomers.
| Stereoisomer | Biological Activity | Assay | Concentration/Dose | Effect | Citation |
| Maresin 1 (7R,14S-diHDHA) | Anti-inflammatory | Murine Zymosan-induced Peritonitis | 0.1 ng/mouse (i.v.) | Reduced PMN infiltration | [3] |
| Anti-inflammatory | Murine Zymosan-induced Peritonitis | 10 ng/mouse | Reduced PMN infiltration by 50-80% | [3] | |
| Pro-resolving | Human Macrophage Efferocytosis of Apoptotic PMNs | 1 nM | More potent than Resolvin D1 | [3] | |
| Pain Resolution | Inhibition of Capsaicin-induced TRPV1 currents in neurons | IC50 = 0.49 ± 0.02 nM | Blocked inward currents | [3] | |
| 7S-MaR1 (7S,14S-diHDHA) | Pro-resolving | Human Macrophage Efferocytosis of Apoptotic PMNs | 10 pM - 100 nM | Less potent than MaR1 | [3] |
| 12E-MaR1 | Pro-resolving | Human Macrophage Efferocytosis of Apoptotic PMNs | 10 pM - 100 nM | Less potent than MaR1 | [3] |
| Maresin 2 (13R,14S-diHDHA) | Anti-inflammatory | Murine Zymosan-induced Peritonitis | 1 ng/mouse | Reduced neutrophil infiltration by ~40% | [5] |
| Pro-resolving | Human Macrophage Phagocytosis of Zymosan | 10 pM | Enhanced phagocytosis by ~90% | [5] | |
| Pro-resolving | Human Macrophage Efferocytosis of Apoptotic PMNs | - | Less potent than MaR1 | [5] | |
| 22-hydroxy-MaR1 | Pro-resolving | Human Macrophage Phagocytosis of E. coli | 1 pM | Increased phagocytosis by ~75% | [4] |
| 14-oxo-MaR1 | Pro-resolving | Human Macrophage Phagocytosis of E. coli | 1 pM | Increased phagocytosis by ~25% (less active than MaR1 at higher concentrations) | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of Maresin stereoisomers.
Total Synthesis of Maresin Stereoisomers
The total synthesis of Maresin stereoisomers is a multi-step process that allows for the generation of specific stereoisomers for biological testing. While various synthetic strategies exist, a general approach involves the following key steps:
-
Retrosynthetic Analysis: The target Maresin molecule is conceptually broken down into smaller, commercially available, or easily synthesized building blocks.
-
Stereoselective Reactions: Chiral centers are introduced using stereoselective reactions, such as asymmetric epoxidation, Sharpless asymmetric dihydroxylation, or chiral pool synthesis starting from enantiomerically pure precursors.
-
Carbon Chain Elongation: The carbon backbone is constructed using coupling reactions like Suzuki, Sonogashira, or Wittig reactions to form the conjugated double bond system.
-
Functional Group Manipulations: Protection and deprotection of functional groups (e.g., alcohols, carboxylic acids) are employed throughout the synthesis to ensure specific reactions occur at the desired positions.
-
Purification and Characterization: Each intermediate and the final product are purified using techniques like flash column chromatography and high-performance liquid chromatography (HPLC). The structure and stereochemistry are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Stereoisomer Analysis
The separation and quantification of Maresin stereoisomers from biological samples or synthetic mixtures are achieved using chiral LC-MS/MS.
-
Sample Preparation: Biological samples (e.g., cell culture supernatants, plasma, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate the lipid mediator fraction.
-
Chromatographic Separation: The extracted lipids are injected onto a chiral stationary phase (CSP) HPLC column. The mobile phase composition and gradient are optimized to achieve baseline separation of the different stereoisomers.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each Maresin stereoisomer are monitored for sensitive and selective quantification. Deuterated internal standards are often used for accurate quantification.
Murine Zymosan-Induced Peritonitis Model for Assessing Anti-inflammatory Activity
This in vivo model is used to evaluate the ability of Maresin stereoisomers to reduce neutrophil infiltration.
-
Animal Model: Male FVB mice (6-8 weeks old) are typically used.
-
Treatment: Mice are administered the Maresin stereoisomer (e.g., 0.1-10 ng/mouse) or vehicle intravenously.
-
Induction of Peritonitis: 10 minutes after treatment, peritonitis is induced by intraperitoneal injection of zymosan A (e.g., 0.1 mg/mouse).
-
Sample Collection: After a set time (e.g., 4 hours), the peritoneal cavity is lavaged with sterile saline.
-
Cellular Analysis: The total number of leukocytes in the lavage fluid is determined using a hemocytometer. The number of neutrophils is quantified by flow cytometry using antibodies against neutrophil-specific markers (e.g., Ly-6G) or by differential cell counting of stained cytospin preparations.
Macrophage Phagocytosis and Efferocytosis Assays
These in vitro assays measure the pro-resolving activity of Maresin stereoisomers by assessing their ability to enhance the engulfment of particles or apoptotic cells by macrophages.
-
Macrophage Culture: Human monocyte-derived macrophages or murine bone marrow-derived macrophages are cultured in appropriate media.
-
Treatment: Macrophages are pre-incubated with the Maresin stereoisomer or vehicle for a short period (e.g., 15 minutes).
-
Phagocytosis Assay: Fluorescently labeled zymosan particles are added to the macrophage culture and incubated for a defined time (e.g., 1 hour).
-
Efferocytosis Assay: Apoptotic human neutrophils (labeled with a fluorescent dye like CFDA) are added to the macrophage culture and incubated.
-
Quantification: Non-phagocytosed particles or cells are washed away. The extent of phagocytosis/efferocytosis is quantified by measuring the fluorescence intensity of the macrophages using a plate reader or by flow cytometry.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes MaR1 [label="Maresin 1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RORa [label="RORα\n(Nuclear Receptor)", fillcolor="#FBBC05", fontcolor="#202124"]; LGR6 [label="LGR6\n(GPCR)", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-inflammatory\nGene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_resolving [label="Pro-resolving\nFunctions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory [label="Pro-inflammatory\nGene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges MaR1 -> RORa [color="#5F6368"]; MaR1 -> LGR6 [color="#5F6368"]; LGR6 -> PLC [color="#5F6368"]; LGR6 -> cAMP [color="#5F6368"]; PLC -> PKC [color="#5F6368"]; cAMP -> PKA [color="#5F6368"]; RORa -> Nrf2 [arrowhead=tee, color="#34A853"]; PKC -> NFkB [arrowhead=tee, color="#EA4335"]; PKA -> NFkB [arrowhead=tee, color="#EA4335"]; Nrf2 -> Anti_Inflammatory [color="#34A853"]; Anti_Inflammatory -> Pro_resolving [color="#5F6368"]; NFkB -> Inflammatory [color="#EA4335"]; }
Caption: Maresin 1 signaling pathways.
// Nodes MaR2 [label="Maresin 2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="GPCR", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_resolving [label="Pro-resolving\nFunctions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges MaR2 -> GPCR [color="#5F6368"]; GPCR -> PLC [color="#5F6368"]; PLC -> IP3 [color="#5F6368"]; PLC -> DAG [color="#5F6368"]; IP3 -> Ca_release [color="#5F6368"]; DAG -> PKC [color="#5F6368"]; Ca_release -> Pro_resolving [color="#5F6368"]; PKC -> Pro_resolving [color="#5F6368"]; }
Caption: Maresin 2 signaling pathway.
Experimental Workflows
// Nodes Sample [label="Biological Sample\n(e.g., plasma, exudate)", fillcolor="#F1F3F4", fontcolor="#202124"]; SPE [label="Solid-Phase Extraction (SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chiral_LC [label="Chiral Liquid Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Tandem Mass Spectrometry (MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification & Identification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Stereoisomer Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Sample -> SPE [color="#5F6368"]; SPE -> Chiral_LC [color="#5F6368"]; Chiral_LC -> MS [color="#5F6368"]; MS -> Data_Analysis [color="#5F6368"]; Data_Analysis -> Result [color="#5F6368"]; }
Caption: Workflow for Chiral LC-MS/MS analysis.
// Nodes Mice [label="Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="IV Injection:\nMaresin Stereoisomer or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="IP Injection:\nZymosan A", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation (e.g., 4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lavage [label="Peritoneal Lavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Cell Counting and\nFlow Cytometry (Ly-6G)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Neutrophil Infiltration Level", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Mice -> Treatment [color="#5F6368"]; Treatment -> Induction [color="#5F6368"]; Induction -> Incubation [color="#5F6368"]; Incubation -> Lavage [color="#5F6368"]; Lavage -> Analysis [color="#5F6368"]; Analysis -> Result [color="#5F6368"]; }
Caption: Workflow for murine peritonitis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and actions of the maresin 1 metabolome in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 7(S)-Maresin 1 in Host Defense: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), plays a pivotal role in orchestrating the resolution of inflammation and bolstering host defense mechanisms. The 7(S) stereoisomer of MaR1, in particular, has demonstrated potent bioactivity. This technical guide provides a comprehensive overview of the functions of 7(S)-Maresin 1 in host defense, with a focus on its molecular mechanisms, effects on immune cells, and its potential as a therapeutic agent. We present quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
The inflammatory response is a critical component of host defense against infection and injury. However, uncontrolled or unresolved inflammation can lead to chronic diseases and tissue damage. Specialized pro-resolving mediators (SPMs), such as Maresin 1, are endogenous lipid mediators that actively regulate the resolution of inflammation, promoting a return to homeostasis without compromising host defense.[1] this compound (7(S),14R-dihydroxy-4Z,8E,10Z,12Z,16Z,19Z-docosahexaenoic acid) is a stereoisomer of MaR1 that exhibits significant biological activity, making it a key molecule of interest in immunology and drug discovery.[2] This guide delves into the multifaceted functions of this compound in host defense.
Core Functions of this compound in Host Defense
This compound exerts its pro-resolving and host-protective effects through a variety of mechanisms, primarily by modulating the activity of key immune cells.
Enhancement of Phagocytosis and Efferocytosis
A hallmark of inflammation resolution is the efficient clearance of pathogens, cellular debris, and apoptotic cells. This compound is a potent stimulator of phagocytosis by macrophages, the primary immune cells responsible for engulfing and eliminating foreign particles and dead cells.[1] It also enhances efferocytosis, the specific phagocytosis of apoptotic cells, which is crucial for preventing secondary necrosis and the release of pro-inflammatory cellular contents.[3][4]
Modulation of Immune Cell Activity
-
Macrophages: this compound promotes the polarization of macrophages towards a pro-resolving M2 phenotype.[5][6] M2 macrophages are involved in tissue repair and the dampening of inflammatory responses. MaR1 has been shown to increase the expression of M2 markers like CD206.[5][7]
-
Neutrophils: These are the first responders to sites of inflammation. This compound limits the excessive infiltration of neutrophils into tissues, a key step in preventing prolonged inflammation and tissue damage.[8][9] It achieves this by reducing the expression of pro-inflammatory chemokines that attract neutrophils.
-
T Cells: this compound has been shown to suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the generation of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance.[10]
Regulation of Inflammatory Mediators
This compound actively suppresses the production of pro-inflammatory cytokines and chemokines. It has been shown to reduce the levels of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[11] This reduction in pro-inflammatory signaling helps to curtail the inflammatory response and facilitate its resolution.
Quantitative Data on this compound Bioactivity
The following tables summarize the quantitative effects of this compound on various aspects of host defense, providing a valuable resource for experimental design and comparison.
| Function | Cell Type | This compound Concentration | Observed Effect | Reference |
| Phagocytosis | Human Macrophages | 10 pM - 100 nM | Dose-dependent increase in phagocytosis of bacteria (31% to 65% increase) | [5] |
| Human Macrophages | 1 nM | Enhanced phagocytosis of zymosan particles | [1] | |
| Efferocytosis | Human Macrophages | 1 nM | More potent than Resolvin D1 in stimulating efferocytosis of apoptotic neutrophils | [3] |
| Neutrophil Infiltration | Murine Peritonitis Model | 10 ng/mouse | Reduced PMN infiltration by 50-80% | [3] |
| Macrophage Polarization | Murine Liver Macrophages | >50 nM | Induced M2 polarity switch (increased CD206+/CD80+ ratio) | [7] |
| Murine Atherosclerosis Model | - | Increased CD206 positive macrophages (~4-fold) | [5] |
Table 1: Quantitative Effects of this compound on Phagocytosis, Efferocytosis, and Immune Cell Function
| Mediator | Cell Type/Model | This compound Concentration/Dose | Observed Effect | Reference |
| TNF-α | Sepsis Mouse Model | - | Significantly decreased serum levels | [11] |
| Atherosclerosis Mouse Model | - | ~40% decrease in aortic tissue | [5] | |
| IL-1β | Sepsis Mouse Model | - | Significantly decreased serum levels | [11] |
| IL-6 | Sepsis Mouse Model | - | Significantly decreased serum levels | [11] |
| Atherosclerosis Mouse Model | - | ~50% decrease in aortic tissue | [5] | |
| IC50 (TRPV1 current inhibition) | Dorsal Root Ganglion Neurons | 0.49 ± 0.02 nM | Potent inhibition of capsaicin-induced currents | [3] |
| EC50 (LGR6 activation) | CHO-hLGR6 cells | ~0.7 nM | Dose-dependent reduction in impedance | [12] |
Table 2: Quantitative Effects of this compound on Inflammatory Mediators and Receptor Activation
Signaling Pathways of this compound
This compound exerts its cellular effects by activating specific signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutics.
The LGR6 Receptor Pathway
The primary receptor for Maresin 1 has been identified as the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6).[12][13] The activation of LGR6 by this compound initiates a cascade of intracellular events that mediate its pro-resolving functions.
Inhibition of the NF-κB Pathway
A key anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][14] NF-κB is a master regulator of pro-inflammatory gene expression. By inhibiting this pathway, this compound effectively dampens the production of a wide range of inflammatory mediators.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing research in this field. Below are standardized methodologies for key assays used to evaluate the function of this compound.
Macrophage Phagocytosis Assay (Zymosan Particles)
This assay quantifies the ability of macrophages to phagocytose opsonized zymosan particles, a commonly used model for pathogen-associated molecular patterns.
Materials:
-
Primary human monocyte-derived macrophages or a macrophage cell line (e.g., THP-1).
-
Zymosan A particles.
-
Human serum for opsonization.
-
Fluorescent dye (e.g., FITC).
-
This compound.
-
Culture medium and plates.
-
Fluorescence microscope or plate reader.
Protocol:
-
Opsonization of Zymosan: Incubate Zymosan A particles with human serum (e.g., 50% v/v) for 30 minutes at 37°C to opsonize them. Wash the particles with PBS to remove excess serum.
-
Labeling of Zymosan: Resuspend the opsonized zymosan in a solution containing a fluorescent dye (e.g., FITC) and incubate according to the manufacturer's instructions. Wash thoroughly to remove unbound dye.
-
Cell Culture: Plate macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-incubate the macrophages with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).
-
Phagocytosis: Add the fluorescently labeled zymosan particles to the macrophage cultures at a defined ratio (e.g., 10:1 particles to cells). Incubate for a set period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
-
Quenching and Washing: Stop the phagocytosis by placing the plate on ice. Add a quenching solution (e.g., trypan blue) to quench the fluorescence of extracellular particles. Wash the cells several times with cold PBS to remove non-ingested particles.
-
Quantification: Measure the fluorescence intensity of the ingested particles using a fluorescence plate reader or visualize and quantify using a fluorescence microscope.
Efferocytosis Assay (Apoptotic Neutrophils)
This assay measures the clearance of apoptotic neutrophils by macrophages, a critical process in the resolution of inflammation.
Materials:
-
Primary human monocyte-derived macrophages.
-
Primary human neutrophils.
-
Apoptosis-inducing agent (e.g., UV irradiation or staurosporine).
-
Fluorescent cell-labeling dye (e.g., CFSE or PKH26).
-
This compound.
-
Culture medium and plates.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Induction of Neutrophil Apoptosis: Isolate human neutrophils and induce apoptosis using a standardized method such as UV irradiation or treatment with staurosporine. Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
Labeling of Apoptotic Neutrophils: Label the apoptotic neutrophils with a fluorescent dye according to the manufacturer's protocol.
-
Macrophage Culture: Plate macrophages in a multi-well plate and allow them to adhere.
-
Treatment: Pre-treat the macrophages with different concentrations of this compound or vehicle for a designated time.
-
Co-culture: Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a specific ratio (e.g., 5:1 neutrophils to macrophages).
-
Efferocytosis: Incubate the co-culture for a defined period (e.g., 60-90 minutes) at 37°C to allow for efferocytosis.
-
Washing: Gently wash the cells multiple times with cold PBS to remove non-engulfed neutrophils.
-
Quantification:
-
Flow Cytometry: Harvest the macrophages and analyze the percentage of macrophages that have engulfed fluorescent neutrophils.
-
Fluorescence Microscopy: Visualize the cells and quantify the number of ingested neutrophils per macrophage.
-
Measurement of Cytokine Production
This protocol outlines the measurement of pro-inflammatory cytokine levels in the supernatant of immune cells treated with this compound.
Materials:
-
Immune cells (e.g., macrophages, peripheral blood mononuclear cells).
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
This compound.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Culture medium and plates.
-
Plate reader.
Protocol:
-
Cell Culture: Plate the immune cells in a multi-well plate.
-
Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle.
-
Stimulation: Add an inflammatory stimulus such as LPS to the cell cultures to induce cytokine production.
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of specific cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion and Future Directions
This compound is a potent immunoresolvent with significant potential for therapeutic applications in a wide range of inflammatory diseases. Its ability to enhance the clearance of pathogens and apoptotic cells, modulate immune cell responses, and suppress the production of pro-inflammatory mediators underscores its critical role in host defense and the resolution of inflammation. The detailed quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the biology of this compound and accelerate the development of novel pro-resolving therapies. Future research should focus on the clinical translation of these findings, including the development of stable synthetic analogs of this compound and the identification of patient populations who would most benefit from this therapeutic approach.
References
- 1. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresin-1 reduces the pro-inflammatory response of bronchial epithelial cells to organic dust - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clearance of apoptotic neutrophils and resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - A maresin 1/RORα/12-lipoxygenase autoregulatory circuit prevents inflammation and progression of nonalcoholic steatohepatitis [jci.org]
- 8. Maresin 1 biosynthesis during platelet–neutrophil interactions is organ-protective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maresin 1 repletion improves muscle regeneration after volumetric muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maresin 1 Mitigates Inflammatory Response and Protects Mice from Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maresin‐1 ameliorates hypertensive vascular remodeling through its receptor LGR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maresin-1 Prevents Liver Fibrosis by Targeting Nrf2 and NF-κB, Reducing Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Organic Synthesis Protocol for 7(S)-Maresin 1: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and a representative protocol for the total organic synthesis of 7(S)-Maresin 1, a specialized pro-resolving mediator with significant therapeutic potential. Additionally, it outlines the key signaling pathway modulated by this molecule.
Introduction
Maresin 1 (7(R),14(S)-dihydroxy-docosa-4(Z),8(E),10(E),12(Z),16(Z),19(Z)-hexaenoic acid) and its stereoisomers, including this compound, are potent lipid mediators derived from docosahexaenoic acid (DHA). These molecules play a crucial role in the resolution of inflammation, tissue regeneration, and pain management. The stereoselective synthesis of these complex molecules is a significant challenge in organic chemistry and is essential for advancing research into their biological functions and therapeutic applications. This protocol details a convergent synthetic strategy, highlighting key transformations for the stereocontrolled construction of this compound.
Representative Total Synthesis of this compound
The total synthesis of this compound can be achieved through a convergent approach, involving the preparation of two key fragments followed by their coupling and subsequent transformations. The stereochemistry at the C7 and C14 positions is established through asymmetric reactions. The following protocol is a representative synthesis based on established methodologies for the key chemical transformations.
Quantitative Data Summary
The following table summarizes the estimated yields for the key steps in the representative synthesis of this compound. Actual yields may vary depending on specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Estimated Yield (%) |
| 1 | Sharpless Asymmetric Epoxidation | Allylic Alcohol Precursor | Chiral Epoxide | 95 |
| 2 | Reductive Opening of Epoxide | Chiral Epoxide | Diol Intermediate | 90 |
| 3 | Protection and Oxidation | Diol Intermediate | C10-C22 Aldehyde Fragment | 85 (over 2 steps) |
| 4 | Asymmetric Reduction of Ketone | Ketone Precursor | (S)-Alcohol | 98 |
| 5 | Protection and Iodination | (S)-Alcohol | C1-C9 Vinyl Iodide Fragment | 80 (over 2 steps) |
| 6 | Suzuki-Miyaura Coupling | C1-C9 and C10-C22 Fragments | Coupled Polyene | 75 |
| 7 | Global Deprotection | Protected this compound | This compound | 90 |
| Overall | Total Synthesis | - | This compound | ~45 |
Experimental Protocols
Synthesis of the C10-C22 Aldehyde Fragment
-
Sharpless Asymmetric Epoxidation: To a solution of the allylic alcohol precursor in CH₂Cl₂ at -20 °C is added Ti(OiPr)₄ followed by L-(+)-diethyl tartrate. After stirring, tert-butyl hydroperoxide (TBHP) in toluene (B28343) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with CH₂Cl₂. The organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the chiral epoxide.
-
Reductive Opening of the Epoxide: The chiral epoxide is dissolved in THF and cooled to 0 °C. A solution of a suitable reducing agent, such as Red-Al®, is added dropwise. The reaction is stirred until completion and then quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated to give the diol intermediate.
-
Protection and Oxidation: The diol is selectively protected at the primary alcohol using a suitable protecting group (e.g., TBDPSCl). The resulting secondary alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) in CH₂Cl₂. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The product is extracted with CH₂Cl₂, and the combined organic layers are washed, dried, and concentrated. Purification by flash chromatography yields the C10-C22 aldehyde fragment.
Synthesis of the C1-C9 Vinyl Iodide Fragment
-
Asymmetric Reduction of Ketone: A solution of the ketone precursor in isopropanol (B130326) is treated with a ruthenium catalyst, such as (S,S)-Ts-DPEN RuCl(p-cymene), and formic acid/triethylamine mixture at room temperature. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the (S)-alcohol.
-
Protection and Iodination: The secondary alcohol is protected with a suitable protecting group (e.g., TBSCl). The terminal alkyne is then converted to a vinyl iodide via hydrozirconation with Schwartz's reagent (Cp₂ZrHCl) followed by iodination with iodine. The reaction is quenched, and the product is extracted and purified to give the C1-C9 vinyl iodide fragment.
Coupling and Final Deprotection
-
Suzuki-Miyaura Coupling: To a solution of the C1-C9 vinyl iodide fragment and the C10-C22 dienylborane fragment in a suitable solvent system (e.g., THF/H₂O) is added a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄). The mixture is degassed and heated under an inert atmosphere until the reaction is complete. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.
-
Global Deprotection: The protected this compound is dissolved in THF, and a fluoride (B91410) source (e.g., TBAF) is added to remove the silyl (B83357) protecting groups. The reaction is stirred at room temperature until completion. The solvent is evaporated, and the residue is purified by preparative HPLC to afford pure This compound .
Visualizations
Synthetic Workflow for this compound
Caption: Convergent synthetic workflow for this compound.
Signaling Pathway of this compound
Recent studies have shown that this compound exerts its anti-inflammatory effects by modulating intracellular signaling cascades, particularly in response to inflammatory stimuli such as particulate matter (PM10).[1] The pathway involves the regulation of reactive oxygen species (ROS) and downstream mitogen-activated protein kinase (MAPK) and NF-κB signaling.[1]
Caption: this compound signaling pathway in keratinocytes.[1]
Conclusion
This application note provides a detailed, representative protocol for the total organic synthesis of this compound, a molecule of significant interest to the scientific and drug development communities. The outlined synthetic strategy and the summary of its signaling pathway offer a valuable resource for researchers investigating the therapeutic potential of this specialized pro-resolving mediator. The provided visualizations of the synthetic workflow and signaling cascade are intended to facilitate a deeper understanding of the chemistry and biology of this compound.
References
Application Note: Quantification of 7(S)-Maresin 1 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin 1 (MaR1), a member of the specialized pro-resolving mediators (SPMs), is an endogenous lipid mediator derived from docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, tissue regeneration, and pain reduction. The stereoisomer 7(S)-Maresin 1 is of particular interest for its biological activities. Accurate and sensitive quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting inflammatory diseases. This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of Maresin 1
Maresin 1 exerts its pro-resolving and anti-inflammatory effects by binding to specific G-protein coupled receptors, such as LGR6 (Leucine-rich repeat-containing G-protein coupled receptor 6). This interaction triggers downstream signaling cascades that ultimately lead to the inhibition of pro-inflammatory pathways, such as NF-κB, and the promotion of tissue homeostasis.
Caption: Maresin 1 Signaling Pathway.
Experimental Workflow
The overall workflow for the quantification of this compound involves sample preparation, liquid chromatography separation, and mass spectrometry detection. A crucial step is the solid-phase extraction (SPE) to clean up the sample and enrich the analyte of interest.
Caption: LC-MS/MS Experimental Workflow.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of this compound from plasma or serum.
Materials:
-
C18 SPE Cartridges (500 mg, 3 mL)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS): Maresin 1-d5 (or other suitable deuterated standard)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma/serum, add the internal standard (e.g., Maresin 1-d5) to a final concentration of 500 pg/mL. Vortex briefly.
-
Protein Precipitation: Add 2 volumes of ice-cold methanol (1 mL). Vortex for 30 seconds and incubate at -20°C for 45 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at 1,200 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 6 mL of water.
-
-
Sample Loading: Load the supernatant onto the conditioned C18 cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water containing 15% methanol to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar impurities.
-
-
Elution: Elute the analytes with 1 mL of methanol.
-
Drying: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol/water (1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile/Methanol (80:15, v/v) with 0.1% Acetic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 21% B to 51% B in 8.5 min, then to 98% B in 8 min, hold for 2.5 min, then re-equilibrate at 21% B. |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 359.1 | 250.1 (Quantifier) | -50 V | -21 V |
| 177.0 (Qualifier) | -50 V | -23 V | ||
| Maresin 1-d5 (IS) | 364.1 | 250.1 | -50 V | -21 V |
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of specialized pro-resolving mediators, including this compound.[1]
Table 1: Method Detection and Quantification Limits
| Analyte | LLOQ (nM) | LOD (nM) | Linearity (R²) |
| This compound | 0.02 | 0.007 | >0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (nM) | Intra-day Precision (%CV) | Intra-day Accuracy (% Recovery) |
| SPM Representative | 0.1 | < 15% | 80-120% |
| 0.3 | < 15% | 85-115% |
Table 3: Recovery
| Parameter | Result |
| Internal Standard Recovery from Serum | 78-87% |
Conclusion
This application note provides a comprehensive and detailed protocol for the robust and sensitive quantification of this compound in biological samples using LC-MS/MS. The described methods, including solid-phase extraction for sample preparation and optimized LC-MS/MS parameters, allow for accurate and precise measurements at low physiological concentrations. This methodology is a valuable tool for researchers and scientists in the fields of inflammation, pharmacology, and drug development to further elucidate the role of Maresin 1 in health and disease.
References
Application Notes and Protocols for 7(S)-Maresin 1 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresins are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). They play a crucial role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. Maresin 1 (MaR1), identified as 7(R),14(S)-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid, is a potent anti-inflammatory and pro-resolving molecule. Its stereoisomer, 7(S)-Maresin 1 (7(S)-MaR1), has also been synthesized and is of significant interest for its potential biological activities. These application notes provide detailed protocols for in vitro cell-based assays to investigate the biological functions of this compound, focusing on its pro-resolving and anti-inflammatory properties. The primary receptor for Maresin 1 has been identified as the leucine-rich repeat-containing G-protein-coupled receptor 6 (LGR6), which is expressed on phagocytes.[1][2] Activation of LGR6 by MaR1 promotes the resolution of inflammation.[3][4]
Data Presentation: Quantitative In Vitro Bioactivities of Maresin 1
Due to the limited availability of specific quantitative data for this compound, the following table summarizes key findings for its closely related isomer, Maresin 1 (7R-MaR1). These values can serve as a starting point for designing experiments with 7(S)-MaR1, though optimal concentrations should be determined empirically.
| Cell Type | Assay | Mediator | Concentration Range | Key Findings | Reference |
| CHO cells expressing human LGR6 | Receptor Activation (Impedance Sensing) | MaR1 | 0.01–100 nM | EC₅₀ of ~0.7 nM for LGR6 activation. | [5] |
| Human and mouse phagocytes | Phagocytosis and Efferocytosis | MaR1 | 0.01–10 nM | Enhanced phagocytosis and efferocytosis. | [1][3][4] |
| Human Mesenchymal Stem Cells (MSCs) | Trophic Factor Secretion | 7S,14R-diHDHA | 250 nM | Increased secretion of VEGF and HGF. | [6] |
| Primary myoblasts | Proliferation (EdU incorporation) | MaR1 | 10 nM | Increased myoblast proliferation. | [7] |
| Human Vascular Smooth Muscle Cells (VSMC) | cAMP Production | MaR1 | 100 nM | Increased intracellular cAMP levels. | [8] |
| Human Vascular Endothelial Cells (EC) | Monocyte Adhesion | MaR1 | 100 nM | Attenuated TNF-α induced monocyte adhesion. | [8] |
| Human Neutrophils | Apoptosis | MaR1 | Not specified | Overcomes LPS-mediated suppression of neutrophil apoptosis. | [9] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The binding of Maresin 1 to its receptor, LGR6, initiates downstream signaling cascades that lead to pro-resolving and anti-inflammatory cellular responses. It is hypothesized that this compound may act through similar pathways.
Caption: Proposed signaling pathway for this compound upon binding to the LGR6 receptor.
Experimental Protocols
Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to engulf apoptotic cells, a key pro-resolving function enhanced by Maresins.
Caption: Workflow for the macrophage efferocytosis assay.
a. Preparation of Apoptotic Target Cells (Jurkat cells)
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[10]
-
Induce apoptosis by treating the cells with 0.5 µg/mL staurosporine (B1682477) for 2.5 hours at a density of 2.5 × 10⁶ cells/mL.[11]
-
Label the apoptotic cells with a fluorescent dye. For flow cytometry, co-label with a pH-insensitive dye like Hoechst 33342 (2–4 µM) to identify engulfed cells and a pH-sensitive dye like pHrodo Red succinimidyl ester to assess acidification within the phagosome.[10][12]
-
Wash the labeled cells twice with PBS to remove excess dye and resuspend in macrophage culture medium.
b. Macrophage Preparation and Treatment
-
Culture macrophages of choice (e.g., THP-1-derived macrophages, bone marrow-derived macrophages (BMDMs), or peritoneal macrophages).[10][13]
-
For THP-1 cells, differentiate into macrophages by treating with 50 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours, followed by 24 hours in fresh medium.[13]
-
Seed the macrophages in a 24-well plate at a density of 1 × 10⁶ cells per well.
-
Pre-treat the macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (ethanol, typically <0.1%) for 15-30 minutes at 37°C.
c. Co-culture and Analysis
-
Add the fluorescently labeled apoptotic Jurkat cells to the macrophage culture at a ratio of 3:1 (apoptotic cells:macrophages).
-
Incubate for 1-2 hours at 37°C to allow for efferocytosis.
-
Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.
-
For flow cytometry analysis, detach the macrophages using a cell scraper or enzyme-free dissociation buffer.
-
Analyze the cell suspension by flow cytometry. Macrophages that have engulfed apoptotic cells will be positive for the fluorescent label(s) used. The percentage of fluorescent macrophages represents the efferocytosis index.
Neutrophil Chemotaxis Assay
This assay measures the directional migration of neutrophils towards a chemoattractant, a process that is modulated by pro-resolving mediators.
Caption: Workflow for the neutrophil chemotaxis assay.
a. Neutrophil Isolation
-
Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[14]
-
Resuspend the purified neutrophils in serum-free RPMI-1640 medium. Check for purity (>95% CD15+) and viability (>98%) via flow cytometry and trypan blue exclusion, respectively.[14]
b. Chemotaxis Assay
-
Use a 96-well Boyden chamber with a 5 µm pore size polycarbonate membrane (e.g., Transwell®).[14][15]
-
In the lower chamber, add RPMI-1640 medium containing a chemoattractant, such as Interleukin-8 (IL-8) at 10 nM.[16] Include a negative control with medium only.
-
In a separate tube, pre-incubate the isolated neutrophils (at 1 x 10⁷ cells/mL) with various concentrations of this compound or vehicle for 15 minutes on ice.[17]
-
Add 50 µL of the treated neutrophil suspension to the upper chamber of the Transwell plate (5 x 10⁵ cells per well).
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
c. Quantification of Migration
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by measuring ATP levels using a luminescent cell viability assay (e.g., CellTiter-Glo®).[14][15]
-
Alternatively, cells can be fixed, stained (e.g., with Hema 3), and counted under a microscope.[16]
-
Calculate the percentage of migration relative to the positive control (chemoattractant alone).
Anti-Inflammatory Cytokine Production Assay
This assay measures the ability of this compound to suppress the production of pro-inflammatory cytokines in cells stimulated with an inflammatory agent.
Caption: Workflow for the anti-inflammatory cytokine production assay.
a. Cell Culture and Treatment
-
Seed cells (e.g., human adipocytes, vascular smooth muscle cells, or keratinocytes) in a 24-well or 96-well plate and grow to confluence.[18]
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-200 nM) or vehicle for 30-60 minutes.[18]
-
Add an inflammatory stimulus. For example, use Tumor Necrosis Factor-alpha (TNF-α) at 1-10 ng/mL for vascular cells or Lipopolysaccharide (LPS) for macrophages.[8][9]
-
Incubate the cells for a period sufficient to induce cytokine production, typically between 6 and 24 hours.
b. Cytokine Measurement
-
After incubation, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to pellet any detached cells or debris.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[9]
-
Normalize the cytokine levels to the total protein concentration of the cell lysate from each well, if necessary.
-
Compare the cytokine levels in the this compound-treated groups to the vehicle-treated, stimulated control to determine the inhibitory effect.
References
- 1. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel lipid mediator 7S,14R-docosahexaenoic acid: biogenesis and harnessing mesenchymal stem cells to ameliorate diabetic mellitus and retinal pericyte loss [frontiersin.org]
- 7. Maresin 1 repletion improves muscle regeneration after volumetric muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 9. Prospective study on Maresin-1 and cytokine levels in medication-naïve adolescents with first-episode major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: 7(S)-Maresin 1 in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 7(S)-Maresin 1 (MaR1), a specialized pro-resolving mediator, in various mouse models of colitis. It includes a summary of quantitative data, detailed experimental protocols, and diagrams of the key signaling pathways involved. Maresin 1 has demonstrated significant anti-inflammatory and pro-resolving properties, making it a promising therapeutic candidate for inflammatory bowel disease (IBD).
Data Presentation: Efficacy of Maresin 1 in Murine Colitis Models
The following tables summarize the quantitative data from studies administering Maresin 1 in different mouse models of colitis.
Table 1: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Models
| Mouse Strain | Administration Route | Dosage of this compound | Key Efficacy Endpoints | Reference |
| CD1 | Intravenous (e.v.) | 0.1, 0.3, and 1 µ g/animal | Reduced macroscopic damage, significantly reduced MPO levels in colon tissue.[1] | [1] |
| Not Specified | Not Specified | Not Specified | Improved disease activity index, reduced body weight loss and colonic tissue damage. Decreased levels of IL-1β, TNF-α, IL-6, and IFN-γ. Decreased ICAM-1 mRNA expression.[2] | [2] |
| Rat (in vivo) | Tail vein injection | Not Specified | Reduced inflammatory cytokine production, restored body weight, improved Disease Activity Index (DAI) and colonic histopathology. Improved tight junction protein expression and reduced neutrophil and macrophage infiltration. Decreased MPO and ROS activity. | [3] |
Table 2: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
| Mouse Strain | Administration Route | Dosage of this compound | Key Efficacy Endpoints | Reference |
| Not Specified | Systemic | Not Specified | Significantly attenuated colonic inflammation, improved disease activity index, reduced body weight loss and colonic tissue damage. | [2][4] |
Table 3: IL-10 Knockout (IL-10-/-) Spontaneous Colitis Model
| Mouse Strain | Administration Route | Dosage of this compound | Key Efficacy Endpoints | Reference |
| IL-10-/- | Intraperitoneal (i.p.) | 0.1, 0.3, or 1 ng/mouse daily for 14 days | Significant reduction in total histologic score (at 0.3 and 1 ng/mouse). Attenuated histological colitis, decreased CD4+ lymphocytes in the lamina propria. Reduced concentrations of MPO, TNF-α, IFN-γ, IL-6, and IL-17. Reduced liver hepcidin (B1576463) mRNA and p-STAT3 expression. Increased hemoglobin, hematocrit, serum iron, transferrin saturation, and splenic iron stores.[5] | [5] |
Table 4: Diet-Induced Obese (DIO) Mice Model with Colonic Inflammation
| Mouse Strain | Administration Route | Dosage of this compound | Key Efficacy Endpoints | Reference |
| DIO mice | Oral gavage | 50 µg/kg/day for 10 days | Decreased expression of inflammatory genes in the colonic mucosa (Tnf-α and Il-1β). Increased relative abundance of the probiotic P. xylanivorans.[6][7] | [6][7][8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound in mouse models of colitis.
Protocol 1: DSS-Induced Acute Colitis Model
1. Animals:
-
Male CD1 mice, 8-10 weeks of age.[1]
2. Induction of Colitis:
-
Administer 3-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water ad libitum for 7 days.
3. This compound Administration:
-
Preparation: Dissolve this compound in a vehicle solution (e.g., saline with 0.1% ethanol).
-
Route: Intravenous (e.v.) or intraperitoneal (i.p.) injection.
-
Dosage: 0.1, 0.3, or 1 µ g/animal .[1]
-
Frequency: Once daily from day 0 to day 7.[1]
4. Efficacy Evaluation:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
Post-Mortem Analysis (Day 8):
-
Measure colon length.
-
Collect colon tissue for histological analysis (H&E staining) to assess tissue damage.
-
Homogenize colon tissue to measure Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Analyze cytokine levels (e.g., IL-1β, TNF-α, IL-6, IFN-γ) in colon tissue homogenates using ELISA or qPCR.[2]
-
Assess ICAM-1 mRNA expression via qPCR.[2]
-
Protocol 2: IL-10 Knockout (IL-10-/-) Spontaneous Colitis Model
1. Animals:
-
IL-10-/- mice, 16 weeks of age with established colitis.[5]
2. This compound Administration:
-
Preparation: Dilute this compound in 50 µl of vehicle.
-
Route: Intraperitoneal (i.p.) injection.[5]
-
Dosage: 0.1, 0.3, or 1 ng/mouse.[5]
-
Frequency: Once daily for 14 days.[5]
3. Efficacy Evaluation:
-
Histological Analysis: Collect colon tissue to determine the total histologic score.[5]
-
Immunophenotyping: Isolate lamina propria lymphocytes and analyze CD4+ T cell populations by flow cytometry.[5]
-
Inflammatory Markers: Measure MPO, TNF-α, IFN-γ, IL-6, and IL-17 concentrations in colon tissue.[5]
-
Anemia Assessment:
-
Measure hemoglobin and hematocrit from blood samples.
-
Determine serum iron and transferrin saturation.
-
Assess splenic iron stores.[5]
-
-
Gene Expression: Analyze liver hepcidin mRNA and p-STAT3 expression.[5]
Signaling Pathways and Mechanisms of Action
Maresin 1 exerts its protective effects in colitis through the modulation of several key signaling pathways.
Inhibition of Pro-inflammatory Signaling
Maresin 1 has been shown to inhibit the TLR4/NF-κB signaling pathway.[3][6][10] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][10] The inhibition of NF-κB activation is a central mechanism for the anti-inflammatory effects of Maresin 1.[11][12]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Maresin 1, a proresolving lipid mediator derived from omega-3 polyunsaturated fatty acids, exerts protective actions in murine models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maresin 1 alleviates dextran sulfate sodium-induced ulcerative colitis by regulating NRF2 and TLR4/NF-kB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maresin 1, a Proresolving Lipid Mediator Derived from Omega-3 Polyunsaturated Fatty Acids, Exerts Protective Actions in Murine Models of Colitis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Maresin 1 ameliorates iron-deficient anemia in IL-10-/- mice with spontaneous colitis by the inhibition of hepcidin expression though the IL-6/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Maresin 1 (MaR1) on Colonic Inflammation and Gut Dysbiosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
Application Notes and Protocols: 7(S)-Maresin 1 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7(S)-Maresin 1 (MaR1), a member of the specialized pro-resolving mediators (SPMs), is an endogenous lipid mediator derived from docosahexaenoic acid (DHA).[1][2][3] It plays a crucial role in the resolution of inflammation, tissue regeneration, and pain reduction.[4][5][6] MaR1 exerts its potent bioactions by limiting neutrophil infiltration, enhancing macrophage phagocytosis of apoptotic cells, and modulating various signaling pathways.[1][4] These properties make 7(S)-MaR1 a promising therapeutic candidate for a range of inflammatory conditions. These application notes provide a comprehensive guide to the dosing and stability of this compound for in vivo research, including detailed protocols and signaling pathway information.
Data Presentation
Table 1: In Vivo Dosing of this compound
| Animal Model | Condition | Route of Administration | Dosage | Key Findings | Reference(s) |
| Mouse | Zymosan-induced Peritonitis | Intraperitoneal (i.p.) | ng/mouse range | Reduced PMN infiltration | [6] |
| Mouse | Colitis | Intravenous (i.v.) | 0.1, 0.3, and 1 µ g/animal | Protected against colitis, decreased ICAM-1, inflammatory cytokines, inhibited TLR4/NF-κB, activated Nrf2 | [5] |
| Mouse | Pancreatitis | Intraperitoneal (i.p.) | 0.1, 0.5, 1 µg | Decreased serum amylase, lipase, and inflammatory cytokines | [5] |
| Mouse | Spinal Cord Injury | Intravenous (i.v.) | 1 µg daily for 7 days | Enhanced resolution of inflammation, improved functional and histopathological outcomes | [7] |
| Mouse | Diet-Induced Obesity | Oral gavage | 50 µg/kg for 10 days | Regulated expression of adipokines in adipose tissue, liver, and muscle | [8] |
| Mouse | Spared Nerve Injury | Voluntary oral intake | 50 µg/kg daily for 3 days | Reduced mechanical hypersensitivity and spinal neuroinflammation | [9][10][11][12] |
| Mouse | OVA-induced Asthma | Intravenous (i.v.) | 0.1, 1, 10 ng/mouse | Prevented inflammatory cell infiltration and excessive mucus production in a dose-dependent manner | [13][14] |
| Mouse | Sepsis (CLP model) | Intravenous (i.v.) | 1 ng | Improved survival, reduced lung injury, and decreased serum LPS | [15] |
| Rat | Brain Ischemia/Reperfusion | Intracerebroventricular (i.c.v.) | 1 ng | Decreased infarct volume and neurological severity scores | [3] |
| Rat | Inflammatory Pain | Intrathecal (i.t.) | 10 ng | Alleviated acute and chronic inflammatory pain | [3] |
Table 2: Preparation and Stability of this compound Solutions
| Parameter | Recommendation | Rationale/Notes | Reference(s) |
| Solvent | Ethanol | MaR1 is typically supplied in ethanol. | [9][10][11] |
| Storage of Stock Solution | Store in single-use aliquots at -80°C. | To prevent degradation from repeated freeze-thaw cycles. | [9][10][11] |
| Preparation of Working Solution | Dilute the stock solution in sterile saline (0.9% NaCl) or other appropriate buffer immediately before use. | Fresh preparation is crucial as the stability of MaR1 in aqueous solutions is limited. | [7][16] |
| Administration of Working Solution | Inject within 15 minutes of preparation. | To ensure the potency of the compound. | [7] |
| Handling | Prepare the solution at 37°C for intravenous injections. | To match the physiological temperature of the animal. | [7] |
| Stability Caveat | Quantitative data on the long-term stability of this compound in various solvents and conditions are limited in published literature. The general recommendation is to prepare solutions fresh for each experiment to ensure bioactivity. | The susceptibility of lipid mediators to oxidation necessitates careful handling. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (MaR1) stock solution (e.g., in ethanol)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw a single-use aliquot of the MaR1 stock solution on ice.
-
Calculate the required volume of the stock solution based on the desired final concentration and the number of animals to be treated.
-
In a sterile microcentrifuge tube, dilute the MaR1 stock solution with the appropriate volume of sterile saline. For intravenous injections, it is recommended to warm the saline to 37°C before dilution.[7]
-
Gently vortex the solution to ensure it is well mixed.
-
Use the freshly prepared solution for administration within 15 minutes.[7]
Example Calculation for a 1 µg dose per mouse (i.v.):
-
Stock solution concentration: 100 µg/mL in ethanol
-
Desired dose: 1 µ g/mouse
-
Injection volume: 100 µL
-
Volume of stock solution needed per mouse: 1 µg / (100 µg/mL) = 0.01 mL = 10 µL
-
Dilute 10 µL of the MaR1 stock solution in 90 µL of sterile saline to get a final injection volume of 100 µL containing 1 µg of MaR1.
Protocol 2: Administration of this compound
A. Intravenous (i.v.) Injection (Tail Vein):
-
Prepare the MaR1 solution as described in Protocol 1.
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the MaR1 solution into one of the lateral tail veins.
-
Monitor the animal for any adverse reactions.
B. Intraperitoneal (i.p.) Injection:
-
Prepare the MaR1 solution as described in Protocol 1.
-
Hold the mouse firmly by the scruff of the neck and turn it over to expose the abdomen.
-
Tilt the mouse's head downwards at a 30-degree angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the MaR1 solution.
-
Return the mouse to its cage and monitor.
C. Oral Gavage:
-
Prepare the MaR1 solution in a suitable vehicle (e.g., saline).
-
Measure the body weight of the animal to calculate the correct volume to administer.
-
Hold the mouse by the scruff of the neck to immobilize its head.
-
Gently insert a flexible gavage needle into the esophagus and down into the stomach.
-
Slowly dispense the MaR1 solution.
-
Carefully remove the gavage needle and return the mouse to its cage.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The pro-resolving lipid mediator Maresin 1 ameliorates pain responses and neuroinflammation in the spared nerve injury-induced neuropathic pain: A study in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pro-resolving lipid mediator Maresin 1 ameliorates pain responses and neuroinflammation in the spared nerve injury-induced neuropathic pain: A study in male and female mice | PLOS One [journals.plos.org]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. The Protective Effects of Maresin 1 in the OVA-Induced Asthma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] The Protective Effects of Maresin 1 in the OVA-Induced Asthma Mouse Model | Semantic Scholar [semanticscholar.org]
- 15. Maresin 1 Mitigates Inflammatory Response and Protects Mice from Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Administration of Maresin-1 ameliorates the physiopathology of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Application Notes for 7(S)-Maresin 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
7(S)-Maresin 1, also known as 7-epi Maresin 1, is the inactive 7(S) epimer of the specialized pro-resolving mediator (SPM) Maresin 1 (MaR1).[1] Due to its structural similarity but lack of biological activity in most studied contexts, this compound serves as an ideal negative control for in vitro and in vivo experiments investigating the therapeutic potential of Maresin 1. This document provides a comprehensive overview of commercial sources for purified this compound, detailed protocols for its use as a negative control, and an exploration of the known signaling pathways of its active counterpart, Maresin 1, to provide a foundational understanding for experimental design.
Commercial Sources for Purified this compound
Several reputable vendors supply purified this compound for research purposes. The following table summarizes key information from prominent suppliers. Researchers are advised to consult the suppliers' websites for the most current product specifications and pricing.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Formulation |
| Cayman Chemical | 7-epi Maresin 1 | 1268720-66-6 | C₂₂H₃₂O₄ | ≥95%[2] | A solution in ethanol[1] |
| MedchemExpress | This compound | 1268720-66-6 | C₂₂H₃₂O₄ | Not specified | Not specified |
| Pharmaffiliates | (7S)-Maresin 1 | 1268720-66-6 | C₂₂H₃₂O₄ | Not specified | Not specified |
Application Notes and Experimental Protocols
Role as a Negative Control
The primary application of this compound is as a negative control in experiments designed to elucidate the biological functions of Maresin 1.[1][3] By comparing the cellular or physiological responses to Maresin 1 with those of this compound, researchers can attribute the observed effects specifically to the stereochemistry of the active 7(R) hydroxyl group of Maresin 1.[1]
It is crucial to note that while widely considered inactive, one study has reported that this compound can inhibit IL-6 expression in PM10-exposed keratinocytes by modulating ROS/p38/ERK/NF-κB pathways.[4] This suggests that the inactivity of this compound may be context-dependent, and researchers should be mindful of this potential bioactivity in specific experimental systems.
General Protocol for In Vitro Use: Inhibition of TNF-α-Induced Monocyte Adhesion to Endothelial Cells
This protocol provides a general workflow for utilizing this compound as a negative control in an in vitro inflammation assay. This method is adapted from protocols investigating the anti-inflammatory effects of Maresin 1 on vascular cells.[1][2]
Objective: To determine if Maresin 1, but not this compound, can inhibit the adhesion of monocytes to TNF-α-stimulated endothelial cells.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
U937 monocytes
-
Maresin 1 (Cayman Chemical, Item No. 10878)
-
This compound (Cayman Chemical, Item No. 13161)
-
Recombinant human TNF-α
-
Calcein-AM (Life Technologies)
-
Cell culture media and supplements
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
Experimental Workflow:
Caption: Experimental workflow for the monocyte adhesion assay.
Procedure:
-
Cell Culture: Culture HUVECs and U937 monocytes according to standard protocols.
-
Seeding HUVECs: Seed HUVECs in a 96-well clear-bottom black plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment: On the day of the experiment, pre-treat the confluent HUVEC monolayer with Maresin 1 (e.g., 100 nM), this compound (e.g., 100 nM), or vehicle (e.g., ethanol, the solvent for the lipids) for 30 minutes.
-
Stimulation: Following pre-treatment, stimulate the HUVECs with TNF-α (e.g., 1 ng/mL) for 4 hours to induce the expression of adhesion molecules.
-
Monocyte Labeling: During the TNF-α stimulation, label U937 monocytes with Calcein-AM according to the manufacturer's instructions.
-
Co-culture: After the 4-hour stimulation, add the Calcein-AM-labeled U937 monocytes to the HUVEC monolayer and incubate for 20 minutes at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent monocytes.
-
Quantification: Measure the fluorescence of the remaining adherent monocytes using a fluorescence plate reader.
Expected Outcome: Treatment with Maresin 1 is expected to significantly reduce the number of adherent monocytes compared to the vehicle-treated, TNF-α-stimulated control. In contrast, this compound should not show a significant effect on monocyte adhesion, demonstrating the specificity of the Maresin 1-mediated anti-inflammatory response.
Signaling Pathways of Maresin 1
Understanding the signaling pathways activated by Maresin 1 provides the rationale for using this compound as a negative control. Maresin 1 exerts its pro-resolving and anti-inflammatory effects by interacting with specific cell surface and nuclear receptors.
Key Signaling Molecules and Pathways:
-
Receptors: Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) and Retinoic acid-related orphan receptor α (RORα) have been identified as receptors for Maresin 1.[5][6]
-
Downstream Signaling: Upon receptor binding, Maresin 1 can activate several intracellular signaling cascades, including:
-
Phospholipase C (PLC) and Phospholipase D (PLD): Activation of these enzymes leads to the generation of second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃), which in turn can activate Protein Kinase C (PKC) and increase intracellular calcium levels.[3]
-
Cyclic AMP (cAMP): Maresin 1 has been shown to increase intracellular cAMP levels in vascular smooth muscle and endothelial cells, which can contribute to its anti-inflammatory effects.[1][2]
-
NF-κB Inhibition: A key anti-inflammatory mechanism of Maresin 1 is the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[1][7] Maresin 1 can attenuate the phosphorylation of IκB Kinase (IKK) and the degradation of IκB-α, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1]
-
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of Maresin 1.
Conclusion
This compound is an essential tool for researchers studying the pro-resolving activities of Maresin 1. Its commercial availability and well-established role as a negative control make it indispensable for rigorous experimental design. By understanding the signaling pathways of Maresin 1 and adhering to detailed experimental protocols, scientists can effectively utilize this compound to validate the specific effects of its active epimer, thereby advancing the development of novel therapeutics for inflammatory diseases. Researchers should, however, remain aware of the emerging evidence suggesting potential context-dependent bioactivity of this compound.
References
- 1. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 2. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review [mdpi.com]
- 6. The pro-resolving lipid mediator Maresin 1 ameliorates pain responses and neuroinflammation in the spared nerve injury-induced neuropathic pain: A study in male and female mice | PLOS One [journals.plos.org]
- 7. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neutrophil Infiltration with 7(S)-Maresin 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
7(S)-Maresin 1 (7(S)-MaR1) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) that plays a crucial role in the resolution of inflammation.[1][2] One of its key functions is the regulation of neutrophil activity, including the inhibition of neutrophil infiltration into inflamed tissues.[3][4] These application notes provide a comprehensive guide for utilizing 7(S)-MaR1 in preclinical research to investigate its effects on neutrophil infiltration. Detailed protocols for common in vivo and in vitro models are provided, along with data presentation guidelines and visualizations of key pathways and workflows.
Signaling Pathways of this compound in Neutrophil Regulation
This compound exerts its anti-inflammatory and pro-resolving effects by modulating several key signaling pathways involved in neutrophil recruitment and activation. Understanding these pathways is critical for designing and interpreting experiments. 7(S)-MaR1 has been shown to inhibit the NF-κB, STAT3, and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines and chemokines that attract neutrophils.[3] Additionally, it can modulate the p38/ERK/NF-κB pathway to reduce the expression of inflammatory mediators.[1]
In Vivo Models for Studying Neutrophil Infiltration
Several well-established murine models can be used to investigate the in vivo effects of 7(S)-MaR1 on neutrophil infiltration. The choice of model depends on the specific research question and the target tissue.
Zymosan-Induced Peritonitis
This is a widely used model of acute, self-resolving inflammation characterized by a robust influx of neutrophils into the peritoneal cavity.[5]
Experimental Workflow:
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (0.1 ng/mouse) | This compound (1 ng/mouse) | Reference |
| Total Peritoneal Leukocytes (x106) | ~15-20 | ~10-15 | ~5-10 | [6] |
| Peritoneal Neutrophils (x106) | ~10-15 | ~5-10 | ~2-5 | [6] |
| CXCL1 Levels (pg/mL) | High | Moderately Reduced | Significantly Reduced | [3] |
Detailed Protocol: Zymosan-Induced Peritonitis
-
Animals: Use male BALB/c or C57BL/6 mice (8-10 weeks old).
-
Zymosan A Preparation: Prepare a suspension of Zymosan A from Saccharomyces cerevisiae in sterile, pyrogen-free saline at a concentration of 1 mg/mL. Vortex thoroughly before each injection.
-
Induction of Peritonitis: Inject 0.5 mL of the Zymosan A suspension (0.5 mg/mouse) intraperitoneally (IP) using a 27-gauge needle.[6][7]
-
This compound Administration: Administer 7(S)-MaR1 or vehicle control at the desired dose (e.g., 0.1-10 ng/mouse) via intravenous (IV) or IP injection, either 30 minutes before or immediately after zymosan injection.[3][6]
-
Peritoneal Lavage: At a predetermined time point (e.g., 4, 12, or 24 hours post-zymosan), euthanize the mice.[3] Inject 5 mL of sterile, cold PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the peritoneal lavage fluid.
-
Cell Counting and Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count neutrophils, macrophages, and lymphocytes.[3]
-
Alternatively, use flow cytometry to quantify neutrophils using specific markers such as Ly6G and CD11b.[8][9]
-
-
Cytokine Analysis: Centrifuge the lavage fluid to pellet the cells. The supernatant can be stored at -80°C for subsequent analysis of cytokines and chemokines (e.g., CXCL1, IL-6, TNF-α) by ELISA.[6]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
This model mimics key features of sepsis-induced ALI, including robust neutrophil infiltration into the lung tissue and bronchoalveolar space.
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (0.1 ng/mouse) | This compound (1 ng/mouse) | Reference |
| BALF Total Cells (x105) | ~10-15 | ~7-10 | ~4-6 | [10] |
| BALF Neutrophils (x105) | ~8-12 | ~5-8 | ~2-4 | [10] |
| Lung MPO Activity (U/g tissue) | High | Moderately Reduced | Significantly Reduced | [10][11] |
| TNF-α in BALF (pg/mL) | High | Moderately Reduced | Significantly Reduced | [10] |
Detailed Protocol: LPS-Induced Acute Lung Injury
-
Animals: Use male BALB/c mice (8-10 weeks old).
-
LPS Administration: Anesthetize mice and intratracheally instill LPS (e.g., 3 mg/kg in 50 µL of sterile saline).[10][11]
-
This compound Administration: Administer 7(S)-MaR1 (e.g., 0.1-1 ng/mouse) or vehicle intravenously 1 hour after LPS instillation.[10]
-
Sample Collection: At 24 hours post-LPS, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Expose the trachea and cannulate it. Instill and aspirate 1 mL of cold PBS three times. Pool the recovered BAL fluid (BALF).
-
Cell Analysis in BALF: Determine total and differential cell counts in the BALF as described for the peritonitis model.
-
Lung Tissue Analysis:
-
Perfuse the lungs with saline to remove blood.
-
Harvest the lungs for histology (H&E staining) or for myeloperoxidase (MPO) assay to quantify neutrophil accumulation.[12]
-
-
MPO Assay Protocol:
In Vitro Neutrophil Chemotaxis Assay
The Boyden chamber assay is a classic and effective method to directly assess the effect of 7(S)-MaR1 on neutrophil migration towards a chemoattractant.[10][17]
Experimental Workflow:
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (1 nM) | This compound (10 nM) | Reference |
| Neutrophil Migration (% of positive control) | 100% | ~60-70% | ~30-40% | [6] |
Detailed Protocol: Neutrophil Chemotaxis Assay
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors or murine neutrophils from bone marrow using density gradient centrifugation.[1]
-
Cell Pre-treatment: Resuspend the isolated neutrophils in a suitable buffer and pre-incubate with various concentrations of 7(S)-MaR1 (e.g., 0.1-100 nM) or vehicle for 15-30 minutes at 37°C.
-
Boyden Chamber Setup:
-
Place a chemoattractant solution (e.g., 10 nM fMLP or 10 nM LTB4) in the lower wells of the Boyden chamber.
-
Place the microporous membrane (e.g., 3-5 µm pore size) over the lower wells.
-
Add the pre-treated neutrophil suspension to the upper wells.[1]
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.
-
Quantification of Migration:
-
Microscopy: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the membrane. Count the number of neutrophils that have migrated to the underside of the membrane using a microscope.
-
Luminescent Assay: Alternatively, quantify the number of migrated cells in the lower chamber by measuring their ATP content using a luminescent cell viability assay.[10]
-
Conclusion
This compound is a potent regulator of neutrophil infiltration and represents a promising therapeutic candidate for inflammatory diseases. The protocols and data presented here provide a framework for researchers to effectively design and execute experiments to investigate the mechanisms of action of 7(S)-MaR1 and to evaluate its potential in various preclinical models of inflammation. Careful adherence to these detailed methodologies will ensure reproducible and reliable results, contributing to a deeper understanding of the pro-resolving functions of this important lipid mediator.
References
- 1. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of neutrophil content in brain and lung tissue by a modified myeloperoxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Maresin-1 promotes neuroprotection and prevents disease progression in experimental models of multiple sclerosis through metabolic reprogramming and shaping innate and adaptive disease-associated cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. olac.berkeley.edu [olac.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. e-century.us [e-century.us]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. nwlifescience.com [nwlifescience.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Transcriptional Profiling of Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
- 17. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
Application of 7(S)-Maresin 1 in Neuroinflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in a wide range of neurological disorders, including Alzheimer's disease, sepsis-associated encephalopathy, spinal cord injury, and neuropathic pain. The resolution of inflammation is an active biochemical process orchestrated by specialized pro-resolving mediators (SPMs). 7(S)-Maresin 1 (MaR1), a potent SPM derived from docosahexaenoic acid (DHA), has emerged as a key regulator of inflammation resolution. It exerts powerful anti-inflammatory and pro-resolving actions, making it a promising therapeutic candidate for neuroinflammatory conditions. These notes provide a comprehensive overview of the application of 7(S)-MaR1 in neuroinflammation research, including its mechanisms of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
This compound acts on various cell types within the central nervous system (CNS) to quell inflammation and promote tissue homeostasis. Its primary functions include:
-
Inhibition of Microglial and Astrocyte Activation: MaR1 attenuates the activation of microglia and astrocytes, the primary immune cells of the CNS. It promotes a shift in microglia from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) phenotype.[1][2][3]
-
Modulation of Cytokine Production: MaR1 significantly reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][4][5] Concurrently, it can enhance the secretion of anti-inflammatory cytokines like Interleukin-10 (IL-10).[2][4]
-
Regulation of Signaling Pathways: MaR1 modulates several key intracellular signaling pathways involved in inflammation. It has been shown to inhibit the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and suppress the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] Additionally, it can activate pro-survival pathways like PI3K/AKT and signaling cascades involving STAT6 and PPARγ.[1][2]
-
Promotion of Phagocytosis: MaR1 enhances the phagocytic capacity of microglia and macrophages, a crucial step for clearing cellular debris and apoptotic cells, thereby facilitating the resolution of inflammation.[2][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of 7(S)-MaR1 observed in various neuroinflammation models.
Table 1: In Vivo Efficacy of this compound in Animal Models of Neuroinflammation
| Model | Species | Dosage | Administration Route | Key Findings | Reference(s) |
| Sepsis (CLP) | Mouse | 1 ng and 10 ng | Intraperitoneal | Reduced serum TNF-α, IL-1β, and IL-6; Decreased hippocampal iNOS expression; Increased hippocampal Arg1, PPARγ, and p-STAT6 expression. | [1][8] |
| Alzheimer's Disease (Aβ42 injection) | Mouse | Not specified | Intracerebroventricular | Decreased hippocampal and cortical TNF-α, IL-6, and MCP-1; Increased IL-10; Reduced Iba-1 and GFAP positive cells. | [2][9] |
| Spinal Cord Injury | Mouse | 1 µ g/mouse/day | Intravenous | Reduced spinal cord levels of CXCL1, CXCL2, CCL3, CCL4, IL-6; Silenced STAT1, STAT3, p38, and ERK1/2 signaling. | [5] |
| Postoperative Neurocognitive Disorders | Mouse | Not specified | Pre-treatment | Prevented surgery-induced glial activation (GFAP and Iba-1) in the hippocampus. | [10][11] |
| Neuropathic Pain (Spared Nerve Injury) | Mouse | Not specified | Oral | Reduced spinal microglial and astrocytic activation. | [12] |
Table 2: In Vitro Efficacy of this compound on Neural and Immune Cells
| Cell Type | Stimulus | MaR1 Concentration | Key Findings | Reference(s) |
| BV2 Microglia | LPS | 0.5 µmol/L | Decreased expression of iNOS and COX2; Inhibited p38 MAPK nuclear translocation. | [6][13] |
| Primary Microglia | LPS | Not specified | Reduced expression of pro-inflammatory markers. | [14] |
| Human Macrophages | - | 1 nM | Enhanced phagocytosis of apoptotic neutrophils. | [15] |
| Keratinocytes | PM10 | 40 µM | Reduced IL-6 expression via modulation of p38/ERK/NF-κB pathways. | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by 7(S)-MaR1 and a typical experimental workflow for its evaluation in a neuroinflammation model.
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
This protocol induces polymicrobial sepsis, leading to systemic inflammation and subsequent neuroinflammation.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Electric razor
-
Antiseptic solution (e.g., Betadine) and 70% ethanol (B145695)
-
Sterile surgical instruments (scissors, forceps)
-
3-0 silk suture
-
22-27 gauge needle
-
Wound clips or sutures for closure
-
Pre-warmed sterile 0.9% saline for resuscitation
-
This compound solution and vehicle control
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using an approved protocol. Shave the abdomen and disinfect the surgical area with antiseptic solution followed by 70% ethanol.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum. Ensure the cecum is handled carefully to avoid damage to the mesentery and blood vessels.
-
Ligation: Ligate the cecum with a 3-0 silk suture at approximately 5-10 mm from the distal tip. The ligation should be tight enough to cause occlusion but not so tight as to cut the tissue. Ensure the ligation is below the ileocecal valve to avoid bowel obstruction.[4]
-
Puncture: Puncture the ligated cecum once or twice through-and-through with a 22-27 gauge needle. Gently squeeze the cecum to extrude a small amount of fecal content to ensure patency of the punctures.[6]
-
Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneal wall and the skin incision in separate layers using appropriate sutures or wound clips.
-
Resuscitation and Treatment: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[6] Administer 7(S)-MaR1 or vehicle control intraperitoneally as per the experimental design (e.g., 1 hour pre-CLP and then every other day).[8]
-
Sham Control: For sham-operated animals, perform the laparotomy and cecum exteriorization without ligation or puncture.
-
Post-operative Care: Monitor animals closely for signs of distress, and provide appropriate post-operative care as per institutional guidelines.
Protocol 2: Primary Microglia Culture and LPS Stimulation
This protocol describes the isolation of primary microglia and their stimulation to an inflammatory state, which can be used to test the effects of 7(S)-MaR1 in vitro.
Materials:
-
P0-P2 mouse or rat pups
-
Dissection media (e.g., HBSS)
-
Trypsin (0.25%) and DNase I
-
Culture media (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-D-Lysine (PDL)-coated T-75 flasks
-
Orbital shaker
-
Lipopolysaccharide (LPS)
-
This compound solution and vehicle control
Procedure:
-
Mixed Glial Culture Preparation:
-
Euthanize P0-P2 pups and dissect the cortices in cold dissection media. Carefully remove the meninges.
-
Mince the tissue and digest with trypsin and DNase I at 37°C.
-
Triturate the digested tissue to obtain a single-cell suspension.
-
Plate the cells in PDL-coated T-75 flasks in culture media.
-
Incubate at 37°C, 5% CO2. Change the medium after 24 hours and then every 3-4 days. The culture will form a confluent astrocyte layer with microglia growing on top.[15]
-
-
Microglia Isolation:
-
After 10-14 days, when the astrocyte layer is confluent, place the flasks on an orbital shaker at 180-220 rpm for 2-4 hours at 37°C to detach the microglia.
-
Collect the supernatant containing the detached microglia.
-
Centrifuge the supernatant, resuspend the microglial pellet in fresh culture media, and count the cells.
-
-
Plating and Treatment:
-
Plate the purified microglia in appropriate culture plates (e.g., 24-well plates) at a desired density (e.g., 5 x 10^4 cells/well).
-
Allow the cells to adhere for 24 hours.
-
Pre-treat the cells with 7(S)-MaR1 or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time (e.g., 6-24 hours) to induce an inflammatory response.
-
-
Analysis: Collect the cell culture supernatant for cytokine analysis (ELISA) and cell lysates for protein analysis (Western blot) or RNA analysis (qPCR).
Protocol 3: Immunofluorescence Staining for Microglial Activation (Iba-1)
This protocol allows for the visualization and quantification of microglia in brain tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Phosphate-Buffered Saline (PBS)
-
Antigen retrieval solution (e.g., sodium citrate (B86180) buffer, pH 6.0)
-
Permeabilization/Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections): Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.
-
Antigen Retrieval: Heat the sections in sodium citrate buffer (e.g., in a microwave or water bath) to unmask the antigen epitopes. Cool down to room temperature.[10]
-
Permeabilization and Blocking: Wash sections with PBS. Incubate with Permeabilization/Blocking solution for 1 hour at room temperature to block non-specific antibody binding and permeabilize cell membranes.[2]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Iba1 antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash sections three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.[2]
-
Counterstaining and Mounting: Wash sections three times with PBS. Incubate with a nuclear counterstain like DAPI for 5-10 minutes. Wash again with PBS. Mount the coverslips using an appropriate mounting medium.
-
Imaging and Analysis: Visualize the staining using a fluorescence or confocal microscope. The morphology (ramified vs. amoeboid) and density of Iba-1 positive cells can be quantified using image analysis software (e.g., ImageJ).
Protocol 4: Western Blot for Phosphorylated p38 MAPK
This protocol quantifies the activation of the p38 MAPK pathway in brain tissue lysates.
Materials:
-
Frozen brain tissue (e.g., hippocampus)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182), Rabbit anti-total p38
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Homogenize the brain tissue in ice-cold lysis buffer. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control (e.g., β-actin or GAPDH).
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 to determine the level of activation.
Protocol 5: ELISA for TNF-α and IL-6 in Brain Homogenates
This protocol measures the concentration of pro-inflammatory cytokines in brain tissue.
Materials:
-
Frozen brain tissue (e.g., hippocampus)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for analysis.[8]
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA assay to normalize cytokine levels.
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the plate to remove unbound substances.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) to develop a color reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cytokine concentrations to the total protein content of the sample (e.g., pg/mg of protein).
-
Conclusion
This compound is a potent pro-resolving mediator with significant therapeutic potential for neurological disorders characterized by neuroinflammation. Its ability to modulate glial cell activation, reduce pro-inflammatory cytokine production, and influence key signaling pathways underscores its importance in restoring CNS homeostasis. The protocols and data presented here provide a foundational resource for researchers investigating the therapeutic applications of 7(S)-MaR1 in neuroinflammation.
References
- 1. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cecal Ligation and Puncture (CLP) Sepsis Animal Model [bio-protocol.org]
- 6. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maresin 1 alleviates neuroinflammation and cognitive decline in a mouse model of cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biocare.net [biocare.net]
- 11. Maresin 1 attenuates neuroinflammation in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols: 7(S)-Maresin 1 for Tissue Regeneration Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
7(S)-Maresin 1 (7(S),14(S)-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic acid) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As a member of the maresin family, it is endogenously produced by macrophages and plays a critical role in the resolution of inflammation, a process essential for tissue repair and regeneration.[3][4][5] Unlike traditional anti-inflammatory agents that primarily block inflammatory pathways, this compound actively orchestrates the return to homeostasis by enhancing the clearance of cellular debris, promoting the switch of macrophages to a pro-regenerative phenotype, and stimulating tissue repair mechanisms.[6][7] These unique properties make this compound a promising therapeutic candidate for a variety of conditions characterized by impaired tissue healing and chronic inflammation.
These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its use in tissue regeneration experiments.
Mechanism of Action in Tissue Regeneration
This compound promotes tissue regeneration through a multi-pronged approach that includes:
-
Resolution of Inflammation: It limits the infiltration of neutrophils at the site of injury and enhances the efferocytosis (phagocytic clearance) of apoptotic cells by macrophages.[8][9]
-
Macrophage Polarization: It promotes the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory and pro-regenerative M2 phenotype.[5][6] M2 macrophages are crucial for tissue remodeling and repair.
-
Stimulation of Stem Cells: It can enhance the regenerative properties of stem cells, including their viability, migration, and differentiation, even in an inflammatory environment.[10][11]
-
Modulation of Signaling Pathways: It has been shown to inhibit pro-inflammatory signaling pathways such as NF-κB and modulate others like p38/ERK to promote a pro-resolving cellular environment.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound, providing a reference for experimental design.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Concentration Range | Effect | Reference |
| Human Macrophages | 10 pM - 100 nM | Enhanced phagocytosis of apoptotic neutrophils.[8] | [8] |
| Human Periodontal Ligament Stem Cells (hPDLSCs) | 100 nM | Restored viability, migration, and cementogenic-osteogenic differentiation in the presence of inflammatory stimuli (IL-1β and TNF-α).[10] | [10] |
| Human Keratinocytes (HaCaT) | 40 µM | Attenuated PM10-induced IL-6 expression by modulating ROS/p38/ERK/NF-κB pathways.[12] | [12] |
| Myoblasts | 1 nM | Increased proliferation based on EdU incorporation.[14] | [14] |
| Vascular Smooth Muscle Cells (VSMC) & Endothelial Cells (EC) | 100 nM | Attenuated TNF-α induced monocyte adhesion and increased intracellular cAMP levels.[13] | [13] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration Route | Effect | Reference |
| Murine Peritonitis | 0.1 - 10 ng/mouse (i.v.) | Limited polymorphonuclear neutrophil (PMN) infiltration.[8] | [8] |
| Planaria Regeneration | 1 - 100 nM (in culture medium) | Accelerated the rate of head reappearance after surgical removal.[3][8] | [3][8] |
| Rat Tooth Extraction Socket Healing | 0.05 µg/µL (local application) | Accelerated wound healing, promoted socket bone fill, and preserved alveolar ridge bone.[15] | [15] |
| Murine Spinal Cord Injury | 1 µ g/day (i.p.) | Reduced levels of pro-inflammatory cytokines and chemokines, and skewed macrophage activation towards a pro-repair phenotype.[16] | [16] |
| Murine Volumetric Muscle Loss | Intramuscular injection every 2 days | Reduced macrophage and neutrophil infiltration, decreased fibrosis, and enhanced muscle regeneration.[14][17] | [14][17] |
| Diet-Induced Obese Mice (Colonic Inflammation) | 50 µg/kg body weight (oral gavage) for 10 days | Showed potential to reverse gut microbiota dysbiosis and reduce colonic inflammation.[18] | [18] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in tissue regeneration.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
Experimental Protocols
Protocol 1: In Vitro Macrophage Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
Human or murine macrophages (e.g., primary monocyte-derived macrophages, or a cell line like J774A.1)
-
This compound (Cayman Chemical or equivalent)
-
Vehicle control (e.g., ethanol)
-
Complete culture medium
-
Human or murine neutrophils
-
Fluorescent dye for labeling neutrophils (e.g., CFDA-SE)
-
Apoptosis-inducing agent (e.g., UV irradiation or staurosporine)
-
Trypan blue solution
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Macrophage Seeding: Seed macrophages in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Neutrophil Preparation and Apoptosis Induction: Isolate neutrophils from fresh blood. Label the neutrophils with a fluorescent dye according to the manufacturer's protocol. Induce apoptosis in the labeled neutrophils.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the macrophages and add the medium containing different concentrations of this compound or vehicle control. Incubate for 15-30 minutes.
-
Co-culture: Add the apoptotic neutrophils to the macrophage culture at a ratio of approximately 3:1 (neutrophils:macrophages). Incubate for 1-2 hours to allow for phagocytosis.
-
Washing: Gently wash the wells with cold PBS to remove non-phagocytosed neutrophils.
-
Fluorescence Quenching: Add trypan blue solution to quench the fluorescence of any remaining extracellular neutrophils.
-
Quantification: Measure the fluorescence intensity using a plate reader. An increase in fluorescence intensity corresponds to an increase in phagocytosis.
Protocol 2: In Vivo Murine Cutaneous Wound Healing Model
Objective: To evaluate the effect of topically applied this compound on the rate and quality of wound healing.
Materials:
-
8-12 week old mice (e.g., C57BL/6)
-
This compound
-
Vehicle control (e.g., sterile saline with a small percentage of ethanol)
-
Surgical instruments for creating full-thickness dermal wounds (e.g., biopsy punch)
-
Anesthesia
-
Topical formulation base for this compound (e.g., hydrogel)
-
Digital camera for wound imaging
-
Calipers for wound measurement
-
Tissue harvesting tools
-
Reagents for histological analysis (e.g., formalin, paraffin, H&E stain, Masson's trichrome stain)
-
Reagents for immunohistochemistry (e.g., antibodies against markers for inflammation, angiogenesis, and cell proliferation)
Procedure:
-
Animal Preparation: Anesthetize the mice and shave the dorsal skin. Create full-thickness excisional wounds using a biopsy punch.
-
Treatment Application: Immediately after wounding, topically apply the this compound formulation or the vehicle control to the wound bed. Repeat the application at predetermined intervals (e.g., daily or every other day).
-
Wound Closure Monitoring: Photograph the wounds daily and measure the wound area using calipers or image analysis software. Calculate the percentage of wound closure over time.
-
Tissue Harvesting: At selected time points (e.g., days 3, 7, 14 post-wounding), euthanize a subset of mice and harvest the entire wound area including the surrounding healthy skin.
-
Histological Analysis: Fix the harvested tissues in formalin, embed in paraffin, and section for histological staining (H&E for general morphology and inflammatory infiltrate; Masson's trichrome for collagen deposition).
-
Immunohistochemistry: Perform immunohistochemical staining on tissue sections to analyze markers for inflammation (e.g., CD45, Ly6G), macrophage polarization (e.g., CD68, CD206), angiogenesis (e.g., CD31), and cell proliferation (e.g., Ki67).
-
Data Analysis: Compare the rate of wound closure, histological scores, and the expression of various markers between the this compound treated and vehicle control groups.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal and human cell research.
References
- 1. researchgate.net [researchgate.net]
- 2. The Use of Specialized Pro-Resolving Mediators in Biomaterial-Based Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maresin 1 Promotes Wound Healing and Socket Bone Regeneration for Alveolar Ridge Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. elevatedhealthcare.ca [elevatedhealthcare.ca]
- 8. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Maresin-1 and Resolvin E1 Promote Regenerative Properties of Periodontal Ligament Stem Cells Under Inflammatory Conditions [frontiersin.org]
- 11. Frontiers | Novel lipid mediator 7S,14R-docosahexaenoic acid: biogenesis and harnessing mesenchymal stem cells to ameliorate diabetic mellitus and retinal pericyte loss [frontiersin.org]
- 12. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 14. Maresin 1 repletion improves muscle regeneration after volumetric muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maresin 1 Promotes Wound Healing and Socket Bone Regeneration for Alveolar Ridge Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury | Journal of Neuroscience [jneurosci.org]
- 17. elifesciences.org [elifesciences.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Storage and Handling of 7(S)-Maresin 1 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
7(S)-Maresin 1 (7(S),14(S)-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic acid) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a potent immunoresolvent, it plays a crucial role in the resolution of inflammation, tissue regeneration, and pain reduction.[1][2][3] Given its therapeutic potential, the proper storage and handling of this compound solutions are critical to ensure its stability and biological activity in experimental settings. These application notes provide detailed guidelines and protocols for the effective use of this compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₂H₃₂O₄ |
| Molecular Weight | 360.5 g/mol |
| Appearance | Supplied as a solution in ethanol (B145695) |
| UV Maximum | 271-272 nm |
Storage and Stability
The stability of this compound is highly dependent on the storage conditions, particularly the solvent and temperature. Its conjugated triene system makes it susceptible to isomerization and degradation.
Long-Term Storage
For long-term storage, this compound should be stored in its supplied ethanol solution at -80°C . Under these conditions, it is stable for at least one year. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Short-Term Storage and Handling of Stock Solutions
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. Prepare aliquots of the stock solution to minimize this.
-
Inert Atmosphere: When handling the ethanol stock solution, it is recommended to work under an inert gas like nitrogen or argon to prevent oxidation.
Aqueous Solution Stability
This compound is highly unstable in aqueous solutions. It is strongly recommended to prepare aqueous solutions immediately before use and not to store them for more than one day. If an organic solvent-free solution is required, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can be immediately dissolved in the aqueous buffer of choice.
| Condition | Recommendation | Rationale |
| Long-Term Storage | -80°C in Ethanol | Preserves chemical integrity for ≥ 1 year. |
| Aqueous Solutions | Prepare fresh, use within one day | Prone to rapid degradation and isomerization. |
| Freeze-Thaw Cycles | Avoid | Can lead to degradation of the molecule. |
| Solvents to Avoid for Storage | DMF, DMSO | May cause isomerization and degradation. |
Experimental Protocols
Preparation of Stock Solutions
This compound is typically supplied in an ethanol solution (e.g., 100 µg/mL). This can be used as the primary stock solution. To prepare a working stock solution, further dilutions can be made in ethanol.
Preparation of Solutions for In Vitro Experiments
For cell-based assays, it is crucial to minimize the final concentration of the organic solvent to avoid off-target effects.
-
Solvent Evaporation: Under a gentle stream of nitrogen, evaporate the required volume of the ethanol stock solution in a sterile glass vial.
-
Immediate Reconstitution: Immediately add the desired volume of pre-warmed cell culture medium or buffer (e.g., PBS, pH 7.2) to the dried residue.
-
Vortexing: Gently vortex the solution to ensure complete dissolution.
-
Final Dilution: Perform final dilutions directly in the cell culture medium to achieve the desired experimental concentration (typically in the pM to nM range).[4]
Example: To prepare a 1 µM working solution from a 100 µg/mL ethanol stock:
-
Take 3.6 µL of the 100 µg/mL stock solution (contains 0.36 µg of this compound).
-
Evaporate the ethanol under nitrogen.
-
Resuspend the residue in 1 mL of cell culture medium to obtain a 1 µM solution.
Preparation of Solutions for In Vivo Experiments
For animal studies, this compound is often administered in a vehicle like sterile saline or PBS.
-
Aliquot Stock: Take a single-use aliquot of the ethanol stock solution.
-
Dilution in Vehicle: Dilute the ethanol solution with sterile saline (0.9% NaCl) or PBS to the final desired concentration.[5] It is important to ensure the final ethanol concentration is low and well-tolerated by the animals. For some administration routes, the ethanol can be evaporated first.
-
Fresh Preparation: Prepare the dosing solution immediately before administration. One study protocol specifies preparing the solution within 15 minutes of injection.[6]
Example for Intravenous Injection:
-
A stock solution of this compound in ethanol (e.g., 100 µg/mL) is used.
-
For a 1 µg dose per mouse, 10 µL of the stock solution is diluted in 100 µL of sterile saline at 37°C.[6]
-
The solution is prepared in an individual tube for each animal and injected promptly.[6]
Example for Oral Gavage:
-
For a dose of 50 µg/kg, the required amount of the ethanol stock solution is calculated based on the animal's weight.
-
This volume is then diluted in the desired vehicle for oral administration.
Signaling Pathway of this compound
This compound, similar to its epimer Maresin 1, exerts its pro-resolving effects by activating specific signaling pathways. It has been shown to interact with the G-protein coupled receptor LGR6.[7] This interaction triggers downstream signaling cascades that ultimately lead to the resolution of inflammation.
Caption: this compound Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: In Vitro Experimental Workflow.
Logical Decision Tree for Solution Preparation
This decision tree provides a guide for preparing this compound solutions for different experimental needs.
Caption: Decision Tree for Solution Preparation.
References
- 1. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Maresin-1 and Resolvin E1 Promote Regenerative Properties of Periodontal Ligament Stem Cells Under Inflammatory Conditions [frontiersin.org]
- 5. Administration of Maresin-1 ameliorates the physiopathology of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pro-resolving lipid mediator Maresin 1 ameliorates pain responses and neuroinflammation in the spared nerve injury-induced neuropathic pain: A study in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 7(S)-Maresin 1 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), is a potent anti-inflammatory and pro-resolving molecule.[1][2] Its 7(S) epimer, 7(S)-Maresin 1, also demonstrates significant biological activity, playing a crucial role in modulating inflammatory responses and promoting tissue regeneration.[3][4] Maresins are synthesized by macrophages and platelets and act to limit neutrophil infiltration, enhance macrophage phagocytosis of apoptotic cells (efferocytosis), and regulate pain signals.[1][4][5] These application notes provide detailed protocols for studying the effects of this compound in various experimental models, offering a framework for investigating its therapeutic potential.
I. In Vitro Experimental Protocols
A. Investigating Anti-Inflammatory Effects in Macrophages
Objective: To determine the effect of this compound on inflammatory responses in macrophages.
Cell Line: Human or murine macrophage cell lines (e.g., U937, RAW 264.7) or primary bone marrow-derived macrophages.
Protocol:
-
Cell Culture: Culture macrophages in RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with this compound at various concentrations (e.g., 1, 10, 100 nM) for 30 minutes to 1 hour.[6]
-
Induce an inflammatory response by adding an inflammatory stimulus such as lipopolysaccharide (LPS; 100 ng/mL) or TNF-α (10 ng/mL).[6]
-
Incubate for a specified time (e.g., 4, 12, or 24 hours).
-
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a cytometric bead array.
-
Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of inflammatory genes.
-
Western Blot: Analyze the activation of key inflammatory signaling pathways (e.g., NF-κB, p38, ERK) by measuring the phosphorylation of key proteins.
-
Data Presentation:
| Treatment Group | 7(S)-MaR1 (nM) | Stimulant | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | p-NF-κB (Fold Change) |
| Vehicle Control | 0 | None | Baseline | Baseline | Baseline | 1.0 |
| Stimulant Control | 0 | LPS/TNF-α | Increased | Increased | Baseline | Increased |
| Test Group 1 | 1 | LPS/TNF-α | Reduced | Reduced | Increased | Reduced |
| Test Group 2 | 10 | LPS/TNF-α | Reduced | Reduced | Increased | Reduced |
| Test Group 3 | 100 | LPS/TNF-α | Reduced | Reduced | Increased | Reduced |
B. Assessing Pro-Resolving Functions: Efferocytosis Assay
Objective: To evaluate the effect of this compound on the phagocytic clearance of apoptotic cells by macrophages.
Protocol:
-
Induction of Apoptosis: Induce apoptosis in human or murine neutrophils by UV irradiation or incubation with an appropriate stimulus. Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
Macrophage Preparation: Seed macrophages in a 24-well plate as described above.
-
Efferocytosis Assay:
-
Label apoptotic neutrophils with a fluorescent dye (e.g., Calcein-AM).
-
Pre-treat macrophages with this compound (e.g., 1 nM) for 15 minutes. At this concentration, MaR1 has been shown to be slightly more potent than resolvin D1 in stimulating human macrophage efferocytosis.[4]
-
Add the labeled apoptotic neutrophils to the macrophage culture at a ratio of 5:1 (neutrophils:macrophages).
-
Incubate for 60 minutes to allow for phagocytosis.
-
-
Quantification:
-
Wash the wells to remove non-engulfed neutrophils.
-
Quantify the fluorescence of engulfed neutrophils using a fluorescence plate reader or by flow cytometry. The percentage of macrophages containing fluorescently labeled neutrophils can also be determined by fluorescence microscopy.
-
Data Presentation:
| Treatment Group | 7(S)-MaR1 (nM) | Phagocytosis Index (%) |
| Vehicle Control | 0 | Baseline |
| Test Group | 1 | Increased |
| Positive Control (e.g., Resolvin D1) | 1 | Increased |
II. In Vivo Experimental Protocols
A. Murine Model of Peritonitis
Objective: To assess the in vivo pro-resolving and anti-inflammatory effects of this compound.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Protocol:
-
Induction of Peritonitis: Induce peritonitis by intraperitoneal (i.p.) injection of zymosan A (1 mg/mouse).
-
Treatment: Administer this compound (e.g., 10-100 ng/mouse) via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specified time point post-zymosan injection (e.g., 1 or 2 hours). Doses for in vivo studies in mice typically range from 4 to 25 μg/kg for systemic delivery.[2]
-
Peritoneal Lavage: At various time points (e.g., 4, 12, 24 hours) after zymosan injection, euthanize the mice and collect peritoneal exudate by lavage with 5 mL of sterile PBS.
-
Cellular Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using flow cytometry or cytospin preparations stained with Wright-Giemsa.
-
-
Biochemical Analysis: Measure the levels of cytokines and other inflammatory mediators in the lavage fluid using ELISA or LC-MS/MS-based lipid mediator profiling.
Data Presentation:
| Time Point (hours) | Treatment Group | Total Leukocytes (x10^6) | Neutrophils (x10^6) | Macrophages (x10^6) | TNF-α (pg/mL) |
| 4 | Vehicle | High | High | Low | High |
| 4 | 7(S)-MaR1 | Reduced | Reduced | Low | Reduced |
| 12 | Vehicle | High | High | Moderate | Moderate |
| 12 | 7(S)-MaR1 | Reduced | Reduced | Increased | Reduced |
| 24 | Vehicle | Moderate | Moderate | High | Low |
| 24 | 7(S)-MaR1 | Low | Low | High | Low |
B. Model of Diet-Induced Obesity and Adipose Tissue Inflammation
Objective: To investigate the effects of this compound on metabolic parameters and inflammation in a model of obesity.
Animal Model: C57BL/6J mice on a high-fat diet (HFD) for 12-16 weeks to induce obesity.
Protocol:
-
Treatment: Administer this compound (e.g., 50 μg/kg) daily for a specified period (e.g., 10 days) via oral gavage.[7][8]
-
Metabolic Analysis: Monitor body weight, food intake, and perform glucose and insulin (B600854) tolerance tests.
-
Tissue Collection: At the end of the treatment period, collect blood, epididymal white adipose tissue (eWAT), liver, and muscle.
-
Analysis:
-
Serum Analysis: Measure levels of glucose, insulin, and inflammatory cytokines.
-
Gene Expression: Analyze the mRNA expression of adipokines (e.g., adiponectin, leptin), myokines, and hepatokines in the collected tissues via qRT-PCR.[7][9]
-
Histology: Perform histological analysis of adipose tissue to assess adipocyte size and inflammatory cell infiltration.
-
Data Presentation:
| Parameter | Control (HFD + Vehicle) | 7(S)-MaR1 (HFD + MaR1) |
| Body Weight (g) | Increased | Reduced |
| Glucose Tolerance | Impaired | Improved |
| Insulin Sensitivity | Reduced | Improved |
| eWAT Adiponectin mRNA | Decreased | Increased |
| eWAT Leptin mRNA | Increased | Decreased |
| Liver Dpp-4 mRNA | Increased | Decreased |
III. Signaling Pathways and Visualizations
A. This compound Signaling in Inflammation Resolution
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. In PM10-exposed keratinocytes, it has been shown to reduce IL-6 expression by modulating the p38/ERK/NF-κB signaling pathways.[3] It can also regulate the expression of reactive oxygen species (ROS) scavenger genes.[3] In vascular smooth muscle and endothelial cells, MaR1 attenuates TNF-α induced NF-κB activation.[6]
Caption: this compound signaling pathway in inflammation.
B. Experimental Workflow for In Vitro Anti-Inflammatory Assay
The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of this compound in vitro.
Caption: In vitro anti-inflammatory assay workflow.
C. Logical Relationship of Maresin 1's Pro-Resolving Actions
Maresin 1's pro-resolving functions are multifaceted, involving the cessation of neutrophil infiltration, the promotion of macrophage-mediated clearance of apoptotic cells and debris, and the stimulation of tissue repair processes.
Caption: Pro-resolving actions of Maresin 1.
References
- 1. Maresin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 7. Maresin 1 Exerts a Tissue-Specific Regulation of Adipo-Hepato-Myokines in Diet-Induced Obese Mice and Modulates Adipokine Expression in Cultured Human Adipocytes in Basal and Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maresin 1 Exerts a Tissue-Specific Regulation of Adipo-Hepato-Myokines in Diet-Induced Obese Mice and Modulates Adipokine Expression in Cultured Human Adipocytes in Basal and Inflammatory Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 7(S)-Maresin 1 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7(S)-Maresin 1 (7(S)-MaR1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in research?
A1: this compound is a lipid mediator, specifically a stereoisomer of Maresin 1, which belongs to the family of specialized pro-resolving mediators (SPMs). SPMs are derived from omega-3 fatty acids, like docosahexaenoic acid (DHA), and play a crucial role in the resolution of inflammation. Unlike anti-inflammatory agents that block the inflammatory response, SPMs actively orchestrate the return to tissue homeostasis. 7(S)-MaR1 is investigated for its potential therapeutic effects in a variety of inflammatory conditions due to its ability to modulate immune cell activity and reduce pro-inflammatory cytokine production.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound exerts its pro-resolving and anti-inflammatory effects by modulating key intracellular signaling pathways. A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1] It also modulates the activity of mitogen-activated protein kinases (MAPKs) such as p38 and ERK.[1] By targeting these pathways, 7(S)-MaR1 can suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.
Q3: How should this compound be stored to ensure its stability?
A3: this compound, like other lipid mediators, is sensitive to degradation. For long-term stability, it should be stored as a powder at -20°C for up to three years.[2] If in a solvent, it should be stored at -80°C for up to one year.[2] It is crucial to protect it from light and oxygen. When preparing solutions, use high-purity solvents and purge the vial with an inert gas like nitrogen or argon before sealing.[3] Avoid repeated freeze-thaw cycles.
Q4: What are the key differences in activity between this compound and its stereoisomer 7(R)-Maresin 1?
A4: The stereochemistry of Maresin 1 is critical for its biological activity. While both are pro-resolving, 7(R)-Maresin 1 (MaR1) is generally considered the more potent isomer in many biological systems. For instance, MaR1 has been shown to be more effective at enhancing macrophage efferocytosis (the clearance of apoptotic cells) compared to its 7S isomer.[4] However, 7(S)-MaR1 still possesses significant anti-inflammatory and pro-resolving properties and is a subject of ongoing research.[1]
Troubleshooting Guides
Synthesis and Purification
Q: I am encountering low yields and impurities during the synthesis of this compound. What are the common pitfalls?
A: The stereoselective synthesis of Maresins is a multi-step process that can be challenging due to the presence of multiple double bonds and chiral centers.[5]
-
Issue: Poor Stereoselectivity.
-
Solution: The creation of the stereogenic centers at C7 and C14 is a critical step. Ensure that the asymmetric reactions, such as catalyzed reductions or epoxidations, are performed under optimal conditions with high-purity reagents.[6] The choice of catalysts and chiral auxiliaries is crucial for achieving high stereoselectivity.[5]
-
-
Issue: Degradation of Intermediates.
-
Solution: Many of the intermediates in Maresin synthesis are sensitive to air, light, and acid/base conditions. It is essential to perform reactions under an inert atmosphere (e.g., argon or nitrogen) and use freshly distilled, anhydrous solvents. Purification steps should be carried out quickly and at low temperatures whenever possible.
-
-
Issue: Isomerization of Double Bonds.
-
Solution: The conjugated triene system of Maresin 1 is susceptible to isomerization. Avoid exposure to strong acids, bases, and high temperatures during the synthesis and purification process. Use mild reaction conditions and purification techniques like flash column chromatography on silica (B1680970) gel with carefully chosen solvent systems.
-
In Vitro Experiments (Cell Culture)
Q: I am observing inconsistent or no effects of this compound in my cell culture experiments. What could be wrong?
A: Inconsistent results in cell-based assays can arise from several factors related to compound handling, cell culture conditions, and the experimental setup.
-
Issue: Compound Instability in Media.
-
Solution: this compound can degrade in aqueous media over time. Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing it in media for extended periods. It is recommended to dissolve the stock in a solvent like ethanol (B145695) or DMSO and then make final dilutions in the media immediately before use.[2][7]
-
-
Issue: Solvent Effects.
-
Solution: The final concentration of the solvent (e.g., ethanol or DMSO) in the cell culture wells should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cellular stress or toxicity, which can mask the effects of this compound. Always include a vehicle control (media with the same final concentration of solvent) in your experiments.
-
-
Issue: Cell Health and Passage Number.
-
Solution: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cells at high passage numbers can have altered signaling responses.
-
-
Issue: Inappropriate Cell Density.
-
Solution: The density at which you seed your cells can influence their responsiveness. Optimize the cell seeding density for your specific assay to ensure a robust response to stimuli and to this compound treatment.
-
In Vivo Experiments (Animal Models)
Q: My in vivo experiments with this compound are showing high variability in the results. How can I improve consistency?
A: In vivo studies are complex, and variability can be introduced at multiple stages.
-
Issue: Inconsistent Drug Administration.
-
Solution: Ensure the accurate and consistent administration of this compound. For intraperitoneal (i.p.) or intravenous (i.v.) injections, use a consistent volume and injection technique. Prepare the dosing solution fresh for each set of injections and keep it on ice and protected from light until use.[8]
-
-
Issue: Rapid Metabolism of this compound.
-
Solution: Lipid mediators like Maresins can have a short half-life in vivo. The timing of administration relative to the inflammatory challenge is critical. The dosing regimen (e.g., single dose vs. multiple doses) may need to be optimized based on the specific animal model and the expected duration of the inflammatory response.[9]
-
-
Issue: Animal-to-Animal Variability.
-
Solution: Use age- and weight-matched animals and ensure they are housed under identical conditions. Randomize animals into treatment groups to minimize bias. The overall health status of the animals can significantly impact their inflammatory response.
-
Quantification and Analysis (LC-MS/MS)
Q: I am having trouble with the quantification of this compound from biological samples using LC-MS/MS. What are the common challenges?
A: The analysis of specialized pro-resolving mediators by LC-MS/MS is challenging due to their low endogenous concentrations and the complexity of biological matrices.
-
Issue: Low Signal Intensity or Poor Sensitivity.
-
Solution: Optimize the sample extraction procedure to maximize recovery. Solid-phase extraction (SPE) is a common method for concentrating and purifying lipid mediators from biological samples.[10] Ensure that the mass spectrometer is tuned and calibrated for optimal sensitivity in the mass range of interest.
-
-
Issue: Poor Peak Shape (Broadening, Tailing, or Splitting).
-
Solution: This can be caused by issues with the analytical column, mobile phase, or sample preparation. Ensure the column is appropriate for lipid analysis (e.g., a C18 column) and has not degraded.[11] Optimize the mobile phase composition and gradient. The sample should be dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.[12]
-
-
Issue: High Background or Matrix Effects.
-
Solution: Biological samples contain numerous compounds that can interfere with the analysis, leading to ion suppression or enhancement. A thorough sample cleanup is essential.[11] Using stable isotope-labeled internal standards can help to correct for matrix effects and variations in sample recovery.[11]
-
-
Issue: Contamination and Carryover.
Data Summary
| Parameter | Value | Cell/Animal Model | Reference |
| In Vitro EC50/IC50 | |||
| IL-6 mRNA Inhibition (approx. IC50) | ~30 µM | PM10-exposed HaCaT cells | [1] |
| In Vivo Efficacious Doses | |||
| Reduction of PMN Infiltration | 10 ng/mouse | Murine Peritonitis | [4] |
| Amelioration of Colitis | 0.3 - 1 µ g/animal (i.v.) | DSS-induced Colitis in Mice | [13] |
| Amelioration of EAE | 1 µ g/mouse (i.p. daily) | EAE in Mice | [9] |
| Protection in Sepsis | 1 ng/mouse | CLP-induced Sepsis in Mice | [11] |
| LC-MS/MS Quantification | |||
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM | Plasma/Serum | [12] |
| Solid-Phase Extraction Recovery | >85-95% | Tissues and Biological Fluids |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound
-
Cell Culture: Culture human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions until they reach the desired confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in ethanol or DMSO. Immediately before the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1 pM to 100 nM).[14]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours) depending on the endpoint being measured.[14]
-
Inflammatory Challenge (Optional): After pre-treatment with this compound, you can add an inflammatory stimulus like lipopolysaccharide (LPS) to the cells and incubate for a further period.
-
Endpoint Analysis: After the incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for analysis of intracellular proteins (e.g., Western blot for NF-κB) or gene expression (e.g., qPCR).
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, tissue homogenate) and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis to prevent degradation.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw the samples on ice.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d5-MaR1) to each sample.
-
Precipitate proteins by adding a cold organic solvent (e.g., methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-to-mid polarity solvent (e.g., water/methanol mixture) to remove polar impurities.
-
Elute the lipid mediators with a non-polar solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol).[12]
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for specific and sensitive quantification of this compound and the internal standard.
-
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. reprocell.co.jp [reprocell.co.jp]
- 3. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. Frontiers | Maresin-1 and Resolvin E1 Promote Regenerative Properties of Periodontal Ligament Stem Cells Under Inflammatory Conditions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Administration of Maresin-1 ameliorates the physiopathology of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Maresin 1 Mitigates Inflammatory Response and Protects Mice from Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective Synthesis of Maresin-like Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maresin 1 Biosynthesis and Proresolving Anti-infective Functions with Human-Localized Aggressive Periodontitis Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7(S)-Maresin 1 Concentration for Efferocytosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 7(S)-Maresin 1 (MaR1) in efferocytosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in an in vitro efferocytosis assay?
A1: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, published literature suggests that this compound effectively enhances efferocytosis in a concentration range of 0.01 nM to 10 nM .[1][2] A concentration of 1 nM has been shown to be particularly potent in stimulating human macrophage efferocytosis.[3][4][5] For some applications, such as tissue regeneration in planaria, an optimal concentration of 100 nM has been reported.[6] We recommend performing a dose-response experiment within the 0.1 nM to 100 nM range to determine the optimal concentration for your specific experimental setup.
Q2: What is the mechanism of action for this compound in promoting efferocytosis?
A2: this compound is a specialized pro-resolving mediator (SPM) that enhances efferocytosis by activating the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) on phagocytes.[1][6][7] This interaction initiates downstream signaling cascades, including the phosphorylation of proteins like ERK and cAMP response element-binding protein, which ultimately lead to an increased capacity of phagocytes to clear apoptotic cells.[1][2]
Q3: What vehicle should I use to dissolve and dilute this compound?
A3: this compound is a lipid mediator and should be handled with care to maintain its stability and activity. It is typically supplied in an organic solvent like ethanol (B145695) or methyl acetate. For experimental use, it is recommended to prepare a stock solution in a compatible solvent such as ethanol. This stock solution can then be further diluted in your cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in your assay is minimal (typically <0.1%) and that a vehicle control (medium with the same final concentration of the solvent) is included in your experiments.
Q4: How long should I pre-incubate my phagocytes with this compound before adding apoptotic cells?
A4: A pre-incubation time of 15 minutes with this compound before the addition of apoptotic cells has been shown to be effective.[3] However, the optimal pre-incubation time may vary, and a time-course experiment (e.g., 15, 30, and 60 minutes) could be performed to optimize this for your specific cell type and assay conditions.
Q5: What are appropriate positive and negative controls for an efferocytosis assay with this compound?
A5:
-
Positive Control: Resolvin D1 (RvD1) is another well-characterized SPM that enhances efferocytosis and can be used as a positive control.[3][4]
-
Negative Control: Leukotriene B4 (LTB4), a pro-inflammatory lipid mediator, does not enhance efferocytosis and can serve as a negative control.[3][4]
-
Vehicle Control: This is crucial to ensure that the solvent used to dissolve this compound does not affect the efferocytosis process.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No significant increase in efferocytosis with this compound. | Suboptimal Concentration: The concentration of this compound may be too low or too high, leading to a lack of response. | Perform a dose-response curve (e.g., 0.01 nM to 100 nM) to identify the optimal concentration for your specific phagocyte type. |
| Degraded this compound: Improper storage or handling may have led to the degradation of the compound. | Store this compound according to the manufacturer's instructions, typically at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Cell Health: Phagocytes may be unhealthy or have low viability, impairing their efferocytic capacity. | Ensure phagocytes are healthy and in the logarithmic growth phase. Check cell viability before starting the assay. | |
| Low LGR6 Receptor Expression: The phagocytes being used may have low or no expression of the LGR6 receptor. | Verify the expression of LGR6 on your phagocytes using techniques like flow cytometry or qPCR. Consider using a cell line known to express LGR6. | |
| High background efferocytosis in the vehicle control. | Spontaneous Apoptosis of Phagocytes: A high level of spontaneous apoptosis in your phagocyte population can lead to high background. | Ensure your phagocytes are healthy and not overly confluent, which can induce apoptosis. |
| Non-specific Staining: The fluorescent dye used to label apoptotic cells may be binding non-specifically to phagocytes or the plate. | Wash cells thoroughly after staining. Include a control of stained apoptotic cells without phagocytes to assess background fluorescence. | |
| High Ratio of Apoptotic Cells to Phagocytes: An excessively high ratio can lead to non-specific binding and overload the phagocytes. | Optimize the ratio of apoptotic cells to phagocytes. A common starting point is a 3:1 to 5:1 ratio. | |
| High variability between replicates. | Inconsistent Cell Numbers: Inaccurate cell counting and plating will lead to variability. | Use a reliable method for cell counting (e.g., automated cell counter) and ensure even cell distribution in the wells. |
| Uneven Distribution of Apoptotic Cells: Apoptotic cells may not be evenly distributed across the phagocyte monolayer. | Gently swirl the plate after adding apoptotic cells to ensure an even distribution. | |
| Edge Effects in Multi-well Plates: Wells on the edge of the plate can be prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for your experimental conditions. Fill them with sterile PBS or medium to minimize edge effects. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Enhancing Efferocytosis
| Mediator | Cell Type | Effective Concentration Range | Optimal Concentration Noted | Citation |
| This compound | Human and Mouse Phagocytes | 0.01 - 10 nM | 1 nM | [1][2][3][4][5] |
| This compound | Human Macrophages | 10 pM - 100 nM | 1 nM | [3] |
| This compound | Planaria (for tissue regeneration) | Not specified | 100 nM | [6] |
Table 2: Comparative Potency of Pro-Resolving and Pro-Inflammatory Mediators on Efferocytosis
| Mediator | Effect on Efferocytosis | Relative Potency at 1 nM | Citation |
| This compound | Enhances | Potent | [3][4][5] |
| Resolvin D1 (RvD1) | Enhances | Slightly less potent than MaR1 | [3][4] |
| Leukotriene B4 (LTB4) | No effect | Inactive | [3][4] |
Experimental Protocols
Detailed Methodology for an In Vitro Efferocytosis Assay
This protocol provides a general framework. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell types and experimental goals.
1. Preparation of Phagocytes (e.g., Human Monocyte-Derived Macrophages)
-
Isolate human peripheral blood mononuclear cells (PBMCs) from buffy coats by density-gradient centrifugation.[8]
-
Plate PBMCs in a culture dish and allow monocytes to adhere for 1 hour.
-
Wash away non-adherent cells and culture the adherent monocytes in RPMI medium containing 10% FBS and 10 ng/mL recombinant human GM-CSF for 7-10 days to differentiate them into macrophages.[8]
-
On day 7, plate the macrophages in a 24-well plate at a density of 0.2 x 10^6 cells/well and allow them to adhere overnight.[8]
2. Induction of Apoptosis in Target Cells (e.g., Jurkat Cells)
-
Culture Jurkat cells in complete RPMI medium.
-
To induce apoptosis, treat Jurkat cells with 1 µM staurosporine (B1682477) overnight or expose them to UV radiation (e.g., 5-10 mJ/cm²).[9]
-
Confirm apoptosis induction (>80%) using Annexin V/Propidium Iodide staining and flow cytometry.[9]
3. Labeling of Apoptotic Cells
-
Wash the apoptotic Jurkat cells with PBS.
-
Resuspend the cells in serum-free medium and add a fluorescent dye such as Calcein AM, CFDA-SE, or a pH-sensitive dye like pHrodo Red succinimidyl ester, according to the manufacturer's instructions.[3][10][11]
-
Incubate for the recommended time, then wash the cells multiple times with PBS to remove excess dye.
-
Resuspend the labeled apoptotic cells in the appropriate cell culture medium.
4. Efferocytosis Assay
-
Aspirate the medium from the macrophage-containing wells.
-
Add fresh medium containing the desired concentration of this compound (e.g., 0.1, 1, 10 nM), a positive control (e.g., 1 nM RvD1), a negative control (e.g., 1 nM LTB4), or a vehicle control.
-
Pre-incubate the macrophages for 15 minutes at 37°C.[3]
-
Add the fluorescently labeled apoptotic Jurkat cells to the macrophage wells at a ratio of approximately 3:1 (apoptotic cells:macrophages).
-
Incubate for 1 hour at 37°C to allow for efferocytosis.[3]
-
Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.
-
For fluorescence microscopy, you can quench the fluorescence of extracellularly bound apoptotic cells with trypan blue (0.04%).[3]
5. Quantification of Efferocytosis
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Quantify the efferocytosis index by counting the number of phagocytes that have engulfed one or more apoptotic cells and dividing by the total number of phagocytes, multiplied by 100.
-
-
Flow Cytometry:
-
Detach the macrophages from the wells using a gentle cell scraper or enzyme-free dissociation buffer.
-
Analyze the cell suspension by flow cytometry.
-
Quantify the percentage of macrophages that are positive for the fluorescent label of the apoptotic cells.
-
Visualizations
Signaling Pathway
References
- 1. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidation of 7(S)-Maresin 1 during sample prep
Welcome to the technical support center for 7(S)-Maresin 1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and preparation of this compound, with a specific focus on preventing oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound (7(S),14S-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic acid) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its structure contains multiple conjugated double bonds, which are highly susceptible to oxidation by reactive oxygen species (ROS). This oxidation can lead to the loss of its biological activity.
Q2: What are the primary factors that contribute to the oxidation of this compound during sample preparation?
A2: The main factors that can induce oxidation of this compound include:
-
Exposure to atmospheric oxygen: The double bonds in the molecule can react with oxygen, leading to the formation of peroxides and other degradation products.
-
Exposure to light: UV and visible light can provide the energy to initiate oxidation reactions.
-
Elevated temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
Presence of metal ions: Metal ions can act as catalysts in oxidation reactions.
-
Inappropriate pH: Extreme pH values can lead to non-enzymatic hydrolysis and degradation.
Q3: How should I store my this compound standard and samples?
A3: For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term storage. For short-term storage, -20°C may be acceptable, but degradation is more likely.
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Solvent: If in solution, use a deoxygenated organic solvent like ethanol (B145695) or methanol (B129727).
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
Q4: What antioxidants can I use to protect this compound from oxidation?
A4: The use of antioxidants is highly recommended. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for protecting polyunsaturated fatty acids and their derivatives from oxidation. It acts as a free radical scavenger. When preparing stock solutions or extracting samples, the addition of BHT (typically at a final concentration of 0.005-0.1%) to the organic solvents can significantly improve stability.
Q5: Can I use a standard laboratory freezer (-20°C) for storing my samples?
A5: While -20°C is better than refrigeration or room temperature, -80°C is strongly recommended for long-term stability of lipid mediators like Maresin 1. Some enzymatic and oxidative processes can still occur at -20°C, albeit at a slower rate. If a -80°C freezer is not available, it is crucial to minimize storage time and incorporate other protective measures like using antioxidants and an inert atmosphere.
Troubleshooting Guides
Problem 1: Low or no detectable this compound signal in my LC-MS/MS analysis.
| Potential Cause | Troubleshooting Step |
| Degradation during sample collection/handling | Ensure samples are collected on ice and processed as quickly as possible. Flash-freeze samples in liquid nitrogen immediately after collection if they cannot be processed right away. |
| Oxidation during extraction | Perform all extraction steps on ice. Use pre-chilled, deoxygenated solvents containing an antioxidant like BHT. Minimize exposure of the sample to air and light. |
| Degradation during storage | Store extracts at -80°C under an inert atmosphere (argon or nitrogen). Avoid repeated freeze-thaw cycles. |
| Inappropriate solvent for injection | Ensure the final sample solvent is compatible with your LC mobile phase to prevent precipitation and poor chromatography. Reconstitute the dried extract in a suitable solvent like methanol/water immediately before analysis. |
| Instrument sensitivity issues | Verify the performance of your LC-MS/MS system with a fresh, certified standard of this compound. |
Problem 2: High variability in this compound measurements between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling | Standardize your sample preparation protocol to ensure all samples are treated identically. Pay close attention to timing, temperature, and exposure to air and light. |
| Differential oxidation between samples | Ensure that an antioxidant is added to all samples and standards at a consistent concentration. Prepare samples in batches to minimize time-dependent degradation differences. |
| Pipetting errors with small volumes | Use calibrated pipettes and proper technique, especially when handling small volumes of standards and internal standards. |
| Matrix effects in LC-MS/MS | Use a deuterated internal standard for this compound to correct for variations in extraction efficiency and matrix effects. Perform a matrix effect evaluation during method validation. |
Quantitative Data Summary
While comprehensive studies detailing the degradation of this compound under a wide range of conditions are limited, the following table summarizes stability information gleaned from various experimental protocols. This data should be considered as a guideline, and it is recommended to perform in-house stability tests for specific experimental conditions.
| Condition | Solvent/Matrix | Temperature | Duration | Observed Stability | Citation |
| Storage of Standard | Ethanol | -20°C | Up to 6 months | Manufacturer's recommendation for unopened vial. | General product information |
| Storage of Extract | Methanol | -80°C | Several weeks | Routinely practiced in lipidomics studies for stable measurements. | [1] |
| Freeze-Thaw Cycles | Biological extracts | -80°C to RT | Multiple cycles | Generally discouraged as it can lead to degradation. Recommended to aliquot samples. | [1] |
| Sample Processing | Biological samples | On ice | < 2 hours | Standard practice to minimize enzymatic and oxidative degradation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples (e.g., Plasma, Cell Culture Supernatant)
This protocol is a general guideline for solid-phase extraction (SPE) of Maresin 1 and other lipid mediators.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade), pre-chilled to -20°C
-
Water (HPLC grade)
-
Formic acid
-
Butylated hydroxytoluene (BHT)
-
Nitrogen or Argon gas
-
Internal standard (e.g., d5-Maresin 1)
Procedure:
-
Sample Spiking: To 1 mL of your sample, add the deuterated internal standard to a final concentration appropriate for your LC-MS/MS system.
-
Protein Precipitation: Add 2 volumes of ice-cold methanol containing 0.01% BHT. Vortex briefly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 1500 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the lipid mediators with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or argon gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of your LC mobile phase (e.g., methanol/water) immediately before analysis.
Protocol 2: Preparation of this compound Standard Solutions
Materials:
-
This compound standard (in ethanol)
-
Ethanol (200 proof, HPLC grade), deoxygenated
-
Butylated hydroxytoluene (BHT)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Solvent Preparation: Prepare a stock solution of 0.1% BHT in deoxygenated ethanol. To deoxygenate, bubble nitrogen or argon gas through the ethanol for 15-20 minutes.
-
Stock Solution: Allow the vial of this compound standard to warm to room temperature before opening. Prepare a high-concentration stock solution (e.g., 10 µg/mL) by diluting the commercial standard with the BHT-containing ethanol.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the BHT-containing ethanol.
-
Storage: Store all standard solutions in amber vials at -80°C under a nitrogen or argon atmosphere.
Visualizations
Caption: Biosynthetic pathway of this compound from DHA.
Caption: Recommended workflow for sample preparation to prevent oxidation.
Caption: Troubleshooting logic for low this compound signal.
References
troubleshooting lipid mediator metabololipidomics for Maresins
Welcome to the technical support center for troubleshooting lipid mediator metabololipidomics with a focus on Maresins (MaRs). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are Maresins and why are they challenging to analyze?
Maresins (MaRs) are potent specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] They play a crucial role in the resolution of inflammation, tissue regeneration, and pain reduction.[2][3] The primary Maresins, MaR1 and MaR2, are biosynthesized by macrophages.[4] Their analysis is challenging due to their very low endogenous concentrations (in the pico- to nanogram range), their susceptibility to degradation, and the complexity of the biological matrices in which they are found.[5][6]
Q2: What are the key steps in a Maresin metabololipidomics workflow?
A typical workflow involves:
-
Sample Collection and Preparation: Rapid processing and storage are critical to prevent degradation.
-
Lipid Extraction: Solid-phase extraction (SPE) is commonly used to isolate lipids from the biological matrix.[7]
-
LC-MS/MS Analysis: Separation by liquid chromatography followed by detection and quantification using tandem mass spectrometry.
-
Data Analysis: Identification and quantification of Maresins based on retention time and specific mass transitions.
Q3: What are the critical considerations for sample preparation?
Due to the instability of lipid mediators, it is crucial to handle samples quickly and at low temperatures to minimize enzymatic activity and oxidation.[8][9] The use of antioxidants during sample preparation is recommended to prevent degradation.[9] It is also advised to avoid using dimethyl sulfoxide (B87167) (DMSO) as a solvent, as it can cause isomerization and oxidation of SPMs.[8] Samples suspended in water/methanol (B129727) should be analyzed within 24 hours to prevent isomerization.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Maresin Signal Detected
Possible Causes & Solutions
-
Inefficient Extraction:
-
Problem: Maresins are present at very low concentrations, and inefficient extraction can lead to significant loss.
-
Solution: Optimize your solid-phase extraction (SPE) protocol. Ensure the SPE cartridge is properly conditioned and that the elution solvent is appropriate for Maresins. C18-based extraction is a common method.[8]
-
-
Analyte Degradation:
-
Problem: Maresins are prone to degradation during sample handling and storage.
-
Solution: Minimize freeze-thaw cycles. Process samples immediately after collection on ice. Store samples at -80°C. Add antioxidants during extraction to prevent oxidative degradation.[9]
-
-
Suboptimal LC-MS/MS Parameters:
-
Problem: The mass spectrometer settings may not be sensitive enough, or the liquid chromatography separation may be inadequate.
-
Solution: Use a sensitive mass spectrometer, such as a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode.[10] Optimize source parameters and use a well-maintained reversed-phase column for separation.[5]
-
Issue 2: Poor Peak Shape and Chromatography
Possible Causes & Solutions
-
Column Issues:
-
Problem: The analytical column may be degraded or contaminated.
-
Solution: Use a guard column to protect the analytical column. If peak tailing or fronting is observed, try flushing the column or replacing it if necessary.[11]
-
-
Mobile Phase Problems:
-
Problem: Incorrect mobile phase composition or contamination can affect peak shape.
-
Solution: Ensure mobile phases are freshly prepared and filtered. A common mobile phase for Maresin analysis is a gradient of methanol/water/acetic acid.[12]
-
-
Sample Matrix Effects:
Issue 3: Inaccurate Quantification
Possible Causes & Solutions
-
Lack of Appropriate Internal Standards:
-
Problem: Variations in extraction efficiency and matrix effects can lead to inaccurate quantification without proper internal standards.
-
Solution: Use deuterated internal standards for each analyte of interest if available. These standards co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[5][14]
-
-
Incorrect MRM Transitions:
-
Problem: Using incorrect precursor and product ion pairs (MRM transitions) will lead to a lack of specificity and inaccurate results.
-
Solution: Verify the MRM transitions for each Maresin against published literature or by analyzing authentic standards. It is crucial to use the same transitions when attempting to replicate a study.[15]
-
-
Calibration Curve Issues:
-
Problem: A non-linear or poorly defined calibration curve will result in inaccurate quantification.
-
Solution: Prepare calibration standards in a matrix similar to the study samples if possible. Ensure the concentration range of the calibration curve covers the expected concentrations of the analytes in the samples.[12]
-
Experimental Protocols
Solid-Phase Extraction (SPE) for Maresins from Biological Samples
This protocol is a general guideline and may need optimization for specific sample types.
-
Sample Preparation: Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 0.1 M HCl). Add a deuterated internal standard mixture.
-
Column Conditioning: Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.
-
Sample Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elution: Elute the Maresins and other lipid mediators with an appropriate organic solvent, such as methyl formate (B1220265) or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., methanol/water) for LC-MS/MS analysis.
LC-MS/MS Parameters for Maresin Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 100 mm × 4.6 mm × 2.7 µm) is commonly used.[12]
-
Mobile Phase: A binary gradient system is typically employed. For example:
-
Solvent A: Water/Methanol/Acetic Acid (80:20:0.01, v/v/v)
-
Solvent B: Methanol/Acetic Acid
-
-
Gradient: A gradient from a lower to a higher concentration of organic solvent is used to elute the analytes.[5][12]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[5][12]
-
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-) is used for detecting Maresins.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each Maresin and internal standard. For example, a transition for 14-HDHA could be m/z 343 > 205.[14]
-
Quantitative Data Summary
The following table summarizes typical lower limits of quantification (LLOQ) for SPMs, providing a reference for expected sensitivity in LC-MS/MS methods.
| Mediator Family | LLOQ Range (nM) | LLOQ Range (pg on column) | Reference |
| Maresins and other SPMs | 0.02 - 0.2 | 0.18 - 2.7 | [5] |
Note: These values can vary depending on the specific instrument, method, and matrix.
Visual Diagrams
Maresin Biosynthetic Pathway
Caption: Biosynthesis of Maresin 1 and 2 from DHA.
Maresin 1 Signaling Pathway
Caption: Signaling pathways activated by Maresin 1.
Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low signal issues.
References
- 1. lipotype.com [lipotype.com]
- 2. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. lcms.cz [lcms.cz]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Dysregulated Maresin Concentrations in Plasma and Nasal Secretions From Patients With Chronic Rhinosinusitis [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Interpreting Conflicting Data on 7(S)-Maresin 1 Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential discrepancies and conflicting data related to the activity of 7(S)-Maresin 1.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are less potent than published data for Maresin 1. Is this expected?
A1: Yes, this is an expected finding. The biological activity of Maresins is highly stereospecific. The well-characterized and more potent stereoisomer is 7(R)-Maresin 1 (MaR1). Studies have shown that the 7S isomer, often referred to as 7S,14S-diHDHA, is less potent in its anti-inflammatory and pro-resolving actions compared to the 7R form.[1][2] For instance, in assays measuring the enhancement of macrophage uptake of apoptotic neutrophils (efferocytosis), 7(R)-Maresin 1 is significantly more potent than its 7S-containing isomer.[2] Therefore, observing a reduced potency with this compound is consistent with existing literature.
Q2: Does this compound have pro-inflammatory effects that could be conflicting with the known anti-inflammatory actions of 7(R)-Maresin 1?
A2: Currently, there is no substantial evidence to suggest that this compound exerts pro-inflammatory effects. The observed differences in experimental outcomes between 7(R)-Maresin 1 and this compound are primarily attributed to differences in potency, not a reversal of biological activity.[1][2] Both isomers are generally considered to contribute to the resolution of inflammation, but the 7R configuration is the more biologically active form.
Q3: What are the known signaling pathways for Maresin 1, and could this compound act through different pathways?
A3: 7(R)-Maresin 1 is known to exert its pro-resolving functions through several signaling pathways. It has been identified as a stereoselective activator for the human leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6), which is expressed on phagocytes.[3] Additionally, it can interact with the retinoic acid-related orphan receptor α (RORα), a nuclear receptor. While it is plausible that the lower potency of this compound is due to a weaker interaction with these receptors, further research is needed to fully elucidate if it signals through entirely different pathways.
The primary signaling pathways for 7(R)-Maresin 1 include:
-
Inhibition of NF-κB activation: This is a key mechanism for its anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
-
Upregulation of cAMP: Increased intracellular cAMP levels contribute to the anti-inflammatory response in vascular smooth muscle and endothelial cells.
-
Modulation of MAPK pathways: It can attenuate the phosphorylation of p38 and ERK in response to inflammatory stimuli.
A logical workflow for investigating discrepancies in Maresin 1 activity is outlined below.
Troubleshooting Guides
Issue 1: Lower than Expected Efficacy in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Incorrect Stereoisomer | Verify the certificate of analysis for your this compound to confirm its stereochemical purity. If comparing to literature data for "Maresin 1," ensure you are aware that most studies use the more potent 7(R) isomer. |
| Suboptimal Concentration Range | Due to its lower potency, this compound may require higher concentrations to achieve a biological effect comparable to 7(R)-Maresin 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. |
| Cell Type Specificity | The expression of Maresin 1 receptors (e.g., LGR6) can vary between cell types, leading to different sensitivities. Consider that the cellular context can significantly influence the observed activity. |
| Compound Stability | Like many lipid mediators, Maresin 1 isomers can be susceptible to degradation. Ensure proper storage and handling, and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 2: Variability Between Experimental Batches
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range for your experiments, as receptor expression and cellular responses can change with prolonged culturing. |
| Different Inflammatory Stimuli | The nature and concentration of the pro-inflammatory stimulus (e.g., LPS, TNF-α) used can impact the magnitude of the anti-inflammatory effect of this compound. Standardize the stimulus and its concentration across all experiments. |
| Vehicle Effects | Ensure the vehicle used to dissolve this compound (e.g., ethanol, DMSO) is at a final concentration that does not affect cell viability or the inflammatory response. Include a vehicle-only control in all experiments. |
Quantitative Data Summary
The following table summarizes the comparative potency of 7(R)-Maresin 1 and its 7(S) isomer in a key pro-resolving function.
| Biological Activity | 7(R)-Maresin 1 (MaR1) | This compound Isomer | Reference |
| Macrophage Efferocytosis | More Potent | Less Potent | [2] |
Key Experimental Protocols
Macrophage Efferocytosis Assay
This protocol is adapted from methodologies used to assess the pro-resolving activity of Maresin isomers.[2]
-
Preparation of Apoptotic Cells:
-
Isolate human neutrophils from peripheral blood.
-
Induce apoptosis by UV irradiation or by incubation in serum-free media.
-
Label apoptotic neutrophils with a fluorescent dye (e.g., CFDA).
-
-
Macrophage Culture:
-
Culture human monocyte-derived macrophages in 24-well plates.
-
-
Efferocytosis Assay:
-
Pre-incubate macrophages with different concentrations of this compound, 7(R)-Maresin 1 (as a positive control), or vehicle for 15 minutes at 37°C.
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage cultures and co-incubate for 90 minutes at 37°C.
-
Wash away non-engulfed neutrophils.
-
Quantify the uptake of apoptotic neutrophils by macrophages using fluorescence microscopy or flow cytometry.
-
The workflow for a typical macrophage efferocytosis assay is depicted below.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol provides a general framework for assessing the effect of Maresin isomers on neutrophil migration.[4][5][6][7]
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.
-
-
Assay Setup:
-
Use a Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).
-
Add a chemoattractant (e.g., IL-8, LTB4) to the lower chamber.
-
In the lower chamber, also add the desired concentration of this compound, 7(R)-Maresin 1, or vehicle.
-
-
Chemotaxis:
-
Add the isolated neutrophils to the upper chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the membrane to visualize the migrated neutrophils on the lower surface.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
The signaling pathways involved in the anti-inflammatory actions of Maresin 1 are summarized in the following diagram.
References
- 1. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
potential off-target effects of 7(S)-Maresin 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7(S)-Maresin 1. The information provided is intended to help anticipate and address potential experimental issues arising from the off-target effects of this molecule.
Troubleshooting Guide
Issue 1: Unexpected Pro-Inflammatory Effects or Confounding Results in Leukotriene B4 (LTB4) Signaling Studies
Question: I am using this compound to study inflammation resolution, but I'm observing unexpected or inconsistent effects in my experiments involving the LTB4 pathway. Why might this be happening?
Answer: this compound is the 7S epimer of Maresin 1 (MaR1). MaR1 has been shown to act as a partial agonist at the human leukotriene B4 receptor 1 (BLT1).[1][2] This means that while it can activate the receptor, it does so with lower efficacy than the full agonist, LTB4. In the presence of LTB4, MaR1 can act as a competitive antagonist, inhibiting LTB4-mediated signaling.[1] Given the structural similarity, it is plausible that this compound could have similar effects on BLT1.
Troubleshooting Steps:
-
Review Experimental Design: If your experimental system involves endogenous or exogenous LTB4, be aware of the potential for competitive binding to BLT1.
-
Run Control Experiments:
-
Include a control group treated with a selective BLT1 antagonist (e.g., U-75302) to determine if the observed effects are BLT1-mediated.[3]
-
Test a range of this compound concentrations to assess for a dose-dependent effect on LTB4 signaling.
-
-
Consider Metabolites: Maresin 1 can be metabolized to 22-hydroxy-MaR1 (22-OH-MaR1), which also acts as a partial agonist at the BLT1 receptor.[1] If your system metabolizes this compound, its metabolites could also contribute to the observed effects.
Issue 2: Discrepancy in Bioactivity Compared to Published Data
Question: I am not observing the expected pro-resolving effects of this compound in my cellular assays, or the effects are weaker than anticipated. What could be the reason for this?
Answer: The primary receptor for Maresin 1 is the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6).[4][5][6][7] The pro-resolving actions of MaR1, such as enhancing phagocytosis, are mediated through this receptor.[4][6][8] While this compound has been shown to have anti-inflammatory effects, its binding affinity and efficacy at LGR6 compared to the 7R epimer (MaR1) may differ. Some sources even describe the 7S epimer as an inactive control.[9]
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify that the cell types used in your experiments express LGR6.
-
Stereoisomer Specificity: Be aware that biological activity can be highly stereospecific. The difference in the stereochemistry at the C7 position between this compound and MaR1 could lead to altered receptor activation and downstream signaling.
-
Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the optimal concentration of this compound for your specific experimental setup.
-
Metabolic Stability: Consider the metabolic stability of this compound in your culture conditions. Rapid degradation could lead to a loss of bioactivity.
Issue 3: Unintended Effects on Gene Transcription and Nuclear Receptor Signaling
Question: I have noticed changes in the expression of genes related to metabolism and inflammation that were not my primary focus. Could this compound be responsible for these changes?
Answer: Maresin 1 has been identified as an endogenous ligand for the retinoic acid-related orphan receptor α (RORα), a nuclear receptor that regulates genes involved in lipid metabolism and inflammation.[10][11][12] MaR1 can enhance the transcriptional activity of RORα.[10][12] It is possible that this compound also interacts with RORα, leading to off-target transcriptional effects.
Troubleshooting Steps:
-
Evaluate RORα Expression: Determine if your experimental cells express RORα.
-
Use a RORα Antagonist: To confirm if the observed transcriptional changes are RORα-mediated, consider using a RORα antagonist in your experiments as a control.
-
Assess Other Nuclear Receptors: While MaR1 appears to be specific for RORα and does not significantly alter the activity of other nuclear receptors like RORβ, RORγ, or PPARs, it is good practice to be aware of potential cross-reactivity.[10]
Frequently Asked Questions (FAQs)
Q1: What are the known receptors for this compound?
A1: The primary receptor for the closely related Maresin 1 (7R epimer) is the G protein-coupled receptor LGR6.[4][5][6][7] MaR1 also interacts with the nuclear receptor RORα and acts as a partial agonist at the leukotriene B4 receptor, BLT1.[1][2][10][11][12] Due to their structural similarity, it is likely that this compound interacts with the same panel of receptors, although potentially with different affinities and efficacies.
Q2: What are the primary metabolites of this compound and are they biologically active?
A2: Maresin 1 is metabolized to 22-hydroxy-MaR1 (22-OH-MaR1) and 14-oxo-MaR1.[1][13] Both of these metabolites have been shown to retain biological activity, such as stimulating macrophage phagocytosis.[1][13] Notably, 22-OH-MaR1 also acts as a partial agonist at the BLT1 receptor.[1] It is reasonable to assume that this compound may undergo similar metabolic transformations, and its metabolites could contribute to the overall biological effect.
Q3: Are there any known cytotoxic effects of this compound at high concentrations?
A3: Studies on this compound in human keratinocyte HaCaT cells have shown no cytotoxicity at concentrations up to 40 μM.[14] However, it is always recommended to perform a cytotoxicity assay (e.g., MTS or LDH assay) for your specific cell type and experimental conditions to rule out any concentration-dependent toxicity.
Q4: Can this compound interfere with other signaling pathways?
A4: Yes, due to its interaction with the BLT1 receptor, this compound has the potential to interfere with LTB4-mediated inflammatory signaling.[1][3] Its interaction with the nuclear receptor RORα could also lead to broader changes in gene expression related to metabolism and inflammation.[10] Additionally, in HaCaT cells, this compound has been shown to modulate the p38/ERK/NF-κB signaling pathways to inhibit IL-6 expression.[14]
Q5: Should I use this compound as an inactive control in my experiments?
A5: While some commercial suppliers may suggest using 7-epi-Maresin 1 (this compound) as an inactive control for Maresin 1,[9] published research has demonstrated that this compound possesses biological activity, such as the ability to inhibit IL-6 expression in keratinocytes.[14] Therefore, it should not be considered a truly inactive control, and its potential biological effects should be taken into account when designing experiments.
Quantitative Data Summary
Table 1: Receptor Interactions of Maresin 1 (Relevant to this compound)
| Receptor | Interaction Type | Functional Outcome | Reference |
| LGR6 | Agonist | Enhances phagocytosis and efferocytosis | [4][6][8] |
| RORα | Ligand | Enhances transcriptional activity | [10][12] |
| BLT1 | Partial Agonist / Antagonist | Can weakly activate the receptor and inhibit LTB4-induced signaling | [1][3] |
Table 2: Bioactivity of Maresin 1 Metabolites (Potential Relevance for this compound)
| Metabolite | Bioactivity | Reference |
| 22-hydroxy-MaR1 | Stimulates macrophage phagocytosis; Partial agonist at BLT1 | [1][13] |
| 14-oxo-MaR1 | Stimulates macrophage phagocytosis (less potent than MaR1 at higher concentrations) | [1][13] |
Experimental Protocols
Protocol 1: Assessing BLT1 Receptor-Mediated Effects using Electric Cell-substrate Impedance Sensing (ECIS)
This protocol is adapted from studies on MaR1 and can be used to investigate the potential interaction of this compound with the BLT1 receptor.[1]
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human BLT1 receptor (CHO-hBLT1) in appropriate media.
-
ECIS Setup: Plate CHO-hBLT1 cells at a density of 1x10^5 cells/well in an 8-well ECIS chamber slide and allow them to adhere and form a monolayer.
-
Baseline Measurement: Monitor the impedance of the cell monolayer until a stable baseline is achieved.
-
Treatment:
-
Agonist Activity: Add increasing concentrations of this compound (e.g., 0-100 nM) to the wells and monitor impedance changes for at least 10 minutes. An increase in impedance indicates receptor activation.
-
Antagonist Activity: Pre-incubate the cells with this compound (e.g., 10-100 nM) for 10 minutes, followed by the addition of a known concentration of LTB4 (e.g., 1 nM). Monitor the impedance changes. A reduction in the LTB4-induced impedance change suggests antagonistic activity.
-
-
Data Analysis: Normalize the impedance data to the baseline and plot the change in impedance over time.
Protocol 2: Macrophage Phagocytosis Assay
This protocol can be used to determine the effect of this compound and its potential metabolites on macrophage function.[1]
-
Macrophage Culture: Differentiate primary human monocytes into macrophages or use a macrophage-like cell line (e.g., THP-1). Plate the macrophages (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere.
-
Treatment: Incubate the macrophages with vehicle control or various concentrations of this compound (e.g., 0.1 pM - 1 nM) for 15 minutes at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled E. coli or zymosan particles to the wells at a specified ratio (e.g., 50:1 E. coli to macrophage) and incubate for 60 minutes at 37°C.
-
Fluorescence Quenching: Gently wash the wells to remove non-phagocytosed particles. Add a quenching solution (e.g., trypan blue) to quench the fluorescence of extracellular particles.
-
Quantification: Measure the total fluorescence using a fluorescent plate reader. An increase in fluorescence compared to the vehicle control indicates enhanced phagocytosis.
Visualizations
Caption: Potential signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Identification and actions of the maresin 1 metabolome in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresin 1 promotes nerve regeneration and alleviates neuropathic pain after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maresin‐1 ameliorates hypertensive vascular remodeling through its receptor LGR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 7---epi--Maresin-1, 100ΜG | Labscoop [labscoop.com]
- 10. JCI - A maresin 1/RORα/12-lipoxygenase autoregulatory circuit prevents inflammation and progression of nonalcoholic steatohepatitis [jci.org]
- 11. researchgate.net [researchgate.net]
- 12. A maresin 1/RORα/12-lipoxygenase autoregulatory circuit prevents inflammation and progression of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Actions of the Maresin 1 Metabolome in Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7(S)-Maresin 1 Delivery Vehicle Selection
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and troubleshooting the appropriate delivery vehicle for 7(S)-Maresin 1. Given its shared physicochemical properties with the bioactive stereoisomer Maresin 1, this guide leverages data on various specialized pro-resolving mediators (SPMs) to offer comprehensive support.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound?
A1: The primary challenges for delivering this compound, a lipophilic molecule, are its poor aqueous solubility and susceptibility to degradation. Like other specialized pro-resolving mediators (SPMs), it can be sensitive to oxidation, isomerization, and enzymatic degradation under physiological conditions. This instability can lead to a short biological half-life and reduced efficacy if not formulated appropriately.
Q2: Why is a delivery vehicle necessary for this compound?
A2: A suitable delivery vehicle is crucial to:
-
Enhance Solubility: To enable administration in aqueous physiological environments.
-
Improve Stability: To protect the molecule from chemical and enzymatic degradation, thereby increasing its circulation time.
-
Control Release: To ensure the molecule is available at the target site over a desired period.
-
Potentially Target Tissues: Some advanced delivery systems can be designed to accumulate in specific tissues or cells.
Q3: What are the most promising types of delivery vehicles for this compound?
A3: Based on research with Maresin 1 and other SPMs, the most promising delivery vehicles are lipid-based nanoparticles, such as:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic molecules like this compound within their membrane.
-
Nanostructured Lipid Carriers (NLCs): A newer generation of lipid nanoparticles that have an imperfect core matrix, allowing for higher drug loading capacity and improved stability.
-
Polymeric Nanoparticles: Biodegradable polymers like polylactic acid (PLA) can be used to create nanoparticles that encapsulate the lipid mediator.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency
Symptoms:
-
The quantified amount of this compound in the purified nanoparticle formulation is significantly lower than the initial amount used.
-
Precipitation of the compound is observed during the formulation process.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solubility in Organic Phase | Ensure this compound is fully dissolved in the organic solvent (e.g., ethanol, chloroform) before mixing with the aqueous phase. Gentle warming or sonication may aid dissolution. |
| High Drug-to-Lipid Ratio | There is a saturation limit for how much of the compound can be incorporated. Systematically decrease the initial drug-to-lipid ratio to find the optimal loading concentration. |
| Inappropriate Lipid Composition | The choice of lipids is critical. For hydrophobic molecules, lipids that create a more fluid membrane (e.g., those with unsaturated acyl chains) may improve incorporation. Avoid high concentrations of cholesterol, which can increase membrane rigidity. |
| Suboptimal Formulation Method | For the thin-film hydration method, ensure the lipid film is thin and evenly distributed. The hydration temperature should be above the phase transition temperature (Tc) of the lipids to ensure a fluid bilayer that can accommodate the molecule. |
Issue 2: Nanoparticle Aggregation and Instability
Symptoms:
-
Visible precipitation or flocculation in the nanoparticle suspension over time.
-
Significant increase in particle size as measured by Dynamic Light Scattering (DLS).
-
Inconsistent results in bioassays.
Possible Causes and Solutions:
| Cause | Solution |
| Low Surface Charge | Nanoparticles with a near-neutral zeta potential are prone to aggregation. Include a small percentage of a charged lipid (e.g., a cationic or anionic lipid) in your formulation to increase electrostatic repulsion between particles. |
| Inadequate Storage Conditions | Store nanoparticle formulations at recommended low temperatures (e.g., -20°C to -80°C) to slow down degradation processes. For freezing, consider using cryoprotectants like sucrose (B13894) or trehalose (B1683222) to prevent aggregation during freeze-thaw cycles. |
| Oxidation of Lipids or Cargo | For sensitive molecules like Maresins, prepare and store formulations under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. Including an antioxidant in the formulation could also be beneficial. |
| Lyophilization Issues | If freeze-drying, the absence of a lyoprotectant can lead to irreversible aggregation upon reconstitution. Add sugars like sucrose or trehalose to the formulation before lyophilization to maintain particle integrity. |
Data Presentation: Comparison of Delivery Vehicles for SPMs
The following table summarizes typical characteristics of different nanoparticle formulations used for the delivery of specialized pro-resolving mediators.
| Vehicle Type | Typical Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Advantages |
| Liposomes | 50 - 200 | -10 to -40 | 60 - 90 | Biocompatible, well-established technology. |
| Lipid Nanoemulsions | 100 - 200 | -20 to -50 | > 90 | High loading capacity for lipophilic drugs. |
| Polymeric Nanoparticles (PLA) | 150 - 300 | -15 to -30 | 70 - 85 | Controlled and sustained release profile. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
This compound
-
Chloroform or a chloroform:methanol (B129727) mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio is 2:1 for phospholipid:cholesterol.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (Tc) to evaporate the solvent under reduced pressure.
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the film further under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (above the Tc of the lipid).
-
Agitate the flask by hand or on a vortex mixer until all the lipid film is suspended in the buffer, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 11-21 times through a polycarbonate membrane of the desired pore size (e.g., 100 nm) using a mini-extruder. Ensure the extruder is maintained at a temperature above the Tc of the lipids.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis against PBS or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the encapsulated this compound by disrupting the liposomes with a suitable solvent (e.g., methanol) and using a validated analytical method like LC-MS/MS.
-
Protocol 2: Characterization of Encapsulation Efficiency by LC-MS/MS
Methodology:
-
Separation of Free and Encapsulated Drug:
-
Use a method like ultracentrifugation or size exclusion chromatography to separate the liposomes/nanoparticles from the unencapsulated this compound.
-
-
Quantification of Free Drug:
-
Analyze the supernatant or the fractions corresponding to the free drug using a validated LC-MS/MS method to determine the amount of unencapsulated this compound.
-
-
Quantification of Total Drug:
-
Take an aliquot of the unpurified nanoparticle formulation.
-
Disrupt the nanoparticles by adding a strong solvent like methanol to release the encapsulated drug.
-
Quantify the total amount of this compound in this sample using the same LC-MS/MS method.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-loaded liposomes.
Caption: Troubleshooting guide for common issues in this compound nanoparticle formulation.
Caption: Simplified signaling pathways of the bioactive Maresin 1.
Technical Support Center: Enhancing the Bioactivity of Synthetic 7(S)-Maresin 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with synthetic 7(S)-Maresin 1 (MaR1). Our goal is to help you optimize your experimental design and enhance the bioactivity of this potent pro-resolving mediator.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with synthetic 7(S)-MaR1.
| Issue | Potential Cause | Recommended Solution |
| Low or no bioactivity observed | Degradation of 7(S)-MaR1: MaR1 is a lipid mediator susceptible to oxidation and degradation. | Storage: Store synthetic 7(S)-MaR1 in an inert gas atmosphere (e.g., argon) at -80°C. Avoid repeated freeze-thaw cycles. Handling: Prepare fresh working solutions for each experiment. Use deoxygenated solvents and buffers. |
| Improper Solubilization: MaR1 is poorly soluble in aqueous solutions. | Solvent Selection: Dissolve 7(S)-MaR1 in a small amount of ethanol (B145695) or DMSO before diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal and does not affect your experimental system. A common final ethanol concentration is less than 0.1%. | |
| High variability between experiments | Inconsistent cell conditions: Cell passage number, confluency, and activation state can significantly impact responsiveness to MaR1. | Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and confluency at the time of treatment. For experiments involving cell activation (e.g., with LPS or TNF-α), standardize the activation protocol. |
| Pipetting errors with small volumes: The potent nature of MaR1 often requires working with nanomolar concentrations, leading to potential inaccuracies when handling small volumes. | Serial Dilutions: Prepare a concentrated stock solution and perform serial dilutions to reach the desired final concentration. Use calibrated pipettes and proper pipetting techniques. | |
| Unexpected or off-target effects | Solvent toxicity: High concentrations of solvents like ethanol or DMSO can induce cellular stress or toxicity. | Solvent Control: Always include a vehicle control group in your experiments that is treated with the same concentration of the solvent used to dissolve the MaR1. |
| Purity of synthetic 7(S)-MaR1: Impurities from the synthesis process could have biological activity. | Source from a reputable supplier: Obtain synthetic 7(S)-MaR1 from a trusted vendor that provides a certificate of analysis with purity data. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specialized pro-resolving mediator (SPM) that actively promotes the resolution of inflammation.[1][2] Its primary mechanisms of action include:
-
Inhibition of pro-inflammatory signaling: MaR1 can suppress the activation of key inflammatory pathways such as NF-κB, p38, and ERK, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4][5]
-
Stimulation of efferocytosis: MaR1 enhances the clearance of apoptotic cells by macrophages, a critical step in the resolution of inflammation.[6][7]
-
Polarization of macrophages: It promotes the switch of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype.[1][3]
-
Receptor-mediated signaling: MaR1 is known to signal through the G-protein coupled receptor LGR6 to mediate its pro-resolving effects.[8]
Q2: What is the difference between this compound and 7(R)-Maresin 1?
A2: The stereochemistry of the hydroxyl group at the 7-position is the distinguishing feature. 7(R),14(S)-dihydroxy-docosahexaenoic acid is the naturally occurring form, often referred to as MaR1.[7][9] The 7(S) epimer is a synthetic analog. While both show biological activity, the natural 7(R) isomer is generally more potent in many biological systems.[10]
Q3: What are the optimal working concentrations for 7(S)-MaR1 in vitro?
A3: The optimal concentration of 7(S)-MaR1 is highly dependent on the cell type and the specific bioassay. However, a general effective range is between 0.1 pM and 100 nM.[5][11][12][13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How can I confirm the bioactivity of my synthetic 7(S)-MaR1?
A4: A standard method to confirm the bioactivity of your 7(S)-MaR1 is to perform a macrophage phagocytosis assay. In this assay, macrophages are treated with different concentrations of MaR1, and their ability to engulf fluorescently labeled particles (e.g., zymosan or E. coli) or apoptotic cells is measured.[7][11] An increase in phagocytosis with MaR1 treatment indicates bioactivity.
Q5: Are there any known metabolites or analogs of Maresin 1 with enhanced bioactivity?
A5: Yes, several metabolites and analogs of MaR1 have been identified. For instance, 22-hydroxy-MaR1 and 14-oxo-MaR1 are metabolites that retain biological activity, with 22-OH-MaR1 showing increased potency in enhancing macrophage phagocytosis at very low concentrations (around 1 pM).[11] Additionally, maresin conjugates in tissue regeneration (MCTRs) are another class of related mediators with potent pro-resolving and regenerative properties.[1]
Experimental Protocols
Macrophage Phagocytosis Assay
This protocol details the steps to assess the pro-phagocytic activity of this compound.
-
Cell Culture: Culture human or murine macrophages (e.g., primary monocyte-derived macrophages or a cell line like RAW 264.7) in appropriate media.
-
Cell Plating: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[11]
-
Preparation of Phagocytic Targets: Prepare fluorescently labeled zymosan particles, E. coli, or apoptotic cells (e.g., neutrophils).
-
Treatment with 7(S)-MaR1: Prepare a stock solution of 7(S)-MaR1 in ethanol. Dilute the stock solution in pre-warmed culture media to achieve final concentrations ranging from 0.1 pM to 100 nM. The final ethanol concentration should not exceed 0.1%.
-
Incubation: Remove the old media from the macrophages and add the media containing the different concentrations of 7(S)-MaR1 or vehicle control. Incubate for 15 minutes at 37°C.[11]
-
Phagocytosis: Add the fluorescently labeled phagocytic targets to the wells at a ratio of approximately 50:1 (targets to macrophages).[11] Incubate for 60-90 minutes at 37°C.
-
Washing: Gently wash the cells three times with cold PBS to remove non-ingested particles.
-
Quantification: Measure the fluorescence intensity using a plate reader. An increase in fluorescence corresponds to enhanced phagocytosis.
Murine Peritonitis Model for Neutrophil Infiltration
This in vivo protocol is used to evaluate the anti-inflammatory effect of this compound.
-
Animal Model: Use male FVB mice (6-8 weeks old).[14]
-
Treatment: Administer synthetic 7(S)-MaR1 (in a range of 0.1 to 10 ng/mouse) or vehicle (saline with 0.1% ethanol) via intravenous (i.v.) injection.[7][14]
-
Induction of Peritonitis: 15 minutes after treatment, inject zymosan A (1 mg/mouse) intraperitoneally (i.p.) to induce peritonitis.[14]
-
Peritoneal Lavage: After 2-4 hours, euthanize the mice and perform a peritoneal lavage with 5 mL of cold PBS.[14]
-
Cell Counting: Determine the total number of cells in the lavage fluid using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides and stain with a Wright-Giemsa stain to differentiate and count neutrophils. Alternatively, use flow cytometry with specific markers for neutrophils (e.g., Ly-6G).
-
Analysis: A reduction in the number of neutrophils in the peritoneal lavage of MaR1-treated mice compared to the vehicle control indicates an anti-inflammatory effect.
Quantitative Data Summary
| Bioactivity Parameter | This compound Concentration | Effect | Reference |
| Macrophage Phagocytosis | 1 nM | More potent than Resolvin D1 in stimulating efferocytosis. | [7][14] |
| 1 pM - 1 nM | Dose-dependent increase in phagocytosis of E. coli by human macrophages. | [11] | |
| Neutrophil Infiltration (in vivo) | 0.1 - 10 ng/mouse | Dose-dependent reduction of PMN infiltration in zymosan-induced peritonitis. | [7][14] |
| Anti-inflammatory Cytokine Production | 40 µM | Reduced PM10-induced IL-6 expression in human keratinocytes. | [4] |
| Pain Reduction | IC50 of 0.49 ± 0.02 nM | Inhibited capsaicin-induced inward currents in neurons. | [7] |
Signaling Pathways and Experimental Workflows
Maresin 1 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 6. Maresin - Wikipedia [en.wikipedia.org]
- 7. Scholars@Duke publication: Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain. [scholars.duke.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [cora.ucc.ie]
- 11. Identification and actions of the maresin 1 metabolome in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maresin 1 Biosynthesis and Proresolving Anti-infective Functions with Human-Localized Aggressive Periodontitis Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maresin 1 repletion improves muscle regeneration after volumetric muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 7(S)-Maresin 1 Signaling Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the signaling pathways of 7(S)-Maresin 1 (7(S)-MaR1), a specialized pro-resolving mediator with potent anti-inflammatory properties. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stereoisomer of Maresin 1, a potent anti-inflammatory and pro-resolving lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It plays a crucial role in the resolution of inflammation. 7(S)-MaR1 is known to exert its effects through interaction with specific cell surface receptors, such as the Leucine-rich repeat-containing G-protein coupled receptor 6 (LGR6), initiating downstream signaling cascades.[2][3]
Q2: What are the known downstream signaling pathways activated by this compound?
A2: 7(S)-MaR1 signaling is multifaceted. Upon binding to its receptor, it can modulate several key intracellular pathways. This includes the p38/ERK/NF-κB signaling cascade, which is pivotal in regulating the expression of inflammatory cytokines. Additionally, 7(S)-MaR1 has been shown to influence intracellular cyclic AMP (cAMP) levels and the production of reactive oxygen species (ROS).[4][5]
Q3: What is the optimal in vitro concentration range for this compound?
A3: The optimal concentration of 7(S)-MaR1 for in vitro studies typically falls within the nanomolar range. Most studies report effective concentrations between 1 nM and 100 nM.[3][6] However, it is always recommended to perform a dose-response curve for your specific cell type and assay to determine the optimal concentration.
Q4: How should this compound be stored and handled?
A4: this compound is a lipid, and like many lipid mediators, it is susceptible to degradation. It should be stored at -80°C in an organic solvent such as ethanol. For experiments, prepare fresh dilutions in your assay buffer immediately before use to minimize degradation and potential issues with solubility in aqueous solutions.
Troubleshooting Guides
Calcium Mobilization Assay
| Problem | Possible Cause | Solution |
| No response or weak signal upon 7(S)-MaR1 stimulation | 1. Receptor Expression: Low or no expression of the 7(S)-MaR1 receptor (e.g., LGR6) in the cell line. 2. G-protein Coupling: The receptor may not be efficiently coupled to the Gαq pathway required for calcium mobilization. 3. Ligand Degradation: 7(S)-MaR1 may have degraded. 4. Incorrect Assay Buffer: Components in the buffer may be interfering with the assay. | 1. Verify Receptor Expression: Confirm receptor expression via qPCR or Western blot. 2. Use Promiscuous G-protein: Co-transfect cells with a promiscuous G-protein like Gα16 or a chimeric Gαq/i to redirect signaling to the calcium pathway. 3. Fresh Ligand Preparation: Prepare fresh dilutions of 7(S)-MaR1 immediately before the experiment. 4. Optimize Buffer: Use a simple buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. |
| High background fluorescence | 1. Dye Overloading: Too much calcium-sensitive dye was loaded into the cells. 2. Cell Death: Cells are unhealthy or dying, leading to leaky membranes. | 1. Optimize Dye Concentration: Perform a titration to find the optimal dye concentration. 2. Check Cell Viability: Ensure cells are healthy and not overgrown before starting the assay. |
| Inconsistent results between wells | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Inaccurate Pipetting: Variation in the volume of ligand or dye added. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before plating. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. |
cAMP Assay
| Problem | Possible Cause | Solution |
| No change in cAMP levels after 7(S)-MaR1 treatment | 1. Receptor Coupling: The 7(S)-MaR1 receptor in your cell line may not be coupled to Gαs or Gαi proteins. 2. Phosphodiesterase (PDE) Activity: High PDE activity in the cells is rapidly degrading cAMP. | 1. Confirm G-protein Coupling: Test for Gαs or Gαi coupling. 2. Use a PDE Inhibitor: Include a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthone) in your assay buffer. |
| High basal cAMP levels | 1. Constitutive Receptor Activity: The receptor may have high basal activity. 2. Prolonged PDE Inhibitor Incubation: Incubating with a PDE inhibitor for too long can elevate basal cAMP. | 1. Use Inverse Agonist: If available, use an inverse agonist to reduce basal signaling. 2. Optimize Incubation Time: Reduce the pre-incubation time with the PDE inhibitor. |
| High variability between replicates | 1. Cell Handling: Inconsistent cell treatment and lysis. 2. Assay Kit Performance: Issues with the cAMP assay kit components. | 1. Standardize Protocol: Ensure consistent cell handling, especially during lysis. 2. Check Kit Controls: Run the positive and negative controls provided with the kit to verify its performance. |
Western Blot for p-ERK
| Problem | Possible Cause | Solution |
| Weak or no p-ERK signal | 1. Suboptimal Stimulation Time: The time point for measuring ERK phosphorylation may be incorrect. 2. Phosphatase Activity: Phosphatases in the cell lysate have dephosphorylated p-ERK. 3. Low Protein Concentration: Insufficient protein loaded on the gel. | 1. Perform a Time-Course Experiment: Check p-ERK levels at multiple time points (e.g., 5, 15, 30, 60 minutes) after 7(S)-MaR1 stimulation. 2. Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice. 3. Quantify Protein: Perform a protein quantification assay (e.g., BCA) to ensure equal loading. |
| High background on the blot | 1. Insufficient Blocking: The membrane was not blocked adequately. 2. Antibody Concentration Too High: The primary or secondary antibody concentration is too high. | 1. Optimize Blocking: Block for at least 1 hour at room temperature with 5% BSA in TBST. Avoid using milk for phosphoprotein detection. 2. Titrate Antibodies: Perform an antibody titration to find the optimal concentration. |
| Multiple non-specific bands | 1. Antibody Specificity: The primary antibody may not be specific for p-ERK. 2. Protein Degradation: Proteases have degraded the proteins in the sample. | 1. Use a Validated Antibody: Ensure you are using an antibody validated for your application. 2. Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer. |
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium levels in response to 7(S)-MaR1.
-
Cell Preparation:
-
Seed cells (e.g., HEK293T transiently expressing LGR6 and Gα16) in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Assay Procedure:
-
Prepare a 2X stock solution of this compound in HBSS with 20 mM HEPES.
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injector.
-
Measure the baseline fluorescence for 15-30 seconds.
-
Inject 100 µL of the 2X 7(S)-MaR1 solution into each well and continue to measure the fluorescence intensity for an additional 2-3 minutes.
-
As a positive control, use a known agonist for an endogenous receptor or a calcium ionophore like ionomycin.
-
cAMP Assay
This protocol measures changes in intracellular cAMP levels.
-
Cell Treatment:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Starve cells in serum-free media for 2-4 hours.
-
Pre-treat cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes.
-
Add varying concentrations of this compound and incubate for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Perform the cAMP measurement using a competitive immunoassay format (e.g., HTRF, ELISA, or LANCE).
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in your samples based on the standard curve.
-
Western Blot for Phospho-ERK
This protocol details the detection of phosphorylated ERK1/2.
-
Cell Stimulation and Lysis:
-
Grow cells to 80-90% confluency and serum-starve overnight.
-
Stimulate cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
| Reagent | Recommended Dilution | Incubation Time |
| Primary Antibody (p-ERK1/2) | 1:1000 | Overnight at 4°C |
| Primary Antibody (Total ERK1/2) | 1:1000 | 2 hours at RT |
| Secondary Antibody (HRP-conjugated) | 1:5000 - 1:10000 | 1 hour at RT |
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 2. Signaling pathways associated with Lgr6 to regulate osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maresin 1 attenuates mitochondrial dysfunction through the ALX/cAMP/ROS pathway in the cecal ligation and puncture mouse model and sepsis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maresin 1 repletion improves muscle regeneration after volumetric muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of 7(S)-Maresin 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of 7(S)-Maresin 1, ensuring consistent and reliable experimental outcomes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Maresin 1?
A1: this compound (7(S),14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid) is a stereoisomer of Maresin 1 (MaR1; 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid).[1][2] Both are specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA) that play crucial roles in the resolution of inflammation.[3][4] The key difference lies in the stereochemistry at the 7th carbon position. This structural difference can lead to variations in biological activity, with MaR1 often exhibiting greater potency in certain assays.[2]
Q2: What are the primary causes of batch-to-batch variability in this compound?
A2: Batch-to-batch variability of this compound can arise from several factors during its synthesis, purification, and handling:
-
Stereochemical Purity: The stereoselective synthesis of this compound is complex.[5][6] Minor variations in reaction conditions can lead to the formation of other stereoisomers, impacting the overall purity and biological activity of the batch.
-
Chemical Purity: Impurities from starting materials, reagents, or side reactions during synthesis can be present in the final product.
-
Oxidation and Degradation: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation. Improper storage conditions (exposure to air, light, or high temperatures) can lead to degradation.
-
Quantification and Aliquoting Errors: Inaccurate determination of concentration and improper aliquoting can lead to significant variability in experimental results.
Q3: How should this compound be properly stored to ensure its stability?
A3: To maintain the integrity of this compound, it is crucial to store it under the following conditions:
-
Solvent: Store as a solution in a dry, inert solvent such as ethanol (B145695) or methyl acetate.
-
Temperature: Store at -80°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light.
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the expected biological activities of this compound?
A4: While often less potent than MaR1, this compound still possesses anti-inflammatory and pro-resolving properties. It has been shown to play a role in modulating inflammatory responses. For instance, it can influence cytokine expression and signaling pathways involved in inflammation.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no biological activity in vitro/in vivo. | Degradation of this compound: Improper storage, repeated freeze-thaw cycles, or exposure to oxygen. | 1. Verify storage conditions (-80°C, under inert gas, protected from light).2. Use a fresh, unopened aliquot for experiments.3. Perform a quality control check on the compound (see QC protocols below). |
| Incorrect concentration: Inaccurate initial quantification or dilution errors. | 1. Re-quantify the stock solution using UV-Vis spectrophotometry.2. Prepare fresh dilutions from the stock solution. | |
| Cell culture issues: Cell line viability, passage number, or serum effects. | 1. Check cell viability using trypan blue exclusion.2. Use cells within a consistent and low passage number range.3. Optimize serum concentration in media, as serum proteins may bind to the lipid mediator. | |
| Inconsistent results between different batches. | Variability in stereochemical purity: Different ratios of this compound to other stereoisomers. | 1. Request a certificate of analysis (CoA) from the supplier for each batch, detailing the stereochemical purity.2. If possible, perform chiral chromatography to assess the isomeric composition. |
| Presence of chemical impurities: Contaminants from the synthesis process. | 1. Review the CoA for chemical purity data (e.g., HPLC, LC-MS/MS).2. Consider purchasing from a reputable supplier with stringent quality control. | |
| Precipitate formation in the stock solution. | Low solubility at storage temperature: The compound may be coming out of solution at -80°C. | 1. Gently warm the vial to room temperature and vortex to redissolve the compound before use.2. Ensure the solvent is appropriate and of high purity. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₂O₄ |
| Molecular Weight | 360.5 g/mol |
| UV max (in Ethanol) | ~270 nm |
| Purity (Typical) | ≥95% (as specified by most commercial suppliers) |
| Storage Temperature | -80°C |
| Shipping Temperature | Dry Ice |
Table 2: Comparison of Biological Activity (Illustrative)
| Assay | Maresin 1 (MaR1) IC₅₀/EC₅₀ | This compound IC₅₀/EC₅₀ | Reference |
| Inhibition of PMN Infiltration (in vivo) | ~1 ng/mouse | Higher concentrations may be required | [2] |
| Stimulation of Macrophage Efferocytosis | ~1 nM | Less potent than MaR1 | [2] |
| Inhibition of TRPV1 Currents | IC₅₀ ~0.49 nM | Less potent than MaR1 | [2] |
Note: Specific activity can vary depending on the experimental model and conditions.
Experimental Protocols
Protocol 1: Quality Control of this compound Stock Solution
Objective: To verify the concentration and integrity of a this compound stock solution.
Materials:
-
This compound stock solution
-
Ethanol (UV grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilution of the this compound stock solution in ethanol to a final concentration within the linear range of the spectrophotometer (e.g., 1-10 µM).
-
Use ethanol as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted solution at its λmax (approximately 270 nm).
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance.
-
ε is the molar absorptivity (extinction coefficient). Note: The exact value should be obtained from the supplier or literature.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration.
-
-
Compare the calculated concentration with the expected concentration. A significant deviation may indicate degradation or solvent evaporation.
Protocol 2: In Vitro Macrophage Phagocytosis Assay
Objective: To assess the biological activity of different batches of this compound by measuring their effect on macrophage phagocytosis of apoptotic neutrophils.
Materials:
-
Human monocyte-derived macrophages (hMDMs) or a macrophage cell line (e.g., THP-1).
-
Human neutrophils.
-
This compound from different batches.
-
Fluorescent dye (e.g., CFDA-SE).
-
Apoptosis-inducing agent (e.g., UV irradiation or TNF-α/cycloheximide).
-
Flow cytometer.
Procedure:
-
Induce Neutrophil Apoptosis: Isolate human neutrophils and induce apoptosis.
-
Label Apoptotic Neutrophils: Label the apoptotic neutrophils with a fluorescent dye according to the manufacturer's protocol.
-
Macrophage Treatment: Plate hMDMs and treat with different batches of this compound (e.g., at 1, 10, 100 nM) or vehicle control for 15 minutes.
-
Co-incubation: Add the fluorescently labeled apoptotic neutrophils to the macrophages and co-incubate for 1 hour.
-
Analysis: Wash away non-phagocytosed neutrophils and analyze the percentage of fluorescent macrophages by flow cytometry.
-
Comparison: Compare the dose-response curves for each batch of this compound. Significant shifts in the curves indicate variability in biological activity.
Visualizations
Caption: Signaling pathway of this compound in inhibiting PM10-induced inflammation.
Caption: Workflow for assessing batch-to-batch variability of this compound.
Caption: Logical troubleshooting flow for inconsistent this compound results.
References
- 1. pnas.org [pnas.org]
- 2. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
Technical Support Center: Measurement of 7(S)-Maresin 1 in Biological Fluids
Welcome to the technical support center for the analysis of 7(S)-Maresin 1. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure accurate and reliable quantification of this potent pro-resolving mediator in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring this compound in biological fluids?
A1: The two main analytical techniques for the quantification of this compound are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the differentiation of Maresin 1 from its isomers.[1][2] ELISA kits offer a higher-throughput alternative, though they may have limitations regarding specificity.[3]
Q2: Why is sample preparation critical for accurate this compound analysis?
A2: Effective sample preparation is crucial for several reasons. This compound is often present at very low physiological concentrations (picomolar to nanomolar range) in complex biological fluids.[4] Therefore, sample preparation is necessary to isolate it from interfering substances like proteins and salts, and to concentrate it to a detectable level.[4] Solid-Phase Extraction (SPE) is the most common and robust method for extracting Maresin 1 and other lipid mediators from biological samples.[1][5]
Q3: How should biological samples be handled and stored to ensure the stability of this compound?
A3: Due to the instability of lipid mediators, proper sample handling is critical. Samples (e.g., plasma, serum, tissue homogenates) should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation.[4] For plasma collection, it is recommended to use EDTA or heparin as an anticoagulant.[6] Avoid repeated freeze-thaw cycles.[6] The addition of antioxidants, such as butylated hydroxytoluene (BHT), during the extraction process can also help prevent oxidative degradation.[4]
Q4: What are the key differences between quantifying this compound and its stereoisomer, 7(R)-Maresin 1?
A4: this compound and 7(R)-Maresin 1 (also known as Maresin 1) are stereoisomers, meaning they have the same chemical formula but a different spatial arrangement of atoms. This structural difference can lead to different biological activities. LC-MS/MS methods can be optimized to chromatographically separate these isomers, allowing for their individual quantification.[7] ELISA kits may exhibit cross-reactivity with different isomers, so it is crucial to check the kit's specificity.[3] For instance, one commercially available Maresin 1 ELISA kit shows 46% cross-reactivity with 7-epi-MaR1.[3]
Analytical Methods & Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific platform for the identification and quantification of specialized pro-resolving mediators like this compound.[1]
Experimental Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
-
Internal Standard Addition: To each sample, add a stable isotope-labeled internal standard (e.g., d5-RvD2, d4-LTB4) to account for sample loss during extraction and analysis.[8]
-
Protein Precipitation: Add two volumes of ice-cold methanol (B129727) to the sample to precipitate proteins.[8]
-
Incubation & Centrifugation: Incubate the samples at -20°C for 45 minutes, followed by centrifugation at 1,200 x g for 10 minutes at 4°C.[8]
-
Supernatant Collection: Collect the supernatant and reduce the methanol content using a stream of nitrogen gas.[8]
-
SPE Cartridge Conditioning: Equilibrate a C18 SPE cartridge with 3 mL of methanol followed by 6 mL of water.[8]
-
Sample Loading: Acidify the sample to pH 3.5 and load it onto the conditioned SPE cartridge.[8]
-
Washing: Wash the cartridge to remove impurities.
-
Elution: Elute the this compound and other lipid mediators with methanol or methyl formate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Quantitative Data for LC-MS/MS Methods
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM | [9] |
| On-column Detection Limit | 0.18–2.7 pg | [9] |
| Extraction Yield (SPE) | 65% - 98% | [7] |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying this compound. It is based on the principle of competitive inhibition.[10]
Experimental Protocol: Competitive ELISA
-
Plate Preparation: A microtiter plate is pre-coated with an antibody specific to Maresin 1.[6]
-
Sample/Standard Addition: Add standards or samples to the appropriate wells.[10]
-
Competitive Binding: A known amount of biotin-conjugated Maresin 1 is added. This competes with the Maresin 1 in the sample for binding to the antibody.
-
Incubation: The plate is incubated.
-
HRP Addition: Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and incubated.[10]
-
Substrate Addition: A TMB substrate solution is added, which will develop a color in proportion to the amount of HRP present.[6][10]
-
Stopping the Reaction: The reaction is stopped by adding a sulfuric acid solution.[10]
-
Measurement: The optical density (OD) is measured at 450 nm. The concentration of Maresin 1 in the samples is determined by comparing their OD to the standard curve.[6][10]
Quantitative Data for Commercially Available Maresin 1 ELISA Kits
| Parameter | Kit 1 (ELK Biotechnology) | Kit 2 (Cayman Chemical) | Kit 3 (Clinisciences) |
| Detection Range | 15.63-1000 pg/mL | 7.8-1,000 pg/ml | Not Specified |
| Sensitivity | 6.2 pg/mL | 15 pg/ml | 1.0 pg/mL |
| Assay Type | Competitive Inhibition | Competitive | Quantitative Competitive |
| Sample Types | serum, plasma, cell lysates, cell culture supernates, other biological fluids | human urine | Serum, plasma, cell culture supernatants, body fluid, tissue homogenate |
| Reference | [10] | [3] | [11] |
Note: Researchers are advised to validate results from ELISA with a secondary detection method like LC-MS/MS due to potential cross-reactivity and other limitations.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal (LC-MS/MS) | 1. Analyte Degradation2. Inefficient Extraction3. Ion Suppression from Matrix4. Insufficient Instrument Sensitivity | 1. Flash-freeze samples immediately after collection and store at -80°C. Add antioxidants (e.g., BHT) during extraction.[4]2. Optimize the SPE protocol (e.g., test different sorbents, pH, and elution solvents).[4]3. Improve sample cleanup to remove interfering matrix components. Optimize the LC gradient for better separation.[4]4. Use a more sensitive mass spectrometer or optimize the ion source conditions. |
| High Background Noise (LC-MS/MS) | 1. Contaminated Solvents or Reagents2. Matrix Effects3. Carryover from Previous Injections | 1. Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases regularly.[4]2. Employ a more rigorous sample cleanup protocol to minimize matrix interference.[4]3. Implement a thorough needle and column wash between sample injections. |
| Poor Peak Shape (LC-MS/MS) | 1. Inappropriate LC Column Chemistry2. Suboptimal Mobile Phase Composition3. Sample Overload | 1. Use a column specifically designed for lipid analysis (e.g., C18).[4]2. Optimize the mobile phase composition, pH, and gradient. Adding a small amount of acid (e.g., formic acid) can improve peak shape.[4]3. Dilute the sample or inject a smaller volume. |
| High Variability in ELISA Results | 1. Inconsistent Pipetting2. Inadequate Washing3. Temperature Fluctuations during Incubation | 1. Use calibrated pipettes and ensure consistent technique.2. Ensure all wells are washed thoroughly and consistently between steps.3. Use a temperature-controlled incubator and avoid opening it frequently. |
| Low Signal in ELISA | 1. Inactive Reagents2. Incorrect Incubation Times or Temperatures3. Low Analyte Concentration | 1. Check the expiration dates of all kit components. Store reagents as recommended.2. Follow the kit protocol precisely for all incubation steps.3. Concentrate the sample before analysis if the expected concentration is below the detection limit of the kit. |
Biosynthesis of Maresin 1
Maresin 1 is synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) primarily in macrophages.[12] The biosynthesis is initiated by the enzyme 12-lipoxygenase (12-LOX), which converts DHA into 14-hydroperoxy-docosahexaenoic acid (14-HpDHA).[12] This intermediate is then converted to a 13S,14S-epoxide, which is subsequently hydrolyzed to form 7(R)-Maresin 1.[12][13]
Caption: Simplified biosynthetic pathway of Maresin 1 from DHA.
References
- 1. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluating lipid mediator structural complexity using ion mobility spectrometry combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Human Maresin 1 (MaR1) Elisa Kit – AFG Scientific [afgsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and actions of the maresin 1 metabolome in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human MaR1(Maresin 1) ELISA Kit [elkbiotech.com]
- 11. MBS7269264-96 | Human maresin 1 ELISA Kit Clinisciences [clinisciences.com]
- 12. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 13. pnas.org [pnas.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of 7(S)-Maresin 1 versus Maresin 1 (7R)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two key stereoisomers of Maresin 1: the naturally occurring and more potent 7(R)-Maresin 1 (MaR1) and its epimer, 7(S)-Maresin 1. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the distinct signaling pathways associated with each molecule.
Data Presentation: Quantitative Comparison of Bioactivities
The following table summarizes the known quantitative and qualitative differences in the bioactivity of this compound and Maresin 1 (7R). Maresin 1 (7R) consistently demonstrates higher potency across a range of pro-resolving and anti-inflammatory assays.
| Biological Activity | This compound | Maresin 1 (7R) | Reference |
| Inhibition of Neutrophil (PMN) Infiltration | Active, but less potent than Maresin 1 (7R) | ~50-80% inhibition at 10 ng/mouse | [1][2] |
| Enhancement of Macrophage Phagocytosis/Efferocytosis | Active, but less potent than Maresin 1 (7R) | More potent than Resolvin D1 at 1 nM | [1][2] |
| Inhibition of TRPV1 Currents | Less potent than Maresin 1 (7R) | IC₅₀ = 0.49 ± 0.02 nM (for capsaicin-induced currents) | [1] |
Key Experimental Protocols
Detailed methodologies for the primary assays used to differentiate the bioactivities of this compound and Maresin 1 (7R) are provided below.
Murine Peritonitis Model for Neutrophil Infiltration
This in vivo assay assesses the ability of the Maresin 1 isomers to limit the influx of neutrophils into an inflamed peritoneal cavity.
Protocol:
-
Animal Model: Male FVB mice (6-8 weeks old) are used.
-
Induction of Peritonitis: Inflammation is induced by an intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in saline).
-
Treatment: Immediately following zymosan A injection, mice are administered either vehicle (saline), this compound, or Maresin 1 (7R) at specified doses (e.g., 0.1, 1, 10 ng/mouse) via i.p. injection.
-
Peritoneal Lavage: At a predetermined time point (e.g., 4 hours) post-injection, mice are euthanized, and the peritoneal cavity is washed with 5 mL of ice-cold phosphate-buffered saline (PBS) containing 3 mM EDTA.
-
Cell Quantification: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer.
-
Differential Cell Count: Cytospin preparations of the lavage fluid are stained with Wright-Giemsa stain. The number of neutrophils is determined by counting at least 300 cells under light microscopy and expressed as a percentage of the total leukocyte count.
-
Data Analysis: The reduction in neutrophil infiltration in treated groups is calculated relative to the vehicle-treated control group.
Macrophage Phagocytosis/Efferocytosis Assay
This in vitro assay evaluates the capacity of the Maresin 1 isomers to enhance the engulfment of apoptotic cells (efferocytosis) or other particles by macrophages.
Protocol:
-
Macrophage Isolation and Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified and differentiated into macrophages by culturing in RPMI 1640 medium supplemented with 10% fetal bovine serum and M-CSF for 7 days.
-
Preparation of Apoptotic Neutrophils: Human neutrophils are isolated from healthy donor blood. Apoptosis is induced by UV irradiation or by incubation in serum-free medium for 18 hours. Apoptotic neutrophils are then labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Phagocytosis Assay: Differentiated macrophages are plated in 24-well plates. The cells are pre-treated with vehicle, this compound, or Maresin 1 (7R) at various concentrations (e.g., 0.1, 1, 10 nM) for 15 minutes at 37°C.
-
Co-incubation: Labeled apoptotic neutrophils are added to the macrophage cultures at a ratio of 5:1 (neutrophils to macrophages) and co-incubated for 1 hour at 37°C.
-
Quantification: Non-ingested neutrophils are removed by washing with cold PBS. The percentage of macrophages that have engulfed fluorescently labeled neutrophils is determined by flow cytometry or fluorescence microscopy.
-
Data Analysis: The enhancement of phagocytosis is calculated as the percentage increase in phagocytosis in treated groups compared to the vehicle control.
Inhibition of TRPV1 Currents in Dorsal Root Ganglion (DRG) Neurons
This electrophysiological assay measures the ability of the Maresin 1 isomers to inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, a key mediator of pain signaling.
Protocol:
-
DRG Neuron Culture: Dorsal root ganglia are dissected from adult mice and enzymatically dissociated to obtain primary sensory neurons. Neurons are plated on glass coverslips and cultured for 24-48 hours.
-
Whole-Cell Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed on small-diameter DRG neurons (a population known to express TRPV1).
-
TRPV1 Activation: TRPV1 currents are evoked by the application of capsaicin (B1668287) (100 nM), a specific TRPV1 agonist.
-
Inhibition Assay: After establishing a stable baseline capsaicin-evoked current, this compound or Maresin 1 (7R) is co-applied with capsaicin at varying concentrations.
-
Data Acquisition and Analysis: The peak amplitude of the inward current is measured before and after the application of the Maresin 1 isomers. The percentage of inhibition is calculated, and a dose-response curve is generated to determine the IC₅₀ value.
Signaling Pathways
The distinct stereochemistry of this compound and Maresin 1 (7R) leads to the activation of different signaling cascades, as illustrated in the diagrams below.
Maresin 1 (7R) Signaling Pathway
Maresin 1 (7R) primarily signals through the G-protein coupled receptor LGR6, leading to the activation of pro-resolving and anti-inflammatory responses. This can involve the modulation of intracellular cyclic AMP (cAMP) levels and the inhibition of the pro-inflammatory transcription factor NF-κB.
Caption: Signaling pathway of Maresin 1 (7R) via the LGR6 receptor.
This compound Signaling Pathway
In contrast, this compound has been shown to exert its anti-inflammatory effects in keratinocytes by modulating pathways involving reactive oxygen species (ROS) and the MAP kinases p38 and ERK, ultimately leading to the inhibition of NF-κB.
Caption: Signaling pathway of this compound in keratinocytes.
References
A Comparative Guide to 7(S)-Maresin 1 and the Resolvin D Series: Potent Regulators of Inflammation and Tissue Repair
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 7(S)-Maresin 1 and the Resolvin D series, two major families of specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA). Both classes of molecules are at the forefront of inflammation research, offering novel therapeutic avenues by actively orchestrating the resolution of inflammation rather than simply suppressing it. This document summarizes their distinct and overlapping functions, signaling pathways, and mechanisms of action, supported by experimental data and detailed protocols.
Overview: Biosynthesis and Molecular Receptors
Resolvins of the D-series (RvDs) and Maresins (MaRs) are biosynthesized from the omega-3 fatty acid DHA through distinct enzymatic pathways, particularly during the resolution phase of acute inflammation.[1][2]
-
Resolvin D Series (RvD1-RvD6): The biosynthesis of RvD1 and RvD2 is initiated by the enzyme 15-lipoxygenase (15-LOX) followed by the action of 5-lipoxygenase (5-LOX).[3] Aspirin-triggered (AT) forms are generated when cyclooxygenase-2 (COX-2) is acetylated by aspirin.[4] RvDs exert their effects by binding to specific G-protein coupled receptors (GPCRs). RvD1 signals through ALX/FPR2 and GPR32, while RvD2 utilizes GPR18.[5][6]
-
Maresin 1 (MaR1): MaR1 is synthesized in macrophages via the 12-lipoxygenase (12-LOX) enzyme, which converts DHA into a 13S,14S-epoxy-maresin intermediate that is subsequently hydrolyzed to form MaR1 (7R,14S-dihydroxy-DHA).[7][8] this compound is a stereoisomer of the naturally occurring 7(R)-MaR1.[9][10] While its specific high-affinity receptor is still under investigation, MaR1's actions include the modulation of the transient receptor potential vanilloid 1 (TRPV1) channel and various intracellular signaling cascades.[11]
Signaling Pathways: A Visual Comparison
The activation of their respective receptors triggers downstream signaling cascades that ultimately orchestrate the resolution of inflammation. Key pathways include the PI3K/Akt, MEK/ERK, and NF-κB pathways. RvD1, RvD2, and MaR1 have all been shown to inhibit pro-inflammatory signaling by inducing the phosphorylation and inactivation of GSK3β.[12]
Comparative Efficacy: Quantitative Data
The following tables summarize quantitative data from various experimental models, comparing the effects of this compound and members of the Resolvin D series.
Table 1: Anti-Inflammatory and Pro-Resolving Effects
| Parameter | Model System | This compound Effect | Resolvin D Series Effect | Reference |
| Neutrophil Infiltration | Murine Zymosan Peritonitis | ↓ PMN numbers (50 ng/mouse) | RvD2: ↓ PMN numbers (50 ng/mouse) | [13] |
| Macrophage Efferocytosis | Human Macrophages | Potent stimulator; slightly more potent than RvD1 at 1 nM | RvD1: Potent stimulator | [11] |
| Macrophage Polarization | Murine Atherosclerosis / AAA | Promotes M2 phenotype | RvD2: Promotes M2 phenotype | [14][15][16] |
| Pro-inflammatory Cytokines | LPS-stimulated Human Monocytes | ↓ IL-1β, IL-8, TNF-α | RvD1 & RvD2: ↓ IL-1β, IL-8, TNF-α | [12] |
| Anti-inflammatory Cytokines | LPS-stimulated Human Monocytes | ↑ IL-10 | RvD1 & RvD2: ↑ IL-10 | [12] |
| Pain (Capsaicin-induced) | Primary Sensory Neurons | IC₅₀ = 0.49 ± 0.02 nM (for MaR1) | Not reported in these studies | [11] |
Table 2: Tissue Repair and Regeneration
| Parameter | Model System | This compound Effect | Resolvin D Series Effect | Reference |
| Tissue Regeneration | Planaria Surgical Injury | Accelerates head reappearance (1-100 nM) | Not reported in these studies | [11] |
| Keratinocyte Migration | Human Epidermal Keratinocytes | Not reported in these studies | RvD2: Enhances migration via PI3K-AKT-mTOR | [3] |
| VSMC Proliferation | Human Vascular Smooth Muscle Cells | Potent inhibitor | RvD1 & RvD2: Dose-dependent inhibition (IC₅₀ ≈ 0.1–1 nM) | [1][7] |
| VSMC Migration | Human Vascular Smooth Muscle Cells | Potent inhibitor | RvD1 & RvD2: Dose-dependent inhibition (IC₅₀ ≈ 0.1–1 nM) | [1][7] |
| Neointimal Hyperplasia | Rabbit Balloon Injury Model | Not reported in these studies | RvD2: Attenuated by 29% (at 28 days) | [1] |
| Atheroprogression | Apoe⁻/⁻ Mice | Prevents progression (in combination with RvD2) | RvD2: Prevents progression | [14] |
Key Functional Comparisons
-
Resolution of Inflammation: Both Maresin 1 and the Resolvin D series are potent regulators of acute inflammation. They limit neutrophil infiltration and stimulate the clearance of apoptotic cells and debris by macrophages, a process known as efferocytosis.[11][17] Notably, one study found Maresin 1 to be slightly more potent than RvD1 in stimulating efferocytosis by human macrophages at a concentration of 1 nM.[11]
-
Macrophage Polarization: A key mechanism for both families is their ability to shift macrophage phenotypes from a pro-inflammatory M1 state to an anti-inflammatory and pro-reparative M2 state.[14][15][18] This switch is crucial for dampening inflammation and promoting tissue healing.
-
Tissue Repair: Both mediator families show significant tissue-protective and regenerative actions. The Resolvin D series has been shown to expedite skin re-epithelialization and attenuate vascular injury.[1][3] Maresin 1 demonstrates potent regenerative capacity in models like planaria and is protective in spinal cord injury.[9][11] In a murine model of atherosclerosis, the combination of RvD2 and MaR1 halted disease progression by inducing a reparative macrophage phenotype that stimulated collagen synthesis in smooth muscle cells.[14]
-
Pain Control: Maresin 1 has a distinct and potent analgesic effect. It directly inhibits TRPV1 currents in sensory neurons, thereby reducing both inflammatory and neuropathic pain.[11] This is a key differentiator from the Resolvin D series, where analgesic effects are less prominently reported.
-
Adaptive Immunity: Recent studies show that RvD1, RvD2, and MaR1 can modulate T cell responses. They reduce cytokine production from activated CD8+ and CD4+ T helper cells (TH1 and TH17) and promote the generation of regulatory T cells (Tregs), suggesting a role in controlling chronic inflammation and autoimmunity.[19]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Murine Zymosan-Induced Peritonitis
This model is a standard for assessing the in vivo anti-inflammatory and pro-resolving actions of SPMs.
-
Animal Model: Male FVB or C57BL/6 mice (8-10 weeks old) are used.
-
SPM Administration: Mice receive an intraperitoneal (i.p.) injection of this compound, a Resolvin D series member (e.g., RvD2 at 50 ng/mouse), or vehicle control (saline with 0.1% ethanol).[13]
-
Induction of Peritonitis: 15 minutes after SPM administration, peritonitis is induced by i.p. injection of zymosan A (1 mg/mL in saline).[13]
-
Exudate Collection: At specific time points (e.g., 4, 12, 24, 48 hours), mice are euthanized. The peritoneal cavity is washed with 3-5 mL of cold PBS.
-
Cell Analysis: The peritoneal lavage fluid is collected, and the total leukocyte count is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa.
-
Data Analysis: The number of neutrophils is plotted over time to determine the maximal infiltration (Cmax) and the resolution interval (Ri), the time from Cmax to 50% reduction in neutrophils.
Protocol 2: Macrophage Phagocytosis Assay (In Vitro)
This assay quantifies the ability of SPMs to enhance the engulfment of particles by macrophages.
-
Macrophage Isolation: Human peripheral blood monocytes are isolated and differentiated into macrophages, or a murine macrophage cell line (e.g., J774) is used. Cells are plated in 24-well plates.[20]
-
SPM Treatment: Macrophages are pre-incubated with this compound, a Resolvin D series member, or vehicle control at desired concentrations (e.g., 1-100 nM) for 15-30 minutes at 37°C.
-
Phagocytosis Induction: Fluorescently labeled zymosan particles, E. coli, or apoptotic cells (e.g., neutrophils labeled with CFSE) are added to the macrophage cultures at a ratio of ~10:1.
-
Incubation: The co-culture is incubated for 60-90 minutes at 37°C to allow for phagocytosis.
-
Quenching and Washing: Extracellular fluorescence is quenched (e.g., with trypan blue), and non-ingested particles are removed by washing with cold PBS.
-
Quantification: The percentage of macrophages that have ingested particles and the number of particles per macrophage are quantified using fluorescence microscopy or flow cytometry.
Protocol 3: VSMC Transwell Migration Assay
This assay measures the effect of SPMs on vascular smooth muscle cell migration towards a chemoattractant.
-
Cell Culture: Human vascular smooth muscle cells (VSMCs) are cultured to sub-confluence and serum-starved for 24 hours before the assay.[1]
-
Assay Setup: A transwell insert with an 8-μm pore membrane is placed in a 24-well plate. The lower chamber is filled with serum-free media containing a chemoattractant (e.g., PDGF-BB at 50 ng/mL).[1]
-
Treatment: VSMCs are harvested, resuspended in serum-free media, and pre-treated with various concentrations of an SPM (e.g., RvD1 at 0.01-100 nM) or vehicle for 30 minutes.[1] The SPM is also added to the top and bottom wells.
-
Cell Seeding: The treated VSMC suspension is added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for 6-9 hours at 37°C to allow for migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Cells that have migrated to the lower surface are fixed, stained (e.g., with DAPI), and counted under a microscope.
Conclusion
Both this compound and the Resolvin D series are powerful endogenous mediators that actively drive the resolution of inflammation and promote tissue healing. While they share many functions, including the inhibition of neutrophil infiltration and the promotion of a pro-resolving M2 macrophage phenotype, key differences exist. The Resolvin D series acts through well-defined receptors (ALX/FPR2, GPR32, GPR18) and has demonstrated broad efficacy in models of vascular injury.[1][5][6] Maresin 1 exhibits particularly potent actions in stimulating macrophage efferocytosis and in pain resolution through a distinct mechanism involving TRPV1 channel inhibition.[11] The choice between targeting Maresin or Resolvin pathways may depend on the specific pathology, with Maresin-based therapies holding unique promise for conditions with a significant pain component. Further research into the specific receptors and downstream pathways for Maresins will continue to illuminate their unique therapeutic potential.
References
- 1. D-series resolvin attenuates vascular smooth muscle cell activation and neointimal hyperplasia following vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Resolvin D1 and D2 Reverse Lipopolysaccharide-Induced Depression-Like Behaviors Through the mTORC1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 8. pnas.org [pnas.org]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. D-series resolvins inhibit murine abdominal aortic aneurysm formation and increase M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pro-Resolving Ligands Orchestrate Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Effects of 7(S)-Maresin 1 in Neuropathic Pain: A Comparative Guide
An objective analysis of the performance of 7(S)-Maresin 1 against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound (MaR1), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has emerged as a promising therapeutic candidate for the management of neuropathic pain.[1][2] This guide provides a comprehensive comparison of MaR1's analgesic efficacy with other agents, supported by quantitative data from preclinical studies. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate a deeper understanding of its mechanism of action and to aid in the design of future research.
Comparative Analgesic Efficacy of Maresin 1
Multiple studies have demonstrated the potent analgesic effects of MaR1 in various rodent models of neuropathic pain, including Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL).[1][3][4][5] A key finding is that MaR1 not only alleviates pain but also promotes nerve regeneration, offering a dual benefit not observed with all conventional analgesics.[3][6][7]
Table 1: Comparison of Maresin 1 and Nerve Growth Factor (NGF) on Pain Thresholds in Naïve Mice
| Treatment (Intraplantar) | Mechanical Threshold (g) | Thermal Latency (s) |
| Saline (Vehicle) | No significant change | No significant change |
| MaR1 (50 ng) | No significant change | No significant change |
| NGF (50 ng) | Significantly decreased | Significantly decreased |
Data synthesized from studies demonstrating that unlike NGF, a neurotrophic factor sometimes used to promote nerve regeneration, MaR1 does not induce pain hypersensitivity upon administration.[3]
Table 2: Effect of Intrathecal Maresin 1 on Mechanical Allodynia and Thermal Hyperalgesia in a Chronic Constriction Injury (CCI) Mouse Model
| Treatment (Intrathecal) | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Sham | Baseline | Baseline |
| CCI + Vehicle | Significantly decreased | Significantly decreased |
| CCI + MaR1 (10 ng) | Dose-dependent increase | Dose-dependent increase |
| CCI + MaR1 (100 ng) | Dose-dependent, significant increase | Dose-dependent, significant increase |
This table summarizes findings that intrathecal administration of MaR1 dose-dependently reverses mechanical allodynia and thermal hyperalgesia in a CCI model of neuropathic pain. The analgesic effects were observed to be rapid, occurring within one hour and lasting for over three hours.[3]
Table 3: Impact of Oral Maresin 1 on Mechanical Hypersensitivity in a Spared Nerve Injury (SNI) Mouse Model
| Treatment (Oral, Days 3-5 Post-SNI) | Mechanical Withdrawal Threshold (log10) - Day 7 | Mechanical Withdrawal Threshold (log10) - Day 11 |
| SNI + Vehicle | Decreased from baseline | Decreased from baseline |
| SNI + MaR1 | Increased by 18.4% vs. vehicle | Increased by 20.2% vs. vehicle |
This table highlights the efficacy of orally administered MaR1 in reducing mechanical hypersensitivity in the SNI model, with analgesic effects extending for several days beyond the treatment period.[1]
Molecular Mechanisms of Maresin 1 in Neuropathic Pain
MaR1 exerts its analgesic effects through a multi-pronged mechanism primarily centered on resolving neuroinflammation.[1][3][4] Key actions include the inhibition of glial cell (microglia and astrocyte) activation, reduction of pro-inflammatory cytokine production, and modulation of neuronal signaling pathways.[1][3][4]
Table 4: Effect of Maresin 1 on Pro-inflammatory Cytokine Levels in the Spinal Cord
| Cytokine | CCI Model (Local MaR1) | SNL Model (Intrathecal MaR1) | SNI Model (Oral MaR1) |
| IL-1β | Significantly suppressed | Significantly decreased | No significant change |
| IL-6 | Significantly suppressed | Significantly decreased | No significant change |
| TNF-α | Significantly suppressed | Significantly decreased | Not reported |
This table compares the anti-inflammatory effects of MaR1 across different neuropathic pain models and administration routes, showing a consistent reduction in key pro-inflammatory cytokines in the spinal cord.[3][4][5]
Table 5: Effect of Maresin 1 on Glial Cell Activation Markers in the Spinal Cord
| Marker | Neuropathic Pain Model | Effect of MaR1 |
| IBA-1 (Microglia) | Nerve Crush, SNL, SNI | Repressed/Decreased |
| GFAP (Astrocytes) | Nerve Crush, SNL, SNI | Repressed/Decreased |
This table illustrates the consistent inhibitory effect of MaR1 on the activation of microglia and astrocytes in the spinal cord following nerve injury.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Neuropathic Pain Animal Models
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression, which mimics some aspects of human neuropathic pain.[8]
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact. This produces a very reproducible and long-lasting hypersensitivity.[8]
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or more spinal nerves, resulting in robust and persistent pain behaviors.[8]
Behavioral Assays for Pain Assessment
-
Mechanical Allodynia: This is assessed using von Frey filaments, which are applied to the plantar surface of the hind paw with increasing force to determine the paw withdrawal threshold. A lower threshold indicates increased sensitivity to a non-noxious stimulus.[9][10]
-
Thermal Hyperalgesia: The Hargreaves test is commonly used to measure the paw withdrawal latency in response to a radiant heat source applied to the plantar surface of the hind paw. A shorter latency suggests an increased sensitivity to a noxious heat stimulus.[9][10]
Molecular and Cellular Analyses
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in spinal cord tissue.[3]
-
Immunofluorescence: Employed to visualize and quantify the expression of glial activation markers, such as IBA-1 for microglia and GFAP for astrocytes, in spinal cord sections.[3][5]
-
Western Blot: Utilized to determine the protein levels of components of signaling pathways, such as PI3K, AKT, mTOR, and NF-κB.[3][4]
-
ELISA: Used to quantify the protein concentrations of pro-inflammatory cytokines in spinal cord tissue homogenates.[4]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Maresin 1 and a typical experimental workflow for evaluating its analgesic effects.
Caption: Experimental workflow for assessing MaR1's analgesic effects.
Caption: MaR1's anti-inflammatory signaling pathway in neuropathic pain.
Caption: MaR1's pro-regenerative PI3K-AKT-mTOR signaling pathway.
References
- 1. The pro-resolving lipid mediator Maresin 1 ameliorates pain responses and neuroinflammation in the spared nerve injury-induced neuropathic pain: A study in male and female mice | PLOS One [journals.plos.org]
- 2. Maresin 1 Attenuates Radicular Pain Through the Inhibition of NLRP3 Inflammasome-Induced Pyroptosis via NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin 1 promotes nerve regeneration and alleviates neuropathic pain after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pro-resolving lipid mediator Maresin 1 ameliorates pain responses and neuroinflammation in the spared nerve injury-induced neuropathic pain: A study in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maresin 1 promotes nerve regeneration and alleviates neuropathic pain after nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 9. ojs.ikm.mk [ojs.ikm.mk]
- 10. researchgate.net [researchgate.net]
The Neuroprotective Landscape: A Comparative Analysis of 7(S)-Maresin 1 and Other Specialized Pro-Resolving Mediators
A deep dive into the neuroprotective functionalities of Specialized Pro-Resolving Mediators (SPMs), this guide offers a comparative analysis of 7(S)-Maresin 1 against other key SPMs like resolvins, protectins, and lipoxins. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the therapeutic potential of these lipid mediators in neurological disorders.
Specialized pro-resolving mediators are a class of lipid mediators derived from polyunsaturated fatty acids that play a crucial role in the resolution of inflammation.[1][2][3] Their involvement in mitigating neuroinflammation and promoting tissue repair has positioned them as promising therapeutic candidates for a range of neurodegenerative diseases and acute brain injuries.[4][5] This guide focuses on the comparative neuroprotective functions of this compound (MaR1) and other well-characterized SPMs, including Resolvin D1 (RvD1), Neuroprotectin D1 (NPD1), and Lipoxin A4 (LXA4).
Comparative Efficacy in Neuroprotection
While direct head-to-head studies comparing the neuroprotective potency of all major SPMs in a single model are limited, a growing body of evidence allows for a cross-study comparison of their effects in various models of neurological damage, including stroke, traumatic brain injury (TBI), spinal cord injury (SCI), and neurodegenerative diseases like Alzheimer's disease (AD).
Quantitative Assessment of Neuroprotective Outcomes
The following table summarizes key quantitative data from various studies, showcasing the neuroprotective effects of this compound and other SPMs across different experimental models.
| Mediator | Model of Neurological Damage | Key Neuroprotective Outcomes | Reference |
| This compound (MaR1) | Cerebral Ischemia/Reperfusion (Mouse) | Reduced infarct size, diminished neurological defects, decreased pro-inflammatory cytokines (IL-1, IL-6, TNF-α).[6] | [6] |
| Spinal Cord Injury (Mouse) | Reduced macrophage accumulation, enhanced neutrophil phagocytosis, decreased levels of CXCL1, CXCL2, CCL3, CCL4, IL-6, and CSF3.[7][8] | [7][8] | |
| Alzheimer's Disease (Mouse Model) | Improved cognitive function, suppressed neuroinflammation by modulating autophagy.[9] | [9] | |
| Sepsis-Associated Encephalopathy (Mouse) | Alleviated neuroinflammation and cognitive decline, regulated microglial activation.[10] | [10] | |
| Resolvin D1 (RvD1) | Traumatic Brain Injury (Mouse) | Ameliorated cognitive impairment, suppressed gliosis, alleviated neuronal loss in the hippocampus.[11] | [11] |
| Focal Brain Damage (Rat) | Promoted functional recovery, reduced microglial and astrocyte activation, impaired inflammatory-induced neuronal cell death.[12] | [12] | |
| Subarachnoid Hemorrhage (Rat) | Improved neurological function, reduced neuroinflammation and BBB disruption.[13] | [13] | |
| Neuroprotectin D1 (NPD1) | Experimental Stroke (Rat) | In combination with RvD1, improved behavioral outcomes.[14] | [14] |
| Oxidative Stress in Retinal Pigment Epithelial Cells | Protected against oxidative stress-triggered apoptosis.[15] | [15] | |
| Brain Ischemia Reperfusion | Decreased infarct size and inhibited polymorphonuclear leukocyte infiltration.[16] | [16] | |
| Lipoxin A4 (LXA4) | Traumatic Brain Injury (Mouse) | Decreased BBB permeability, attenuated brain edema, and reduced lesion volume.[17] | [17] |
| Subarachnoid Hemorrhage (Rat) | Reduced brain edema and BBB permeability, improved neurological functions.[18] | [18] | |
| Intracerebral Hemorrhage (Rat) | Reduced early brain injury and protected the BBB.[19] | [19] |
Signaling Pathways in Neuroprotection
The neuroprotective actions of these SPMs are mediated through the activation of specific G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling pathways that control inflammation, cell survival, and phagocytosis.
This compound (MaR1) Signaling
MaR1 is known to exert its effects through receptors like LGR6 and RORα.[20] Its neuroprotective signaling cascade often involves the activation of pro-survival pathways and the inhibition of pro-inflammatory transcription factors. In a model of cerebral ischemia/reperfusion, MaR1's protective effects are dependent on the activation of SIRT1 signaling, which in turn down-regulates acetylated NF-κB and reduces the expression of pro-inflammatory cytokines.[6]
Caption: this compound signaling pathway in neuroprotection.
Comparative SPM Signaling Pathways
While sharing the common goal of resolving inflammation, different SPMs utilize distinct receptor-mediated pathways. Resolvin D1 often signals through the ALX/FPR2 and GPR32 receptors, leading to the downregulation of NF-κB and subsequent reduction in pro-inflammatory cytokine production.[5][21] Lipoxin A4 also utilizes the ALX/FPR2 receptor to inhibit inflammatory pathways, including the p38 MAPK pathway.[18][22] Neuroprotectin D1's mechanisms include the inhibition of pro-inflammatory gene expression and the promotion of cell survival programs.[16][23]
Caption: Comparative overview of SPM signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols frequently employed in the assessment of SPM neuroprotective functions.
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
This widely used model mimics ischemic stroke in humans.
Caption: Workflow for the MCAO model of ischemic stroke.
Protocol Details:
-
Anesthesia: The animal (typically a mouse or rat) is anesthetized.
-
Surgical Procedure: The common carotid artery, external carotid artery, and internal carotid artery are surgically exposed. A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.
-
Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 60-90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
SPM Administration: The SPM or vehicle is administered, often intravenously or intracerebroventricularly, at a specific time point relative to the onset of ischemia or reperfusion.
-
Outcome Measures: Neurological function is assessed using standardized scoring systems. At the end of the experiment, the brain is harvested, sectioned, and stained (e.g., with TTC) to measure the infarct volume.
Traumatic Brain Injury (TBI) Model - Controlled Cortical Impact (CCI)
The CCI model is used to create a reproducible traumatic brain injury.
Protocol Details:
-
Anesthesia and Craniotomy: The animal is anesthetized, and a craniotomy is performed over the desired cortical region.
-
Impact: A pneumatically or electromagnetically driven impactor tip is used to strike the exposed dura at a specific velocity and depth.
-
SPM Administration: The SPM or vehicle is administered at a predetermined time post-injury.
-
Outcome Measures: Cognitive function is often assessed using behavioral tests like the Morris water maze.[24] Histological analysis is performed to evaluate lesion volume, neuronal loss, and gliosis.[11]
Assessment of Neuroinflammation
The anti-inflammatory effects of SPMs are a key aspect of their neuroprotective function.
Protocol Details:
-
Tissue Homogenization: Brain tissue from the region of interest is homogenized.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines are quantified using techniques such as ELISA or multiplex assays.[17][19][24]
-
Immunohistochemistry/Immunofluorescence: Brain sections are stained with antibodies against markers of microglial and astrocyte activation (e.g., Iba-1, GFAP) to visualize and quantify neuroinflammation.[10][25]
-
Western Blotting: Protein expression levels of key inflammatory signaling molecules (e.g., NF-κB, p38 MAPK) are measured.[24]
Conclusion
This compound and other SPMs, including resolvins, protectins, and lipoxins, demonstrate significant neuroprotective potential across a variety of preclinical models of neurological disorders. Their ability to modulate neuroinflammation, inhibit cell death, and promote tissue repair underscores their promise as therapeutic agents. While MaR1 shows robust protective effects, particularly through the SIRT1 pathway, other SPMs like RvD1 and LXA4 also exhibit potent neuroprotection via distinct signaling mechanisms, often converging on the inhibition of key pro-inflammatory pathways. Future research should focus on direct comparative studies to delineate the relative potencies and specific therapeutic niches for each of these fascinating pro-resolving mediators. Such studies will be instrumental in guiding the development of novel therapies for a range of devastating neurological conditions.
References
- 1. Specialized Pro-Resolving Mediators in Neuroinflammation: Overview of Studies and Perspectives of Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialized Pro-Resolving Mediators in Neuroinflammation: Overview of Studies and Perspectives of Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specialized Pro-Resolving Mediators in Neuroinflammation | Encyclopedia MDPI [encyclopedia.pub]
- 4. "Role of Specialized Pro-resolving Mediators in Reducing Neuroinflamm" by Jana Ponce, Arzu ulu et al. [digitalcommons.unl.edu]
- 5. Frontiers | Role of Specialized Pro-resolving Mediators in Reducing Neuroinflammation in Neurodegenerative Disorders [frontiersin.org]
- 6. Maresin 1 attenuates the inflammatory response and mitochondrial damage in mice with cerebral ischemia/reperfusion in a SIRT1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Maresin 1 Improves Cognitive Decline and Ameliorates Inflammation in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maresin 1 alleviates neuroinflammation and cognitive decline in a mouse model of cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1 ameliorates cognitive impairment following traumatic brain injury via protecting astrocytic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolvin D1 Halts Remote Neuroinflammation and Improves Functional Recovery after Focal Brain Damage Via ALX/FPR2 Receptor-Regulated MicroRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolvin D1 ameliorates Inflammation-Mediated Blood-Brain Barrier Disruption After Subarachnoid Hemorrhage in rats by Modulating A20 and NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 15. pnas.org [pnas.org]
- 16. Neuroprotectin D1-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipoxin A4 attenuates brain damage and downregulates the production of pro-inflammatory cytokines and phosphorylated mitogen-activated protein kinases in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipoxin A4 reduces inflammation through formyl peptide receptor 2 /p38MAPK signaling pathway in subarachnoid hemorrhage rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipoxin A4 Methyl Ester Reduces Early Brain Injury by Inhibition of the Nuclear Factor Kappa B (NF-κB)-Dependent Matrix Metallopeptidase 9 (MMP-9) Pathway in a Rat Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The pro-resolving lipid mediator Maresin 1 ameliorates pain responses and neuroinflammation in the spared nerve injury-induced neuropathic pain: A study in male and female mice | PLOS One [journals.plos.org]
- 21. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Lipoxins in the Nervous System: Brighter Prospects for Neuroprotection [frontiersin.org]
- 23. eurekaselect.com [eurekaselect.com]
- 24. Maresin 1 improves cognitive decline and ameliorates inflammation and blood-brain barrier damage in rats with chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The pro-resolving lipid mediator Maresin 1 ameliorates pain responses and neuroinflammation in the spared nerve injury-induced neuropathic pain: A study in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Binding of 7(S)-Maresin 1 to LGR6 and RORα Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding and functional activities of 7(S)-Maresin 1 on the LGR6 and RORα receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development endeavors.
Maresin 1 (MaR1), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has been identified as a key player in the resolution of inflammation. Its stereoisomer, this compound, is also of significant interest. Recent studies have identified the Leucine-rich repeat-containing G-protein-coupled receptor 6 (LGR6) and the Retinoic acid-related orphan receptor α (RORα) as receptors for Maresin 1, mediating its potent anti-inflammatory and pro-resolving effects.[1][2][3] This guide focuses on the current understanding of the interaction between this compound and these two distinct receptor types.
Quantitative Analysis of Receptor Binding and Activation
While direct quantitative binding data for this compound with LGR6 and RORα is limited in the current literature, studies on its 7R stereoisomer, Maresin 1, provide valuable insights. The interaction of Maresin 1 with LGR6 is known to be stereoselective, suggesting that the 7S isomer may exhibit different binding and activation properties.[4]
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| Maresin 1 (7R) | LGR6 | Impedance Sensing | EC50 | ~0.7 nM | [4] |
| Maresin 1 (7R) | RORα | Surface Plasmon Resonance | KD | Higher affinity than cholesterol sulfate | [5] |
Note: The table will be updated as more specific quantitative data for this compound becomes available.
Comparative Ligand Analysis
A variety of endogenous and synthetic ligands have been identified for both LGR6 and RORα, providing a basis for comparative studies.
| Receptor | Endogenous Ligands | Synthetic Ligands/Analogs |
| LGR6 | R-spondins (RSPO1-4), with RSPO2 showing the highest affinity.[4] | - |
| RORα | Cholesterol, Cholesterol Sulfate, 7-α-hydroxycholesterol, 7-β-hydroxycholesterol, 24-S-hydroxycholesterol.[6] | SR1078 (dual RORα/γ agonist), SR3335 (RORα selective inverse agonist), T0901317 (inverse agonist).[1][6][7] |
Signaling Pathways
The binding of Maresin 1 to LGR6 and RORα initiates distinct downstream signaling cascades that contribute to the resolution of inflammation.
LGR6 Signaling Pathway
Activation of the G-protein coupled receptor LGR6 by Maresin 1 leads to an increase in intracellular cyclic AMP (cAMP) levels.[4][8] This subsequently activates downstream effectors such as protein kinase A (PKA), which can phosphorylate various targets including the cAMP response element-binding protein (CREB), leading to the regulation of gene expression involved in pro-resolving functions.[1] Another important pathway activated by MaR1-LGR6 interaction involves the phosphorylation of extracellular signal-regulated kinase (ERK).[6][9] These signaling events ultimately enhance phagocytosis and efferocytosis in immune cells, key processes in clearing apoptotic cells and cellular debris during inflammation resolution.[4][6][9]
RORα Signaling Pathway
As a nuclear receptor, RORα functions as a ligand-activated transcription factor. Upon binding of Maresin 1, RORα translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes.[5] This interaction modulates the transcription of genes involved in the regulation of inflammation and metabolism. A key outcome of RORα activation by Maresin 1 is the promotion of M2 macrophage polarization, an anti-inflammatory phenotype crucial for tissue repair and resolution of inflammation.[10] Furthermore, a positive feedback loop has been identified where RORα upregulates the expression of 12-lipoxygenase (12-LOX), a key enzyme in the biosynthesis of Maresin 1.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize the interaction of ligands with LGR6 and RORα.
β-Arrestin Recruitment Assay (for LGR6)
This assay is used to determine the activation of G-protein coupled receptors like LGR6 upon ligand binding.
-
Cell Culture: CHO-K1 cells are stably transfected with a β-arrestin-enzyme fragment complementation system and human LGR6.
-
Assay Preparation: Cells are seeded in 96-well plates and incubated overnight.
-
Ligand Addition: this compound or other test compounds are added to the wells at various concentrations.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: A chemiluminescent substrate is added, and the luminescence is measured using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.
Radiolabeled Ligand Binding Assay (for LGR6)
This assay directly measures the binding of a radiolabeled ligand to its receptor.
-
Membrane Preparation: Membranes from cells overexpressing LGR6 are prepared.
-
Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled Maresin 1 (e.g., [³H]-Maresin 1) and varying concentrations of unlabeled this compound or other competitors.
-
Incubation and Separation: The reaction is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated to determine the binding affinity (Ki) of the test compounds.
Luciferase Reporter Gene Assay (for RORα)
This assay measures the transcriptional activity of the nuclear receptor RORα.
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with an expression vector for RORα and a reporter plasmid containing a luciferase gene under the control of a ROR response element (RORE).
-
Cell Treatment: Transfected cells are treated with this compound or other test compounds at various concentrations.
-
Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for changes in gene expression.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Normalization: Luciferase activity is often normalized to a co-transfected control (e.g., β-galactosidase) to account for variations in transfection efficiency.
Conclusion
The identification of LGR6 and RORα as receptors for Maresin 1 has opened new avenues for understanding the resolution of inflammation and for the development of novel therapeutics. While the specific binding characteristics of this compound to these receptors require further investigation, the available data on Maresin 1 provides a strong foundation for future studies. The experimental protocols and signaling pathway diagrams presented in this guide are intended to facilitate this research, ultimately contributing to the development of new strategies for treating inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Maresin-1 resolution with RORα and LGR6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maresin-1 and its receptors RORα/LGR6 as potential therapeutic target for respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A maresin 1/RORα/12-lipoxygenase autoregulatory circuit prevents inflammation and progression of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions [jci.org]
- 7. JCI - Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions [jci.org]
- 8. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Properties of 7(S)-Maresin 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of 7(S)-Maresin 1, an epimer of the well-characterized specialized pro-resolving mediator (SPM), Maresin 1 (MaR1). While extensive research has solidified the potent anti-inflammatory and pro-resolving activities of MaR1, data specifically on the 7(S) isomer is less abundant. This document summarizes the available experimental evidence, providing a framework for understanding its potential role and highlighting the importance of stereochemistry in its biological function.
Introduction to Maresins and Stereochemistry
Maresins are a class of lipid mediators derived from the omega-3 fatty acid docosahexaenoic acid (DHA), primarily biosynthesized by macrophages.[1][2][3] They play a crucial role in the resolution of inflammation, a process once thought to be passive but now understood to be an active, mediator-driven phenomenon.[4][5][6] The lead member of this family, Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid), exhibits potent anti-inflammatory and pro-resolving actions.[1][7] The stereochemistry of the hydroxyl groups, particularly at the 7-position, is critical for its biological activity. This guide focuses on the 7(S) epimer of Maresin 1, comparing its known anti-inflammatory effects to its more extensively studied 7(R) counterpart.
Comparative Anti-inflammatory Activity
Current research indicates that this compound possesses anti-inflammatory properties, though it is generally reported to be less potent than 7(R)-Maresin 1.[8][9] This difference in potency underscores the stereospecificity of the receptors and enzymes that mediate the actions of these molecules.
Key Anti-inflammatory Actions:
-
Inhibition of Neutrophil Infiltration: A hallmark of acute inflammation is the recruitment of neutrophils to the site of injury or infection. 7(R)-Maresin 1 is a potent inhibitor of neutrophil infiltration in various inflammatory models.[2][9] The 7(S) isomer, 7S,14S-diHDHA, has been shown to be less potent in this regard.[9]
-
Stimulation of Efferocytosis: The clearance of apoptotic cells by phagocytes, a process known as efferocytosis, is a critical step in the resolution of inflammation. 7(R)-Maresin 1 is a powerful enhancer of macrophage efferocytosis.[8] In direct comparison, the 7(S)-epimer was found to be only partially active in stimulating this process.[8]
-
Modulation of Pro-inflammatory Cytokines: 7(R)-Maresin 1 has been demonstrated to reduce the production of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][10] A study on this compound in human keratinocytes showed its ability to reduce PM10-induced IL-6 expression.
Quantitative Data Summary
The following tables summarize the known quantitative effects of Maresin 1 (7R) and available data for this compound. It is important to note the limited availability of direct comparative studies, which restricts a side-by-side quantitative analysis under identical experimental conditions.
Table 1: In Vivo Anti-inflammatory Effects
| Compound | Model | Dose | Effect | Reference |
| Maresin 1 (7R) | Zymosan-induced peritonitis (mouse) | 0.1 ng | Reduced PMN infiltration | [8] |
| 7S,14S-diHDHA | Zymosan-induced peritonitis (mouse) | Not specified | Less potent than MaR1 in reducing PMN infiltration | [9] |
Table 2: In Vitro Anti-inflammatory and Pro-resolving Effects
| Compound | Assay | Concentration | Effect | Reference |
| Maresin 1 (7R) | Macrophage efferocytosis | 1 nM | More potent agonist than Resolvin D1 | [8] |
| This compound | Macrophage efferocytosis | Not specified | Partially active compared to MaR1 | [8] |
| This compound | PM10-exposed keratinocytes | 20-40 µM | Decreased IL-6 mRNA levels |
Signaling Pathways
The anti-inflammatory actions of Maresins are mediated through specific signaling pathways.
This compound Signaling in Keratinocytes
In human keratinocytes exposed to particulate matter (PM10), this compound has been shown to exert its anti-inflammatory effects by modulating the ROS/p38/ERK/NF-κB signaling pathways, ultimately leading to a reduction in IL-6 expression.
Caption: this compound signaling pathway in PM10-exposed keratinocytes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory properties of Maresins.
Zymosan-Induced Peritonitis in Mice
This in vivo model is widely used to assess the anti-inflammatory and pro-resolving activity of compounds by measuring their ability to inhibit leukocyte infiltration into the peritoneal cavity.
Caption: Workflow for the zymosan-induced peritonitis model.
Detailed Methodology:
-
Animal Model: Male FVB or C57BL/6 mice (8-10 weeks old) are commonly used.
-
Compound Administration: Test compounds (e.g., this compound, Maresin 1, or vehicle) are administered via intraperitoneal (i.p.) injection at desired doses (e.g., 0.1-10 ng/mouse) 15-30 minutes prior to the inflammatory challenge.
-
Induction of Peritonitis: Zymosan A (from Saccharomyces cerevisiae) is suspended in sterile saline and injected i.p. (typically 1 mg/mouse).
-
Peritoneal Lavage: At a specified time point (e.g., 4 hours for peak neutrophil infiltration), mice are euthanized, and the peritoneal cavity is washed with 3-5 mL of sterile PBS or saline containing EDTA.
-
Cell Analysis: The collected lavage fluid is centrifuged. The cell pellet is resuspended, and total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Diff-Quik.
-
Mediator Analysis: The supernatant from the centrifuged lavage fluid can be used to measure the levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, KC/CXCL1) using ELISA or multiplex assays.
In Vitro Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Caption: Workflow for an in vitro neutrophil chemotaxis assay.
Detailed Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Preparation: Isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Compound Incubation: Neutrophils are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle for 15 minutes at 37°C.
-
Chemotaxis Setup: A chemoattractant (e.g., Leukotriene B4 at 10 nM or fMLP at 100 nM) is added to the lower wells of a Boyden chamber. The pre-incubated neutrophils are added to the upper chamber, which is separated by a porous polycarbonate membrane (e.g., 3-5 µm pore size).
-
Incubation: The chamber is incubated for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Quantification of Migration: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by lysing the migrated cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO), or by using a fluorescent dye and measuring fluorescence.
Macrophage Efferocytosis Assay
This assay measures the ability of a compound to enhance the engulfment of apoptotic cells by macrophages.
Detailed Methodology:
-
Macrophage Culture: Human peripheral blood monocytes are isolated and differentiated into macrophages over 7-10 days, or a macrophage-like cell line (e.g., THP-1) is used.
-
Induction of Apoptosis: Neutrophils are isolated and induced to undergo apoptosis by incubation overnight or by UV irradiation. Apoptosis is confirmed by Annexin V/Propidium Iodide staining and flow cytometry.
-
Labeling of Apoptotic Cells: Apoptotic neutrophils are labeled with a fluorescent dye (e.g., CFSE or pHrodo).
-
Efferocytosis Assay: Macrophages are pre-treated with the test compound (e.g., this compound) or vehicle for 15-30 minutes. The labeled apoptotic neutrophils are then added to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages) and co-incubated for a defined period (e.g., 60 minutes).
-
Quantification: Non-engulfed apoptotic cells are washed away. The percentage of macrophages that have engulfed apoptotic cells (phagocytic index) is determined by flow cytometry or fluorescence microscopy.
Conclusion and Future Directions
The available evidence suggests that this compound possesses anti-inflammatory properties, although it appears to be less potent than its 7(R) epimer, Maresin 1. The stereochemistry at the 7-position is a critical determinant of its biological activity, highlighting the specificity of the pro-resolving pathways.
The reproducibility of the specific anti-inflammatory effects of this compound is difficult to assess due to the limited number of published studies. The majority of research has focused on the more potent 7(R) isomer.
For researchers and drug development professionals, this underscores two important points:
-
The synthesis and evaluation of stereochemically pure isomers are paramount in the development of SPM-based therapeutics.
-
Further research is needed to fully characterize the biological activity and potential therapeutic utility of this compound and other Maresin isomers. Direct, quantitative comparisons in a range of in vitro and in vivo models will be essential to delineate their specific roles in the resolution of inflammation and to determine if they offer any unique therapeutic advantages.
This guide provides a snapshot of the current understanding of this compound's anti-inflammatory properties. As the field of resolution pharmacology continues to evolve, further studies will undoubtedly provide a more complete picture of the therapeutic potential of this and other specialized pro-resolving mediators.
References
- 1. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review [mdpi.com]
- 4. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [cora.ucc.ie]
- 9. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 7(S)-Maresin 1 and Lipoxin A4 in the Resolution of Peritonitis
An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of two key specialized pro-resolving mediators in inflammatory disease models.
The resolution of inflammation is a critical biological process, and its failure can lead to chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the return to tissue homeostasis. Among these, 7(S)-Maresin 1 (MaR1) and Lipoxin A4 (LXA4) have emerged as potent regulators of this process. This guide provides a head-to-head comparison of their performance, based on available preclinical data, in the context of peritonitis, a classic model of acute inflammation.
Comparative Efficacy in Murine Peritonitis Models
While direct head-to-head studies are limited, data from various preclinical studies using murine models of peritonitis allow for a comparative assessment of MaR1 and LXA4. Both molecules have demonstrated significant pro-resolving and anti-inflammatory effects.
Table 1: Comparison of in vivo effects in murine peritonitis models
| Parameter | This compound | Lipoxin A4 |
| Neutrophil Infiltration | Significantly reduced at doses as low as 0.1 ng/mouse. At 10 ng/mouse, it reduced PMN infiltration by as much as 50–80%.[1] | Significantly suppressed neutrophil recruitment into the peritoneal cavity at 4 hours after E. coli injection (1 mcg/mouse).[2] |
| Pro-inflammatory Cytokines | Reduces the production of pro-inflammatory mediators such as IL-1β, TNF-α, and IL-6.[3][4] | Decreased serum levels of IL-6 at 8 hours in E. coli-induced peritonitis.[2] Reduces expression of IL-1β and TNF-α.[5] |
| Bacterial Clearance | Reduces bacterial load in peritoneal lavage fluid and blood in a dose-dependent manner in a cecal ligation and puncture (CLP) model of sepsis.[4] | In a mouse model of E. coli peritonitis, resolvins (a related class of SPMs) stimulated phagocyte ingestion of the pathogen and reduced bacterial burden.[6] |
| Macrophage Efferocytosis | Enhances human macrophage uptake of apoptotic polymorphonuclear neutrophils (PMNs). At 1 nM, MaR1 was slightly more potent than resolvin D1 in stimulating human macrophage efferocytosis.[1] | Stimulates macrophage phagocytosis of apoptotic PMNs.[7] |
| Survival Rate | Significantly increased the 7-day survival rate in a dose-dependent manner in a CLP-induced sepsis model.[4] | No difference in the 2-day survival rate was observed in an E. coli-induced peritonitis model.[2] |
Signaling Pathways and Mechanisms of Action
MaR1 and LXA4 exert their pro-resolving effects through distinct and overlapping signaling pathways. Both ultimately lead to the dampening of pro-inflammatory signals and the promotion of resolution activities.
This compound Signaling
Maresin 1, derived from docosahexaenoic acid (DHA), is produced by macrophages.[8][9] It has been shown to exert its anti-inflammatory actions by reducing NF-κB activation.[3][8] In vascular cells, MaR1 reduces NOX expression and increases intracellular cAMP levels.[8] Some of its hepatoprotective effects are mediated through the ALX/FPR2 receptor (the same receptor for Lipoxin A4) and the Akt signaling pathway.[10]
References
- 1. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maresin1 prevents sepsis-induced acute liver injury by suppressing NF-κB/Stat3/MAPK pathways, mitigating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 9. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Resolving Power of 7(S)-Maresin 1 in Human Leukocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is a critical biological process, and its failure is a key component of many chronic diseases. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate this resolution. Among them, 7(S)-Maresin 1 (MaR1), a docosahexaenoic acid (DHA) derivative, has emerged as a potent regulator of human leukocyte function, promoting the clearance of inflammatory debris and pathogens. This guide provides a comparative analysis of 7(S)-MaR1's pro-resolving functions in human leukocytes, contrasting its efficacy with other well-characterized SPMs, namely Resolvin D1 (RvD1) and Protectin D1 (PD1).
Performance Comparison of Pro-Resolving Mediators on Human Leukocyte Functions
The pro-resolving actions of 7(S)-MaR1 have been quantified in several key assays involving human leukocytes. The following tables summarize its performance in comparison to other SPMs.
Table 1: Enhancement of Phagocytosis by Human Macrophages
| Mediator | Concentration | Target | % Enhancement of Phagocytosis (relative to control) | Citation |
| This compound | 0.01 - 10 nM | E. coli | Significant enhancement | [1] |
| This compound | 10 nM | Zymosan | ~60% | [2] |
| Resolvin D1 | 0.1 - 10 nM | Zymosan & Apoptotic PMNs | Dose-dependent enhancement | [3] |
| Maresin 2 | 10 pM | Zymosan | ~90% | [2] |
Table 2: Stimulation of Efferocytosis by Human Macrophages
| Mediator | Concentration | Target | Observation | Citation |
| This compound | 1 nM | Apoptotic Neutrophils | Slightly more potent than RvD1 | [4] |
| Resolvin D1 | 1 nM | Apoptotic Neutrophils | Potent enhancement | [4] |
Table 3: Inhibition of Neutrophil Chemotaxis
| Mediator | Concentration | Chemoattractant | % Inhibition of Chemotaxis (relative to control) | Citation |
| Resolvin D1 | 500 nM | fMLP | 30-70% | [5] |
| Resolvin E1 | 500 nM | fMLP | 30-70% | [5] |
| Protectin D1 | 10-100 nM | fMLP | 35-45% | [6] |
Table 4: Modulation of Inflammatory Cytokine Production in Human Monocytes/Macrophages
| Mediator | Concentration | Stimulus | Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) | Effect on Anti-inflammatory Cytokine (IL-10) | Citation | |---|---|---|---|---| | This compound | 1-100 nM | LPS | Suppression | Augmentation |[7] | | Resolvin D1 | 1-100 nM | LPS | Suppression | Augmentation |[7] | | Resolvin D2 | 1-100 nM | LPS | Suppression | Augmentation |[7] | | This compound | 150 nM | M. tuberculosis | Reduction of TNF-α | - |[8] | | Resolvin D1 | 100 nM | M. tuberculosis | Reduction of TNF-α | - |[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments cited in this guide.
Isolation of Human Peripheral Blood Leukocytes
Human peripheral blood mononuclear cells (PBMCs) and polymorphonuclear neutrophils (PMNs) are isolated from whole blood for various functional assays.
Materials:
-
Anticoagulated whole blood (e.g., with EDTA)
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque density gradient medium
-
Red blood cell (RBC) lysis buffer
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Sterile pipettes
-
Centrifuge
Protocol:
-
Dilute the anticoagulated whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a 50 mL centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma at the top, followed by a "buffy coat" of mononuclear cells (PBMCs), the Ficoll-Paque layer, and a pellet of granulocytes (including neutrophils) and red blood cells at the bottom.
-
Carefully aspirate and discard the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs and transfer to a new 15 mL centrifuge tube.
-
To isolate neutrophils, aspirate and discard the Ficoll-Paque layer and collect the granulocyte/RBC pellet.
-
Wash the collected PBMCs and the granulocyte pellet separately with PBS and centrifuge at 250 x g for 10 minutes.
-
For the granulocyte pellet, resuspend in RBC lysis buffer and incubate for 5-10 minutes at room temperature to lyse contaminating red blood cells.
-
Wash the neutrophils with PBS and centrifuge.
-
Resuspend the purified PBMC and neutrophil pellets in the appropriate buffer or media for downstream applications.
Macrophage Efferocytosis Assay of Apoptotic Neutrophils
This assay quantifies the engulfment of apoptotic neutrophils by macrophages, a key pro-resolving function.
Materials:
-
Isolated human monocytes (differentiated into macrophages) and neutrophils
-
Cell culture medium (e.g., RPMI-1640)
-
Fluorescent dye for labeling neutrophils (e.g., CFSE or pHrodo)
-
Apoptosis-inducing agent (e.g., UV irradiation or staurosporine)
-
This compound and other SPMs
-
96-well plates
-
Fluorescence microscope or flow cytometer
Protocol:
-
Induction of Neutrophil Apoptosis: Isolate human neutrophils and induce apoptosis by exposing them to UV irradiation or by treatment with an agent like staurosporine. Confirm apoptosis using methods such as annexin (B1180172) V staining.
-
Labeling of Apoptotic Neutrophils: Label the apoptotic neutrophils with a fluorescent dye according to the manufacturer's instructions.
-
Macrophage Culture: Culture human monocyte-derived macrophages in a 96-well plate.
-
Treatment with SPMs: Pre-incubate the macrophages with varying concentrations of this compound or other SPMs for a specified time (e.g., 15-30 minutes).
-
Co-incubation: Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a specific ratio (e.g., 5:1 neutrophils to macrophages).
-
Incubation: Incubate the co-culture for a defined period (e.g., 60 minutes) to allow for efferocytosis.
-
Washing: Gently wash the wells to remove non-engulfed neutrophils.
-
Quantification: Quantify the extent of efferocytosis by measuring the fluorescence of the macrophages using a fluorescence microscope (by counting the number of macrophages that have engulfed neutrophils) or by flow cytometry (by measuring the percentage of fluorescent macrophages).
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant, a process that is inhibited by pro-resolving mediators.
Materials:
-
Isolated human neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber or microfluidic device)
-
Chemoattractant (e.g., fMLP or IL-8)
-
This compound and other SPMs
-
Assay buffer
Protocol:
-
Neutrophil Preparation: Resuspend isolated human neutrophils in the assay buffer.
-
Treatment with SPMs: Pre-incubate the neutrophils with different concentrations of this compound or other SPMs.
-
Chemotaxis Setup:
-
Boyden Chamber: Place the chemoattractant in the lower chamber and the SPM-treated neutrophils in the upper chamber, separated by a porous membrane.
-
Microfluidic Device: Establish a stable gradient of the chemoattractant within the microfluidic channels and introduce the SPM-treated neutrophils.
-
-
Incubation: Incubate the chamber/device at 37°C for a specific duration (e.g., 60-90 minutes) to allow for neutrophil migration.
-
Quantification: Quantify the number of neutrophils that have migrated towards the chemoattractant. This can be done by staining and counting the cells on the lower side of the membrane in a Boyden chamber or by automated cell tracking in a microfluidic device.
-
Analysis: Calculate the percentage of inhibition of chemotaxis for each SPM concentration compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Biosynthesis of this compound
The production of Maresin 1 from DHA involves a series of enzymatic steps, which can occur within a single cell type or through transcellular biosynthesis involving platelets and neutrophils.[7]
Caption: Biosynthesis pathways of this compound.
This compound Signaling Pathway in Human Leukocytes
This compound exerts its pro-resolving functions by binding to the G protein-coupled receptor LGR6, initiating a downstream signaling cascade.[9][10]
Caption: this compound signaling cascade in leukocytes.
Experimental Workflow for Validating Pro-Resolving Functions
The overall process for assessing the pro-resolving functions of this compound involves several key stages, from leukocyte isolation to functional analysis.
Caption: Workflow for assessing SPM functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maresin 1 Activates LGR6 to Alleviate Neuroinflammation via the CREB/JMJD3/IRF4 Pathway in a Rat Model of Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Stereospecificity of 7(S)-Maresin 1 Actions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological actions of 7(S)-Maresin 1 and its stereoisomer, 7(R)-Maresin 1 (MaR1), supported by experimental data. The complete stereochemistry of the biologically active, endogenously produced Maresin 1 has been established as 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid.[1][2] This specific configuration is crucial for its potent pro-resolving and anti-inflammatory activities. Investigations into its stereoisomers have revealed a high degree of stereoselectivity in its biological functions, with the 7(R) configuration demonstrating significantly greater potency in key resolution-phase processes.[1][3]
Data Presentation: Potency Comparison
The following table summarizes the comparative potency of 7(R)-Maresin 1 and its 7(S)-isomer in key biological assays. The data highlights the stereospecific nature of Maresin 1's actions, where the spatial arrangement of the hydroxyl group at the 7-position dictates its efficacy.
| Biological Action | 7(R)-Maresin 1 (MaR1) | This compound Isomer | Key Findings and Citations |
| Stimulation of Macrophage Efferocytosis | Potent stimulation of human macrophage uptake of apoptotic polymorphonuclear neutrophils (PMNs). At 1 nM, MaR1 was slightly more potent than Resolvin D1. | Less potent than 7(R)-MaR1. | 7(R)-MaR1 demonstrated greater potency than its 7S-isomer in enhancing human macrophage efferocytosis, a critical process in the resolution of inflammation.[1][4] |
| Inhibition of PMN Infiltration | Effectively limits PMN infiltration in murine peritonitis models in the nanogram per mouse range. | Less potent than 7(R)-MaR1. | The stereochemistry at the 7-position is critical for the potent in vivo actions of MaR1 in limiting neutrophil influx during inflammation.[1][3] |
| Analgesic Effects (TRPV1 Inhibition) | Dose-dependently inhibits TRPV1 currents in neurons with an IC50 of 0.49 ± 0.02 nM, reducing inflammatory and neuropathic pain. | Not explicitly compared in the provided results, but the high potency of 7(R)-MaR1 suggests stereospecificity. | The potent inhibition of TRPV1 currents by 7(R)-MaR1 highlights its potential as a stereospecific analgesic.[1][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. The following are protocols for key experiments used to assess the stereospecific actions of Maresin 1.
Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to engulf apoptotic cells, a key step in the resolution of inflammation.
-
Cell Isolation and Preparation:
-
Human peripheral blood mononuclear cells (PBMCs) and polymorphonuclear neutrophils (PMNs) are isolated from healthy volunteers.
-
Monocytes are differentiated into macrophages over 7 days using GM-CSF.
-
PMNs are fluorescently labeled (e.g., with CFDA) and incubated overnight to induce apoptosis.
-
-
Efferocytosis Assay:
-
Differentiated macrophages are plated in 96-well plates.
-
Apoptotic, fluorescently labeled PMNs are added to the macrophages.
-
Vehicle, 7(R)-Maresin 1, or this compound at various concentrations (e.g., 0.1 pM - 100 nM) is added to the co-culture.
-
The cells are incubated for 1 hour at 37°C.
-
Non-phagocytosed PMNs are washed away.
-
The amount of phagocytosed PMNs is quantified by measuring the fluorescence of the remaining macrophages.[1][5]
-
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to evaluate the anti-inflammatory effects of compounds by measuring their ability to inhibit the recruitment of neutrophils to an inflammatory site.
-
Animal Model:
-
Male FVB mice (6-8 weeks old) are used.
-
-
Experimental Procedure:
-
Mice are administered either vehicle or varying doses of 7(R)-Maresin 1 or this compound (e.g., 0.1 to 10 ng/mouse) via intravenous injection.
-
Ten minutes after treatment, inflammation is induced by intraperitoneal injection of zymosan (0.1 mg/mouse).
-
After 4 hours, the mice are euthanized, and the peritoneal cavity is lavaged with saline.
-
-
Analysis:
-
The total number of infiltrated cells in the lavage fluid is counted.
-
The number of polymorphonuclear neutrophils (PMNs) is determined by light microscopy and flow cytometry using a neutrophil-specific antibody (e.g., anti-Ly6G).[1]
-
Signaling Pathways and Experimental Workflows
The biological actions of Maresin 1 are mediated through specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Signaling pathways activated by 7(R)-Maresin 1.
Caption: A generalized experimental workflow for comparing the bioactions of Maresin 1 stereoisomers.
Conclusion
The available evidence strongly indicates that the biological actions of Maresin 1 are highly stereospecific. The 7(R) configuration is demonstrably more potent than the 7(S) configuration in key pro-resolving functions such as enhancing macrophage efferocytosis and limiting neutrophil infiltration in inflammatory models. This stereospecificity underscores the importance of precise molecular structure in the development of novel therapeutics aimed at harnessing the potent anti-inflammatory and pro-resolving properties of the Maresin pathway. For researchers and drug development professionals, focusing on the synthesis and evaluation of the 7(R)-Maresin 1 stereoisomer is critical for achieving the desired therapeutic effects in inflammatory and related diseases.
References
- 1. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresin - Wikipedia [en.wikipedia.org]
- 3. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and actions of the maresin 1 metabolome in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 7(S)-Maresin 1 Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. This guide provides a comparative overview of the primary methods for quantifying 7(S)-Maresin 1, an isomer of the pro-resolving mediator Maresin 1, with a focus on cross-validation to ensure data reliability.
Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a crucial role in the resolution of inflammation.[1][2][3][4] Its stereoisomer, this compound, is often utilized as a negative control in research to elucidate the specific actions of the active 7(R) form.[5] Given the potent bioactivity of these molecules at low concentrations, rigorous and well-validated quantification methods are essential for accurate biological interpretation. The two predominant analytical techniques for Maresin 1 quantification are enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide will delve into a comparison of these methods, presenting quantitative data, detailed experimental protocols, and a recommended workflow for cross-validation.
Quantitative Performance of Analytical Methods
The choice of quantification method can significantly impact experimental outcomes. Below is a summary of the performance characteristics of commercially available ELISA kits and typical performance of LC-MS/MS methods for Maresin 1 analysis.
| Parameter | ELISA | LC-MS/MS |
| Detection Range | 7.8 - 1000 pg/mL[1][3] | Variable, typically pg/mL to ng/mL range |
| Sensitivity (LOD) | ~5.8 - 6.2 pg/mL[1][6] | ~0.01 - 0.9 pg on column[7] |
| Lower Limit of Quantitation (LLOQ) | ~15 pg/mL[1][3] | ~0.1 - 8.5 pg in surrogate matrix[7] |
| Specificity | Potential for cross-reactivity with related molecules (e.g., 46% with 7-epi-MaR1 for one kit)[1] | High, based on mass-to-charge ratio and fragmentation patterns |
| Throughput | High (typically 24-36 samples in duplicate/triplicate per 96-well plate)[1] | Lower, dependent on chromatographic run time |
| Validation | Manufacturer-validated, but independent validation is recommended[1] | Requires in-house development and rigorous validation (linearity, accuracy, precision)[7] |
Experimental Protocols
Detailed and standardized protocols are critical for reproducible and comparable results.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method based on antigen-antibody recognition. The following is a generalized protocol for a competitive inhibition ELISA for Maresin 1.
Principle: This assay employs the competitive inhibition enzyme immunoassay technique. The microtiter plate is pre-coated with Maresin 1. Standards or samples are added to the wells along with a biotin-conjugated antibody specific for Maresin 1. The added Maresin 1 competes with the coated Maresin 1 for the antibody binding sites. After incubation, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody. A substrate solution is then added, and the color development is inversely proportional to the amount of Maresin 1 in the sample. The reaction is stopped, and the absorbance is measured spectrophotometrically. The concentration of Maresin 1 is determined by comparing the optical density of the samples to a standard curve.[6]
General Protocol:
-
Sample Preparation: Samples (e.g., serum, plasma, cell culture supernatants) are collected and may require purification or dilution.[6]
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add biotin-conjugated anti-Maresin 1 antibody to each well.
-
Incubate the plate (e.g., for 18 hours).[1]
-
Wash the plate to remove unbound reagents.
-
Add Avidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate solution and incubate for color development (e.g., 90-120 minutes).[1]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).[6]
-
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 450 nm).[6] Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of Maresin 1 in the samples from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of small molecules, including lipid mediators.[8]
Principle: This method involves the separation of the analyte of interest from a complex mixture using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. The mass spectrometer ionizes the analyte and then fragments it, and the specific parent and daughter ion transitions are monitored for quantification, providing high selectivity.
General Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Biological samples are often subjected to protein precipitation.
-
Internal standards (e.g., deuterated Maresin 1) are added to the sample.
-
The sample is then loaded onto an SPE cartridge to extract and concentrate the lipid mediators.
-
The analytes are eluted, and the solvent is evaporated.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC Separation:
-
The reconstituted sample is injected into a liquid chromatograph.
-
Separation is typically achieved on a reverse-phase column using a gradient elution with solvents such as water, acetonitrile, and methanol, often with an acidic modifier like acetic acid.[9]
-
-
MS/MS Detection:
-
The eluent from the LC is directed to the mass spectrometer.
-
The mass spectrometer is operated in negative electrospray ionization (ESI-) mode.[9]
-
Specific mass transitions (precursor ion to product ion) for Maresin 1 and the internal standard are monitored using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: The concentration of Maresin 1 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a Maresin 1 standard.
Cross-Validation Workflow
Given the potential for discrepancies between methods, particularly the noted concerns with immunoassay specificity for some SPMs, cross-validation of results using a secondary method is highly recommended.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Maresin 1 ELISA Kit - Cayman Chemical [bioscience.co.uk]
- 4. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Human MaR1(Maresin 1) ELISA Kit [elkbiotech.com]
- 7. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7S,14S-diHDHA and 7R,14S-diHDHA (Maresin 1): Unraveling the Functional Dichotomy of Two Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The subtle yet profound impact of stereochemistry on biological function is vividly exemplified in the specialized pro-resolving mediator (SPM) family. Within this class of lipid mediators derived from docosahexaenoic acid (DHA), two diastereomers, 7S,14S-diHDHA and 7R,14S-diHDHA (more commonly known as Maresin 1 or MaR1), highlight the critical role of spatial arrangement in dictating anti-inflammatory and pro-resolving efficacy. This guide provides a comprehensive comparison of their known functional differences, supported by available experimental data, to aid researchers in their exploration of inflammation resolution.
Core Functional Differences: A Tale of Potency
While both 7S,14S-diHDHA and 7R,14S-diHDHA are products of DHA oxygenation, their bioactivities are markedly different. Maresin 1 (7R,14S-diHDHA) is a potent anti-inflammatory and pro-resolving mediator, playing a crucial role in the resolution of inflammation.[1] In contrast, 7S,14S-diHDHA, a double dioxygenation isomer of MaR1, exhibits significantly lower anti-inflammatory and pro-resolving actions.[1]
Comparative Bioactivity Data
Direct quantitative comparisons of the two isomers in the literature are limited. However, available data consistently point to the superior potency of 7R,14S-diHDHA (Maresin 1).
| Biological Activity | 7R,14S-diHDHA (Maresin 1) | 7S,14S-diHDHA | Reference |
| Anti-inflammatory & Pro-resolving Actions | Potent activity | Significantly lower activity | [1] |
| Platelet Aggregation | Reduces platelet aggregation | Exhibits anti-aggregation properties at low micromolar potencies | [1][2] |
| Neutrophil Chemotaxis | Reduces neutrophil chemotaxis | Less potent than MaR1 in affecting macrophage chemotaxis | [1] |
| Macrophage Phagocytosis | Increases phagocytosis in leukocytes | Retains some bioactivity, but less potent than MaR1 | [1] |
Signaling Pathways and Receptor Interactions
The disparity in the bioactivity of these two isomers can be attributed to their differential interactions with specific cellular receptors and subsequent activation of signaling pathways.
7R,14S-diHDHA (Maresin 1) Signaling
Maresin 1 exerts its potent pro-resolving effects through interaction with at least two identified receptors: the retinoic acid-related orphan receptor α (RORα) and the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6).[1][3][4][5]
-
RORα Activation: As a nuclear receptor, RORα activation by MaR1 can modulate gene expression related to inflammation and tissue homeostasis.[5]
-
LGR6 Activation: LGR6, a G protein-coupled receptor, is activated by MaR1 on the cell surface of phagocytes, leading to enhanced phagocytosis and efferocytosis.[3]
The downstream signaling cascades initiated by MaR1 binding to these receptors contribute to the resolution of inflammation by inhibiting pro-inflammatory pathways (e.g., NF-κB) and promoting pro-resolving functions.[5]
Signaling pathway of 7R,14S-diHDHA (Maresin 1).
7S,14S-diHDHA Signaling
Currently, a specific receptor for 7S,14S-diHDHA has not been identified in the literature. Its reduced bioactivity suggests it may have a lower affinity for the Maresin 1 receptors or interact with other, yet unknown, targets. The lack of a defined receptor makes a detailed signaling pathway elusive at this time.
Hypothesized signaling of 7S,14S-diHDHA.
Experimental Protocols
Neutrophil Chemotaxis Assay
A common method to assess the effect of these mediators on neutrophil migration is the Boyden chamber assay.
Principle: This assay measures the migration of neutrophils across a porous membrane towards a chemoattractant. The inhibitory effect of the diHDHA isomers on this migration can be quantified.
General Protocol:
-
Isolate human neutrophils from peripheral blood.
-
Pre-incubate neutrophils with varying concentrations of 7S,14S-diHDHA or 7R,14S-diHDHA.
-
Place the treated neutrophils in the upper chamber of a Boyden chamber assembly.
-
Add a chemoattractant (e.g., LTB4 or fMLP) to the lower chamber.
-
Incubate to allow for neutrophil migration through the porous membrane.
-
Stain and quantify the number of migrated cells on the lower side of the membrane.
-
Compare the inhibition of migration between the two isomers.
Neutrophil Chemotaxis Assay Workflow.
Macrophage Phagocytosis (Efferocytosis) Assay
The ability of macrophages to engulf apoptotic cells (efferocytosis) is a hallmark of inflammation resolution and can be assessed using flow cytometry or fluorescence microscopy.
Principle: This assay measures the uptake of fluorescently labeled apoptotic cells by macrophages in the presence or absence of the diHDHA isomers.
General Protocol:
-
Culture and differentiate human or murine macrophages.
-
Induce apoptosis in a separate cell population (e.g., neutrophils) and label them with a fluorescent dye.
-
Incubate macrophages with the diHDHA isomers.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture.
-
Co-incubate to allow for phagocytosis.
-
Wash away non-engulfed apoptotic cells.
-
Quantify the percentage of macrophages that have engulfed apoptotic cells and the number of apoptotic cells per macrophage using flow cytometry or fluorescence microscopy.
-
Compare the enhancement of efferocytosis between the two isomers.
Conclusion
The stereochemical difference at the C7 position between 7S,14S-diHDHA and 7R,14S-diHDHA (Maresin 1) results in a significant disparity in their biological functions. Maresin 1 is a potent pro-resolving mediator with well-defined receptors and signaling pathways that actively promote the resolution of inflammation. In contrast, 7S,14S-diHDHA exhibits markedly reduced bioactivity, underscoring the stringent structural requirements for potent engagement of the resolution machinery. Further research, including direct quantitative comparative studies and the identification of the receptor(s) for 7S,14S-diHDHA, is warranted to fully elucidate the structure-activity relationship within this important class of lipid mediators.
References
- 1. Maresin-1 and its receptors RORα/LGR6 as potential therapeutic target for respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maresin-1 resolution with RORα and LGR6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 7(S)-Maresin 1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. The proper handling and disposal of specialized pro-resolving mediators (SPMs) like 7(S)-Maresin 1 is a critical component of a safe and compliant laboratory environment. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. This compound is often supplied in an ethanol (B145695) solution, which is a highly flammable liquid and can cause serious eye irritation[1][2].
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
Spill Management:
-
In case of a spill, absorb the material with a liquid-binding agent such as sand, diatomite, or universal binders[2].
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly to remove any residual contamination.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound. This protocol is based on general chemical safety guidelines and information from safety data sheets for similar compounds.
-
Consult Local Regulations: Before proceeding, review your institution's and local environmental regulations for chemical waste disposal. Disposal requirements can vary significantly by region.
-
Prepare for Disposal:
-
Ensure all necessary PPE is worn correctly.
-
Have a designated, properly labeled hazardous waste container ready. The container should be compatible with flammable liquids.
-
-
Handling Unused Product:
-
If the this compound is in its original vial, do not attempt to open it if it is not necessary.
-
For residual amounts in experimental containers (e.g., microplates, tubes), treat the entire container as hazardous waste.
-
-
Waste Collection:
-
Place the vial containing unused this compound, along with any contaminated disposables (e.g., pipette tips, wipes), into the designated hazardous waste container.
-
If dealing with a solution, do not pour it down the drain[2]. Absorb the liquid with an inert material if required by your institution's waste management plan.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with its contents, including "Flammable Liquid" and "Hazardous Waste" labels.
-
Store the sealed waste container in a designated, well-ventilated, and cool location away from ignition sources until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor[2].
-
Quantitative Data for Disposal
Currently, there is no publicly available quantitative data specifying concentrations for chemical neutralization or inactivation of this compound for disposal purposes. The recommended procedure is to handle and dispose of it as a hazardous chemical waste, primarily due to the properties of the solvent it is typically dissolved in.
| Parameter | Guideline |
| Neutralization Agent | Not specified in available literature. |
| Inactivation Procedure | Not specified in available literature. |
| Recommended Disposal Method | Incineration or other methods approved for flammable chemical waste. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
This guide provides a framework for the safe disposal of this compound. Always prioritize safety and adhere to your institution's specific protocols and local regulations. By following these procedures, you contribute to a safer laboratory environment and ensure responsible chemical waste management.
References
Essential Safety and Logistics for Handling 7(S)-Maresin 1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent bioactive lipids like 7(S)-Maresin 1 is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures for handling and storage, and appropriate disposal methods. Adherence to these protocols is critical for laboratory safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
While this compound itself is a naturally derived lipid mediator, it is typically supplied in a solvent, such as ethanol, which presents the primary handling hazards.[1][2] The solution is highly flammable and can cause serious eye irritation.[2] Therefore, a comprehensive PPE strategy is essential.
Table 1: Required Personal Protective Equipment for Handling this compound
| Equipment Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Two pairs of chemotherapy-grade gloves are recommended.[3] Nitrile gloves are a suitable option.[4] Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety goggles and face shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a potential for splashes.[5][6][7] |
| Body Protection | Laboratory coat or gown | A flame-resistant lab coat or gown that is shown to resist permeability by chemicals is required.[3] Ensure it is fully buttoned. |
| Respiratory Protection | Fume hood | All handling of this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2] |
Experimental Protocols: Handling and Storage
Proper handling and storage are crucial to prevent the degradation of this compound and to ensure experimental reproducibility. Bioactive lipids are susceptible to oxidation, hydrolysis, and isomerization.[1][8]
Receiving and Storage
-
Initial Storage : Upon receipt, immediately store the product at -80°C as recommended for long-term stability.[1]
-
Inert Atmosphere : For optimal stability, store the lipid under an inert gas like argon or nitrogen.[8]
-
Container : Ensure the compound is stored in a glass container with a Teflon-lined cap to prevent leaching of impurities from plastic containers.[8]
Preparation of Aliquots and Solutions
To avoid degradation from repeated freeze-thaw cycles, it is recommended to prepare aliquots for single-use experiments.[1][9]
-
Equilibration : Before opening, allow the vial to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[8]
-
Inert Environment : Conduct all transfers under a gentle stream of nitrogen or in a glove box to minimize exposure to oxygen.
-
Solvent Change : If a different solvent is required, the original solvent (typically ethanol) can be evaporated under a gentle stream of nitrogen. Immediately add the new solvent of choice.[1]
-
Aqueous Solutions : For biological experiments, stock solutions can be further diluted into aqueous buffers. Prepare these solutions fresh and do not store them for more than one day, as the compound's stability is reduced in aqueous media.[1]
Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with safety regulations.
Waste Segregation and Collection
-
Segregate Waste : Separate lipid waste from other laboratory waste streams (e.g., solid, aqueous non-hazardous).[10] This includes unused solutions, contaminated vials, pipette tips, and gloves.
-
Waste Container : Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10] The label should include the name of the compound and the solvent used.
Disposal Procedure
-
Follow Institutional Guidelines : Adhere to your institution's specific protocols for the disposal of chemical and hazardous waste.
-
Hazardous Waste Pickup : Arrange for the disposal of the collected waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[10]
-
Do Not Pour Down the Drain : Never dispose of this compound or its organic solutions down the sink. The solvents are flammable and the lipid's environmental impact is not fully characterized.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. pogo.ca [pogo.ca]
- 4. Personal Protective Equipment | STERIS [steris.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. atrainceu.com [atrainceu.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
